Technical Documentation Center

7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one
  • CAS: 1245808-46-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 7-bromo-1H-benzo[d]oxazin-2(4H)-one

Introduction The 1H-benzo[d]oxazin-2(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1] Its derivatives have sh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-benzo[d]oxazin-2(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide range of pharmacological activities, making them attractive targets for synthetic chemists. The precise determination of the structure of novel analogs is paramount for understanding their structure-activity relationships and ensuring the integrity of subsequent research. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and logical processes involved in the structural elucidation of a specific, previously uncharacterized derivative: 7-bromo-1H-benzo[d]oxazin-2(4H)-one.

This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that mirrors the actual scientific process of discovery. We will proceed through a logical sequence of analytical techniques, from initial molecular formula determination to the fine-grained mapping of atomic connectivity, explaining the causality behind each experimental choice and demonstrating how each piece of data contributes to the final, unambiguous structural assignment.

The Elucidation Workflow: A Self-Validating System

The core principle of modern structure elucidation is the use of orthogonal analytical techniques that corroborate one another. No single experiment provides the complete picture; rather, a tapestry of evidence is woven from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments.

Elucidation_Workflow MS Mass Spectrometry (Molecular Formula) IR Infrared Spectroscopy (Functional Groups) MS->IR Suggests Functional Groups NMR_1D 1D NMR (¹H, ¹³C) (Initial Framework) IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) NMR_1D->NMR_2D Provides Initial Assignments Structure Final Structure Confirmed NMR_2D->Structure Confirms Connectivity

Caption: A logical workflow for the structure elucidation of a novel organic compound.

Part 1: Foundational Analysis - Molecular Weight and Functional Groups

Mass Spectrometry (MS): Determining the Molecular Blueprint

Expertise & Experience: The first step in characterizing an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose. For 7-bromo-1H-benzo[d]oxazin-2(4H)-one, the presence of a bromine atom is a key feature that provides a distinctive isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2] This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (M⁺ and M+2).[3]

Predicted Mass Spectrometry Data:

IonPredicted m/zRelative AbundanceInterpretation
[M]⁺226.9685~100%Molecular ion containing ⁷⁹Br (C₈H₆⁷⁹BrNO₂)
[M+2]⁺228.9665~98%Molecular ion containing ⁸¹Br (C₈H₆⁸¹BrNO₂)
[M-CO]⁺198.9736VariableLoss of carbon monoxide from the cyclic carbamate
[M-CO₂]⁺182.9787VariableLoss of carbon dioxide
[M-Br]⁺148.0448VariableLoss of the bromine radical, a common fragmentation for halogenated aromatics.[4]
[C₆H₄N]⁺90.0338VariableFragmentation of the heterocyclic ring

Trustworthiness: The observation of the characteristic M⁺/[M+2] doublet with nearly equal intensities is a self-validating indicator for the presence of a single bromine atom in the molecule.[2] The accurate mass measurement from HRMS allows for the unambiguous determination of the elemental composition, C₈H₆BrNO₂, which is consistent with the proposed structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Analysis Parameters (ESI):

    • Ionization Mode: Positive

    • Mass Range: 50-500 m/z

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Data Acquisition: Acquire the spectrum, ensuring sufficient resolution to distinguish isotopic peaks and allow for accurate mass determination to at least four decimal places.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] For 7-bromo-1H-benzo[d]oxazin-2(4H)-one, we expect to see characteristic absorption bands for the N-H bond, the aromatic C-H bonds, the C=O of the cyclic carbamate, and the C-O and C-N bonds within the heterocyclic ring. The cyclic carbamate (a six-membered ring) is expected to have a carbonyl stretching frequency around 1750-1770 cm⁻¹, which is higher than that of a typical acyclic carbamate due to ring strain.[4][6]

Predicted FTIR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3250-3150MediumN-H stretching vibration of the carbamate
~3100-3000MediumAromatic C-H stretching
~2950-2850WeakAliphatic C-H stretching (CH₂)
~1760 Strong C=O stretching of the cyclic carbamate
~1600, ~1480MediumC=C stretching vibrations of the aromatic ring
~1250StrongAsymmetric C-O-C stretching
~1100MediumC-N stretching
~850-800StrongC-H out-of-plane bending (aromatic substitution pattern)
~600-500MediumC-Br stretching

Trustworthiness: The strong absorption band around 1760 cm⁻¹ is a highly reliable indicator of the cyclic carbamate carbonyl group.[4][6] This, in conjunction with the N-H stretching band, strongly supports the presence of the 1H-benzo[d]oxazin-2(4H)-one core.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Analysis Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: Collect the spectrum and perform a background subtraction using the empty ATR crystal.

Part 2: High-Resolution Structural Mapping with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei, we can piece together the complete atomic connectivity.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: ¹H NMR provides information about the chemical environment of the protons in the molecule. The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the bromine atom and the fused heterocyclic ring. The methylene (-CH₂-) protons and the amine (N-H) proton will also have characteristic signals.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-a~10.8br s-1H1-NH
H-b~7.45dJ = 2.0 Hz1H8-H
H-c~7.30ddJ = 8.5, 2.0 Hz1H6-H
H-d~7.05dJ = 8.5 Hz1H5-H
H-e~4.60s-2H4-CH₂

Causality of Assignments:

  • 1-NH (H-a): The carbamate proton is typically deshielded and often appears as a broad singlet.

  • Aromatic Protons (H-b, H-c, H-d): The bromine atom is an ortho, para-director and has a moderate deshielding effect. The proton ortho to the bromine (H-6) and the proton para to the bromine (H-8) will be shifted downfield. The coupling pattern (doublet, doublet of doublets, doublet) is characteristic of a 1,2,4-trisubstituted benzene ring.

  • 4-CH₂ (H-e): The methylene protons are adjacent to an oxygen atom and the aromatic ring, placing them in the range of 4.5-5.0 ppm. The singlet multiplicity indicates no adjacent protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the carbamate is expected to be significantly downfield. The carbon directly attached to the bromine will also have a characteristic chemical shift.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

LabelChemical Shift (δ, ppm)Assignment
C-1~1542-C=O
C-2~1408a-C
C-3~1326-C
C-4~1288-C
C-5~1254a-C
C-6~1185-C
C-7~1157-C-Br
C-8~684-CH₂

Causality of Assignments:

  • 2-C=O (C-1): Carbamate carbonyl carbons are typically found in the 150-160 ppm range.

  • Aromatic Carbons (C-2 to C-7): The chemical shifts are influenced by the substituents. The carbon attached to bromine (C-7) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," while the carbons ortho and para to the bromine will be deshielded. The carbons attached to the heteroatoms (C-8a and C-4a) will also have distinct chemical shifts.[7]

  • 4-CH₂ (C-8): The methylene carbon, being attached to an oxygen, will appear in the 60-70 ppm range.

2D NMR Spectroscopy: Connecting the Dots

Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. COSY, HSQC, and HMBC experiments are crucial for unambiguously assembling the molecular structure.[8]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically over two or three bonds. This is essential for tracing out the connectivity of the aromatic protons.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two and three bonds (long-range ¹H-¹³C correlations). This is the key experiment for connecting different spin systems and identifying quaternary (non-protonated) carbons.[10]

Predicted 2D NMR Correlations:

HMBC_Correlations cluster_structure 7-bromo-1H-benzo[d]oxazin-2(4H)-one cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) Structure [Molecular Structure Diagram] NH 1-NH (H-a) CO 2-C=O (C-1) NH->CO ²J C8a 8a-C (C-2) NH->C8a ²J H8 8-H (H-b) H8->C8a ²J C6 6-C (C-3) H8->C6 ³J C7 7-C (C-7) H8->C7 ²J H6 6-H (H-c) C8 8-C (C-4) H6->C8 ³J C4a 4a-C (C-5) H6->C4a ³J H5 5-H (H-d) H5->C4a ²J H5->C7 ³J CH2 4-CH₂ (H-e) CH2->CO ³J CH2->C4a ²J C5 6-C (C-6) CH2->C5 ³J C4 4-CH₂ (C-8)

Caption: Key predicted HMBC correlations for confirming the structure.

Trustworthiness and Self-Validation:

  • COSY: A correlation between H-c (dd) and both H-b (d) and H-d (d) will confirm their adjacency on the aromatic ring.

  • HSQC: This will directly link the proton signals (H-b, H-c, H-d, H-e) to their corresponding carbon signals (C-8, C-6, C-5, C-4).

  • HMBC: This is the ultimate validation. For example, the methylene protons (H-e) showing a correlation to the carbonyl carbon (C-1) and the aromatic carbons C-4a and C-5 definitively connects the heterocyclic ring to the benzene ring at the correct position.[11] The correlation from the NH proton (H-a) to the carbonyl carbon (C-1) and the quaternary carbon C-8a confirms the carbamate structure.

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.

  • Analysis Parameters:

    • COSY: Standard gradient-selected COSY (gCOSY) sequence.

    • HSQC: Standard gradient-selected HSQC sequence optimized for a one-bond ¹J(CH) of ~145 Hz.

    • HMBC: Standard gradient-selected HMBC sequence optimized for long-range couplings of 8-10 Hz.[12]

  • Data Acquisition and Processing: Acquire and process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Phase and reference the spectra correctly.

Part 3: Final Structure Confirmation

The convergence of data from all analytical techniques provides an unambiguous confirmation of the structure of 7-bromo-1H-benzo[d]oxazin-2(4H)-one.

  • Mass Spectrometry established the correct molecular formula (C₈H₆BrNO₂) and confirmed the presence of a single bromine atom.

  • FTIR Spectroscopy identified the key functional groups: an N-H bond, a cyclic carbamate carbonyl, and an aromatic ring.

  • ¹H and ¹³C NMR provided the number of unique protons and carbons and gave initial insights into their chemical environments.

  • 2D NMR (COSY, HSQC, and HMBC) served as the definitive proof, mapping out the precise connectivity of all atoms in the molecule and confirming the substitution pattern on the aromatic ring.

This multi-faceted, self-validating approach ensures the highest level of confidence in the assigned structure, providing a solid foundation for any future research or development involving this compound.

References

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. (2025). The Journal of Physical Chemistry Letters. [Link]

  • 19: HMBC. (2024). Chemistry LibreTexts. [Link]

  • FTIR spectra of cyclic carbonate/amine mixture and the resulting PUPA... (n.d.). ResearchGate. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Determination of heteronuclear long-range 1H-13C and 1H-15N coupling constants of Harman by modified J-HMBC 2D NMR techniques. (2006). ResearchGate. [Link]

  • Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PubMed Central. [Link]

  • H-C multiple-bond correlations: HMBC 1H 13C. (2010). University of Missouri-St. Louis. [Link]

  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates. (2014). National Institutes of Health. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Calculated 13C NMR Shifts of brominated Carbons. (2015). Chemistry Stack Exchange. [Link]

  • The COSY and HMBC correlations are referenced according to the pairs of... (n.d.). ResearchGate. [Link]

  • FT-IR spectra of cyclic carbonate (a) and poly(propylene carbonate) (b) produced using DMC-PTMEG catalyst. (n.d.). ResearchGate. [Link]

  • ChemInform Abstract: Synthesis of Novel Substituted 4-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitriles. (2015). ResearchGate. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004). PubMed. [Link]

  • Long-range heteronuclear correlation. (n.d.). University of Ottawa. [Link]

  • Section of 13 C-NMR spectra of phenyl N-phenylcarbamate (bottom,... (n.d.). ResearchGate. [Link]

  • The 1 H NMR chemical shift values ( d ppm) of aniline and... (n.d.). ResearchGate. [Link]

  • Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling. (2025). ACS Publications. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. [Link]

  • Interpreting a 1H-13C HMBC spectrum. (n.d.). ACD/Labs. [Link]

  • After performing the bromination of aniline, a chemist performs an analysis of the following NMR spectrum and determines that the para-brominated aniline is the major product. (2020). Bartleby. [Link]

  • Mass spectral studies on aryl-substituted N-carbamoyl/N-thiocarbamoyl narcotine and related compounds. (2002). PubMed. [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). ResearchGate. [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. (n.d.). MDPI. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health. [Link]

    • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). ResearchGate. [Link]

  • cosy hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates. (n.d.). Organic Chemistry Portal. [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). YouTube. [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2006). ResearchGate. [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (n.d.). The Royal Society of Chemistry. [Link]

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018). Spectroscopy Online. [Link]

  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. (n.d.). ResearchGate. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). YouTube. [Link]

  • Video: Mass Spectrometry: Alkyl Halide Fragmentation. (2024). JoVE. [Link]

  • 7-Bromo-2,3-dihydro-1,4-benzoxazin-4-amine. (n.d.). PubChem. [Link]

  • Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. (2026). ACS Publications. [Link]

  • a guide to 13c nmr chemical shift values. (n.d.). Compound Interest. [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 7-bromo-1H-benzo[d]oxazin-2(4H)-one

A Comprehensive Technical Guide to the Synthesis of 7-bromo-1H-benzo[d][1][2]oxazin-2(4H)-one For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide to the Synthesis of 7-bromo-1H-benzo[d][1][2]oxazin-2(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 7-bromo-1H-benzo[d][1]oxazin-2(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines a robust and well-established synthetic methodology, grounded in fundamental principles of organic chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters for successful synthesis and characterization.

Introduction

Benzoxazinone scaffolds are prevalent in a wide array of biologically active molecules and natural products. Their unique structural and electronic properties make them valuable pharmacophores in the design of novel therapeutics. The targeted synthesis of specific derivatives, such as the 7-bromo substituted analog, is crucial for structure-activity relationship (SAR) studies and the development of new chemical entities. This guide focuses on a reliable synthetic route starting from the commercially available 2-amino-4-bromobenzyl alcohol.

Synthetic Strategy: An Overview

The most direct and widely employed strategy for the synthesis of 1H-benzo[d][1]oxazin-2(4H)-ones involves the cyclization of a 2-aminobenzyl alcohol derivative with a suitable carbonylating agent. This approach leverages the nucleophilicity of the amino and hydroxyl groups to form the six-membered heterocyclic ring.

The overall transformation can be visualized as follows:

Synthetic Overview start 2-Amino-4-bromobenzyl Alcohol product 7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one start->product Cyclization carbonyl Carbonylating Agent (e.g., Phosgene equivalent) carbonyl->product

Caption: General synthetic scheme for 7-bromo-1H-benzo[d][1]oxazin-2(4H)-one.

Mechanistic Insights

The reaction proceeds through a two-step mechanism. The first step involves the reaction of the more nucleophilic amino group with the carbonylating agent. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed electrophilic carbonyl center, leading to the formation of the benzoxazinone ring.

A plausible mechanism using a phosgene equivalent, such as triphosgene, is depicted below:

Reaction Mechanism cluster_0 Step 1: Acylation of the Amine cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-4-bromobenzyl Alcohol B Intermediate Isocyanate A->B + Phosgene equivalent C Intermediate Isocyanate D 7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one C->D Intramolecular Nucleophilic Attack

Caption: Plausible reaction mechanism for the synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous benzoxazinones.[1] Researchers should exercise appropriate caution and perform the reaction in a well-ventilated fume hood, as phosgene and its equivalents are highly toxic.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
2-Amino-4-bromobenzyl alcohol946122-05-0202.05Simson Pharma Limited
Triphosgene32315-10-9296.75Major Chemical Suppliers
Triethylamine121-44-8101.19Major Chemical Suppliers
Anhydrous Tetrahydrofuran (THF)109-99-972.11Major Chemical Suppliers
Ethyl Acetate141-78-688.11Major Chemical Suppliers
Hexanes110-54-386.18Major Chemical Suppliers
Saturated Sodium Bicarbonate Solution--Prepared in-house
Brine--Prepared in-house
Anhydrous Magnesium Sulfate7487-88-9120.37Major Chemical Suppliers
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-bromobenzyl alcohol (1.0 eq) and triethylamine (2.5 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Carbonylating Agent: Cool the solution to 0 °C using an ice bath. Dissolve triphosgene (0.4 eq) in anhydrous THF and add it dropwise to the stirred solution of the amino alcohol over a period of 30 minutes. Caution: This addition may be exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Upon completion of the reaction, quench the reaction mixture by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Crystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 7-bromo-1H-benzo[d][1]oxazin-2(4H)-one.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl stretch of the cyclic carbamate.

  • Melting Point: To assess the purity of the final product.

Process Workflow

Experimental Workflow start Dissolve Reactants in THF add_reagent Dropwise Addition of Triphosgene Solution at 0°C start->add_reagent react Stir at Room Temperature (12-16h) add_reagent->react monitor Monitor by TLC react->monitor workup Aqueous Work-up monitor->workup extract Extraction with Ethyl Acetate workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization concentrate->purify characterize Characterization (NMR, MS, IR, MP) purify->characterize

Caption: A step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating steps to ensure the integrity of the synthesis. The use of TLC for reaction monitoring allows for real-time assessment of the conversion of the starting material to the product. The purification by recrystallization is a critical step to ensure the removal of unreacted starting materials and by-products. Finally, the comprehensive characterization of the final product provides definitive confirmation of its identity and purity.

Conclusion

The synthesis of 7-bromo-1H-benzo[d][1]oxazin-2(4H)-one can be reliably achieved through the cyclization of 2-amino-4-bromobenzyl alcohol with a phosgene equivalent. This guide provides a detailed and technically sound protocol for researchers in the field of medicinal chemistry and drug development. Adherence to the described procedures and careful monitoring of the reaction will ensure a successful synthesis of this valuable heterocyclic scaffold.

References

  • Novel Use of Substituted 1,4-Dihydrobenz[d][1]oxazin-2-ones in the Synthesis of Important Aminomethyl o-Nitroanilines. The Journal of Organic Chemistry. [Link]

Sources

Exploratory

Unveiling the Therapeutic Potential of 7-bromo-1H-benzo[d]oxazin-2(4H)-one: A Mechanistic Exploration Based on an In-depth Analysis of the Benzoxazinone Scaffold

This technical guide provides a comprehensive overview of the potential mechanism of action of 7-bromo-1H-benzo[d]oxazin-2(4H)-one, a member of the pharmacologically significant benzoxazinone class of heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the potential mechanism of action of 7-bromo-1H-benzo[d]oxazin-2(4H)-one, a member of the pharmacologically significant benzoxazinone class of heterocyclic compounds. Due to the limited direct research on this specific molecule, this document synthesizes the extensive body of knowledge surrounding substituted benzoxazinones to propose a well-grounded hypothesis of its biological activities and molecular targets. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

The Benzoxazinone Scaffold: A Privileged Structure in Medicinal Chemistry

The 1H-benzo[d]oxazin-2(H)-one core is a bicyclic heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure, coupled with the presence of hydrogen bond donors and acceptors, makes it an ideal scaffold for interacting with a variety of biological targets. The versatility of the benzoxazinone ring system allows for substitutions at various positions, leading to a diverse array of pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The presence of a bromine atom at the 7-position of the benzene ring in 7-bromo-1H-benzo[d]oxazin-2(4H)-one is expected to significantly influence its physicochemical properties and, consequently, its biological activity. Halogenation is a common strategy in drug design to enhance binding affinity, metabolic stability, and cell permeability.

Synthesis of 7-bromo-1H-benzo[d]oxazin-2(4H)-one

A general two-step synthesis of 1H-benzo[d][1]oxazine-2,4-diones starts from 2-aminobenzoic acids, utilizing urethane-type protecting groups as a source for the carbonyloxy group, followed by thionyl chloride-promoted activation and cyclization.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Protection & Carbonyl Introduction cluster_step2 Step 2: Cyclization A 2-Amino-4-bromobenzoic acid B Intermediate Urethane Derivative A->B Reagent (e.g., Fmoc-Cl, Cbz-Cl, or EtOCO-Cl), NaHCO3, Acetone/Water C 7-bromo-1H-benzo[d]oxazin-2(4H)-one B->C SOCl2

Caption: Proposed synthetic pathway for 7-bromo-1H-benzo[d]oxazin-2(4H)-one.

Postulated Biological Activities and Mechanisms of Action

Based on the extensive research on structurally related bromo-substituted benzoxazinone derivatives, several compelling hypotheses for the mechanism of action of 7-bromo-1H-benzo[d]oxazin-2(4H)-one can be formulated.

Anticancer Activity

A significant number of benzoxazinone derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. The proposed anticancer mechanism for 7-bromo-1H-benzo[d]oxazin-2(4H)-one is likely to involve the induction of apoptosis and cell cycle arrest.

  • Induction of Apoptosis: Studies on compounds like 6,8-dibromo-2-ethyl-4H-benzo[d][1]oxazin-4-one have shown that they can enhance the expression of the tumor suppressor protein p53 and activate the caspase cascade (caspase-9 and caspase-3), leading to programmed cell death.

  • Cell Cycle Arrest: Benzoxazinones can also induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.

The brominated benzoxazinone is hypothesized to interact with key regulatory proteins in these pathways.

Apoptosis_Pathway Compound 7-bromo-1H-benzo[d]oxazin-2(4H)-one Cell Cancer Cell Compound->Cell p53 p53 Activation Cell->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by 7-bromo-1H-benzo[d]oxazin-2(4H)-one.

Enzyme Inhibition

Benzoxazinone derivatives are known to inhibit various enzymes, with serine proteases being a prominent target.

  • Serine Protease Inhibition: A study on benzoxazinone derivatives as α-chymotrypsin inhibitors revealed that halogen substituents (fluoro, chloro, and bromo) on a phenyl substituent increased the inhibitory potential.[2] It is plausible that 7-bromo-1H-benzo[d]oxazin-2(4H)-one could act as an inhibitor of serine proteases like chymotrypsin, trypsin, or elastase. The bromine atom may contribute to binding within the enzyme's active site through halogen bonding or by influencing the overall electronic properties of the molecule.

Table 1: Biological Activities of Representative Bromo-Benzoxazinone Derivatives

CompoundBiological ActivityTarget/Cell LineReported Efficacy
6,8-Dibromo-2-ethyl-4H-benzo[d][1]oxazin-4-oneAnticancerMCF-7 (breast cancer), HepG2 (liver cancer)High antiproliferative activity, selective against cancer cells
Bromo-substituted benzoxazinone derivativesEnzyme Inhibitionα-ChymotrypsinIncreased inhibitory potential compared to non-halogenated analogs[2]

Proposed Experimental Workflows for Mechanistic Validation

To elucidate the precise mechanism of action of 7-bromo-1H-benzo[d]oxazin-2(4H)-one, a series of in vitro experiments are recommended.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Screening cluster_apoptosis Apoptosis Induction cluster_enzyme Enzyme Inhibition A MTT Assay on a panel of cancer cell lines B1 Annexin V/PI Staining (Flow Cytometry) A->B1 If cytotoxic B2 Western Blot for p53, Bax, Bcl-2, Caspase-9, Caspase-3 A->B2 If cytotoxic B3 Caspase Activity Assays A->B3 If cytotoxic C1 In vitro kinase/protease inhibition assays A->C1 Parallel or subsequent screen C2 Kinetic studies to determine inhibition type (e.g., competitive, non-competitive) C1->C2 If inhibition is observed

Caption: Recommended experimental workflow for mechanistic studies.

Detailed Experimental Protocols

4.1.1. MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 7-bromo-1H-benzo[d]oxazin-2(4H)-one (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

4.1.2. Western Blot for Apoptosis-Related Proteins

  • Cell Lysis: Treat cells with 7-bromo-1H-benzo[d]oxazin-2(4H)-one at its IC50 concentration for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53, Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities relative to the loading control.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 7-bromo-1H-benzo[d]oxazin-2(4H)-one is currently lacking, the wealth of data on the biological activities of the benzoxazinone scaffold provides a strong foundation for targeted investigation. The presence of the bromo substituent suggests the potential for enhanced potency and specific interactions with biological targets. The proposed anticancer and enzyme inhibitory activities represent promising avenues for future research. The experimental workflows detailed in this guide provide a clear roadmap for elucidating the therapeutic potential of this intriguing molecule. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in determining its viability as a clinical candidate.

References

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][1]oxazine-2,4-diones. RSC Advances. [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. [Link]

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed. [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]

Sources

Foundational

The Ascendant Therapeutic Potential of 7-Bromo-1H-benzo[d]oxazin-2(4H)-one: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry The 1H-benzo[d]oxazin-2(4H)-one core, a heterocyclic scaffold of significant interest, has consistently demonstrated a remarkable breadth of biological act...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 1H-benzo[d]oxazin-2(4H)-one core, a heterocyclic scaffold of significant interest, has consistently demonstrated a remarkable breadth of biological activities. Its derivatives have been the subject of intensive research, revealing potent anticancer, anti-inflammatory, and antimicrobial properties. This technical guide focuses on a particularly compelling analogue: 7-bromo-1H-benzo[d]oxazin-2(4H)-one. The introduction of a bromine atom at the 7-position offers a unique modulation of the molecule's electronic and lipophilic properties, potentially enhancing its therapeutic efficacy and providing a handle for further chemical derivatization. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the biological landscape of this promising molecule, grounded in mechanistic insights and actionable experimental protocols.

I. Strategic Synthesis of 7-Bromo-1H-benzo[d]oxazin-2(4H)-one: A Proposed Pathway

A robust and efficient synthesis is the cornerstone of any drug discovery program. While specific literature on the direct synthesis of 7-bromo-1H-benzo[d]oxazin-2(4H)-one is not extensively detailed, a plausible and adaptable synthetic route can be extrapolated from established methodologies for related benzoxazinone derivatives. The following proposed synthesis provides a logical and experimentally sound approach.

Proposed Synthetic Workflow

The synthesis of 7-bromo-2H-benzo[b][1]oxazin-3(4H)-one can be envisioned starting from a commercially available substituted aminophenol. A key transformation involves the introduction of a chloroacetyl group, followed by an intramolecular cyclization.

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Final Product start 2-Amino-4-bromophenol intermediate N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide start->intermediate Acylation reagent1 Chloroacetyl chloride reagent1->intermediate reagent2 Base (e.g., K2CO3) reagent2->intermediate reagent3 Solvent (e.g., Acetone) reagent3->intermediate product 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one intermediate->product Intramolecular Williamson Ether Synthesis (Cyclization)

Caption: Proposed synthetic pathway for 7-bromo-2H-benzo[b][1]oxazin-3(4H)-one.

Detailed Experimental Protocol

Step 1: Synthesis of N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide (Intermediate)

  • To a stirred solution of 2-amino-4-bromophenol (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF), add a base, for instance, potassium carbonate (K2CO3, 2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the mixture, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate.

  • Purify the crude product by recrystallization or column chromatography to yield N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide.

Step 2: Synthesis of 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one (Final Product)

  • Dissolve the intermediate, N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide (1 equivalent), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (K2CO3, 2-3 equivalents), to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 6-8 hours. The intramolecular cyclization occurs via a Williamson ether synthesis mechanism.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The solid product will precipitate out. Collect the precipitate by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 7-bromo-2H-benzo[b][1]oxazin-3(4H)-one.

II. Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of the 2H-benzo[b][1]oxazin-3(4H)-one scaffold have demonstrated significant potential as anticancer agents.[1][2][3] The introduction of a bromine atom at the 7-position is anticipated to modulate this activity, potentially through enhanced cellular uptake or improved binding to biological targets. The anticancer effects of these compounds are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][2][3]

A. Induction of Apoptosis and DNA Damage

Recent studies on 1,2,3-triazole-linked 2H-benzo[b][1]oxazin-3(4H)-one derivatives have shown potent activity against various cancer cell lines, including A549 (lung), Huh7 (liver), MCF-7 (breast), HCT-116 (colon), and SKOV3 (ovary).[1][2][3] Flow cytometry analysis confirmed that these compounds induce significant apoptosis.[2][3] Furthermore, Western blot analysis indicated that these derivatives can trigger DNA damage.[1][2] It is plausible that 7-bromo-1H-benzo[d]oxazin-2(4H)-one would operate through a similar mechanism, inducing programmed cell death in cancer cells.

DOT Script for Apoptosis Induction Pathway

Apoptosis_Pathway Compound 7-Bromo-1H-benzo[d]oxazin-2(4H)-one ROS Increased Reactive Oxygen Species (ROS) Compound->ROS DNA_Damage DNA Damage Compound->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Postulated mechanism of anticancer activity.

B. Inhibition of PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. A class of 4-phenyl-2H-benzo[b][1]oxazin-3(4H)-one derivatives has been identified as potent and orally active PI3K/mTOR dual inhibitors.[4] One particular compound demonstrated a remarkable IC50 of 0.63 nM against PI3Kα and significant efficacy in Hela/A549 tumor xenograft models.[4] The 7-bromo substitution on the benzoxazinone core could influence the binding affinity to these kinases, making this an important avenue for investigation.

Experimental Protocol: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 7-bromo-1H-benzo[d]oxazin-2(4H)-one in culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

III. Anti-inflammatory Activity: Quenching the Flames of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Benzoxazinone derivatives have emerged as promising anti-inflammatory agents.[5][6]

A. Modulation of the Nrf2-HO-1 Signaling Pathway

A series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety have been shown to exert anti-inflammatory effects in LPS-induced BV-2 microglial cells.[5] These compounds were found to significantly activate the Nrf2-HO-1 pathway, leading to a reduction in LPS-induced ROS production and alleviating microglial inflammation.[5] This suggests that 7-bromo-1H-benzo[d]oxazin-2(4H)-one may also possess neuroprotective and anti-inflammatory properties through this pathway.

DOT Script for Anti-inflammatory Pathway

Anti_inflammatory_Pathway Compound 7-Bromo-1H-benzo[d]oxazin-2(4H)-one Nrf2 Nrf2 Activation Compound->Nrf2 HO1 HO-1 Upregulation Nrf2->HO1 ROS_reduction Reduced ROS Production HO1->ROS_reduction Inflammation_reduction Decreased Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) HO1->Inflammation_reduction

Caption: Proposed anti-inflammatory mechanism of action.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of 7-bromo-1H-benzo[d]oxazin-2(4H)-one for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

IV. Other Potential Biological Activities

The versatility of the benzoxazinone scaffold suggests that 7-bromo-1H-benzo[d]oxazin-2(4H)-one may possess other valuable biological activities.

  • Antimicrobial Activity: Triazole-functionalized 2H-benzo[b][1]oxazin-3(4H)-ones have been screened for their in vitro antimicrobial activities and have shown promising results.[7] Molecular docking studies suggest that these compounds may act by inhibiting dehydrosqualene synthase in Staphylococcus aureus.[7]

  • Anticonvulsant Activity: A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their anticonvulsant activities, with one derivative showing a potent effect in the maximal electroshock test.[8]

  • Platelet Aggregation Inhibition: Novel 2H-benzo[b][1]oxazin-3(4H)-ones have been synthesized and shown to inhibit ADP-induced platelet aggregation.[9]

V. Concluding Remarks and Future Directions

7-Bromo-1H-benzo[d]oxazin-2(4H)-one represents a molecule of significant interest for drug discovery and development. Its structural features, combined with the known biological activities of the benzoxazinone class, position it as a strong candidate for further investigation. The proposed synthetic route provides a practical starting point for its preparation and subsequent biological evaluation.

Future research should focus on the comprehensive in vitro and in vivo characterization of its anticancer, anti-inflammatory, and antimicrobial properties. Elucidating its precise mechanisms of action and identifying its specific molecular targets will be crucial for its advancement as a potential therapeutic agent. The 7-bromo substituent also provides a valuable site for further chemical modification, opening the door to the creation of a library of novel derivatives with potentially enhanced potency and selectivity. This technical guide serves as a foundational resource to catalyze these future endeavors.

VI. References

  • Synthesis of 2H-benzo[b][1]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (URL: [Link])

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (URL: [Link])

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1]oxazin-3(4H) - PubMed. (URL: [Link])

  • (PDF) Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (URL: [Link]]oxazin-3(4H)-one_Linked_123-Triazoles_in_Human_Cancer_Cells)

  • Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed. (URL: [Link])

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed. (URL: [Link])

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC - PubMed Central. (URL: [Link])

  • Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1]oxazin-3(4H). (URL: [Link])

  • Discovery of 4-phenyl-2H-benzo[b][1]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed. (URL: [Link])

Sources

Exploratory

Introduction: The Benzoxazinone Scaffold in Drug Discovery

An In-depth Technical Guide to 7-bromo-1H-benzo[d]oxazin-2(4H)-one: Synthesis, Characterization, and Therapeutic Potential This technical guide provides a comprehensive overview of 7-bromo-1H-benzo[d]oxazin-2(4H)-one, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-bromo-1H-benzo[d]oxazin-2(4H)-one: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 7-bromo-1H-benzo[d]oxazin-2(4H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this document presents a scientifically grounded, proposed synthetic pathway, predicted characterization data, and an exploration of its potential biological significance based on extensive analysis of related benzoxazinone derivatives. This guide is intended for researchers, scientists, and professionals in drug development.

The 1H-benzo[d]oxazin-2(4H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Derivatives of this heterocyclic system have been reported to exhibit properties including anti-inflammatory, antimicrobial, and anticancer effects. The introduction of a bromine atom at the 7-position of the benzoxazinone ring is anticipated to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile. This guide will focus on a proposed synthetic route to 7-bromo-1H-benzo[d]oxazin-2(4H)-one, its predicted spectroscopic characteristics, and its potential applications in drug discovery.

Proposed Synthesis of 7-bromo-1H-benzo[d]oxazin-2(4H)-one

A two-step synthetic approach is proposed for the efficient and reliable preparation of 7-bromo-1H-benzo[d]oxazin-2(4H)-one. This pathway commences with the synthesis of the key precursor, 2-amino-5-bromophenol, followed by a cyclization reaction to form the target benzoxazinone.

Step 1: Synthesis of the Precursor, 2-amino-5-bromophenol

The synthesis of 2-amino-5-bromophenol is a critical first step. A common and effective method is the reduction of 5-bromo-2-nitrophenol. A significant challenge in this reduction is the potential for hydrodehalogenation, which results in the formation of 2-aminophenol as a byproduct. To mitigate this, careful selection of the reducing agent and reaction conditions is paramount.

One reliable method involves the use of sodium bisulfite as the reducing agent.[1] This approach avoids the use of catalytic hydrogenation, which often employs catalysts like palladium on carbon (Pd/C) that are known to promote dehalogenation.[2]

Experimental Protocol: Synthesis of 2-amino-5-bromophenol

  • Dissolve 5-bromo-2-nitrophenol (1.0 eq) in a 0.5% aqueous solution of sodium hydroxide with stirring until complete dissolution.

  • Add sodium bisulfite (approximately 7.0 eq) to the solution and stir at room temperature for 15-20 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Slowly acidify the reaction mixture to a pH of 5 using dilute hydrochloric acid.

  • Extract the product with diethyl ether (3x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude 2-amino-5-bromophenol, which can be further purified by recrystallization.

Step 2: Cyclization to form 7-bromo-1H-benzo[d]oxazin-2(4H)-one

The final step in the proposed synthesis is the cyclization of 2-amino-5-bromophenol to form the target benzoxazinone. This is typically achieved through the reaction of the aminophenol with a phosgene equivalent, which forms the cyclic carbamate. For safety and ease of handling, triphosgene or carbonyldiimidazole (CDI) are preferred over phosgene gas. The reaction of a 2-aminophenol with a phosgene equivalent to form a benzoxazolone is a well-established transformation.[3]

Experimental Protocol: Cyclization of 2-amino-5-bromophenol

  • Dissolve 2-amino-5-bromophenol (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of triphosgene (0.33 eq) or carbonyldiimidazole (1.0 eq) in the same solvent to the cooled solution of the aminophenol.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the careful addition of water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 7-bromo-1H-benzo[d]oxazin-2(4H)-one.

Synthetic Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization 5-bromo-2-nitrophenol 5-bromo-2-nitrophenol 2-amino-5-bromophenol 2-amino-5-bromophenol 5-bromo-2-nitrophenol->2-amino-5-bromophenol Reduction (e.g., NaHSO3) Target 7-bromo-1H-benzo[d]oxazin-2(4H)-one 2-amino-5-bromophenol->Target Cyclization (e.g., Triphosgene)

Caption: Proposed two-step synthesis of 7-bromo-1H-benzo[d]oxazin-2(4H)-one.

Predicted Spectroscopic Characterization

Technique Predicted Key Features
¹H NMR - Aromatic protons will appear as a set of doublets and a doublet of doublets in the region of δ 7.0-7.5 ppm. The proton at C5 (ortho to the oxygen) would be the most downfield. The proton at C8 (ortho to the nitrogen) would be expected at a slightly higher field. The proton at C6 would be a doublet of doublets. - The N-H proton will appear as a broad singlet, likely in the region of δ 8-10 ppm. - The C4 methylene protons will appear as a singlet around δ 4.5-5.0 ppm.
¹³C NMR - The carbonyl carbon (C2) will be the most downfield signal, expected around δ 150-160 ppm. - Aromatic carbons will appear in the range of δ 110-145 ppm. The carbon bearing the bromine (C7) will be shifted to a higher field compared to the other aromatic carbons. - The methylene carbon (C4) will appear around δ 65-70 ppm.
IR Spectroscopy - A strong carbonyl (C=O) stretching vibration is expected in the range of 1700-1750 cm⁻¹. - An N-H stretching vibration should be visible as a broad peak around 3200-3400 cm⁻¹. - C-O and C-N stretching vibrations will be present in the fingerprint region (1000-1300 cm⁻¹).
Mass Spectrometry - The molecular ion peak (M⁺) will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units.

Potential Biological Significance and Therapeutic Applications

The benzoxazinone scaffold is associated with a diverse range of pharmacological activities. The introduction of a bromine atom can significantly influence these properties.

Known Biological Activities of Benzoxazinone Derivatives

Biological Activity Examples of Derivatives Reference
Anti-inflammatory2H-1,4-benzoxazin-3(4H)-one derivatives[4]
AntimicrobialOxazine derivatives[5]
AnticancerBenzoxazinone derivatives[6]
Acetylcholinesterase Inhibition2H-1,4-benzoxazin-3(4H)-one derivatives[4]

The presence of the 7-bromo substituent on the 1H-benzo[d]oxazin-2(4H)-one core could lead to several potential therapeutic applications:

  • Enhanced Potency: The bromine atom can increase the lipophilicity of the molecule, potentially leading to improved cell membrane permeability and better interaction with hydrophobic binding pockets of target proteins.

  • Metabolic Stability: The C-Br bond is generally more stable to metabolic degradation than a C-H bond, which could lead to a longer biological half-life.

  • Modulation of Selectivity: The electronic and steric effects of the bromine atom could alter the binding affinity and selectivity of the molecule for different biological targets.

Given the known activities of related compounds, 7-bromo-1H-benzo[d]oxazin-2(4H)-one could be a promising candidate for development as an anti-inflammatory, antimicrobial, or anticancer agent. Further screening and lead optimization would be necessary to fully elucidate its therapeutic potential.

Potential Mechanism of Action: Anti-inflammatory Activity

Many anti-inflammatory agents function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). It is plausible that 7-bromo-1H-benzo[d]oxazin-2(4H)-one could exert its anti-inflammatory effects through a similar mechanism.

G Cell_Stimulus Inflammatory Stimulus Membrane_Phospholipids Membrane Phospholipids Cell_Stimulus->Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_LOX COX / LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Target_Molecule 7-bromo-1H-benzo[d]oxazin-2(4H)-one Target_Molecule->COX_LOX Inhibition

Caption: Plausible anti-inflammatory mechanism of 7-bromo-1H-benzo[d]oxazin-2(4H)-one.

Conclusion

While direct experimental data on 7-bromo-1H-benzo[d]oxazin-2(4H)-one is limited, this technical guide provides a robust framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established chemical transformations and offers a practical approach for the preparation of this novel compound. The predicted spectroscopic data will aid in its identification and characterization. The diverse biological activities of related benzoxazinones suggest that the 7-bromo derivative is a promising candidate for further investigation in drug discovery programs. This guide serves as a valuable resource for researchers interested in exploring the therapeutic potential of this and other novel heterocyclic compounds.

References

  • Recent Advances in the Synthesis of 4H-Benzo[d][6][7]oxathiin-4-ones and 4H-Benzo[d][6][7]dioxin-4-ones. (2025). MDPI. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). Frontiers in Chemistry. [Link]

  • Fe-catalyzed synthesis of 2-benzoxazolone - an important fragment of biologically active compounds. (2022). Sciforum. [Link]

  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. (2013). International Journal of Pharma Sciences and Research. [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 7-bromo-1H-benzo[d]oxazin-2(4H)-one

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Benzoxazinone Scaffold The benzoxazinone core is a privileged heterocyclic motif frequently...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Benzoxazinone Scaffold

The benzoxazinone core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The introduction of a bromine substituent at the 7-position of the 1H-benzo[d]oxazin-2(4H)-one scaffold is anticipated to modulate its electronic properties, lipophilicity, and metabolic stability, thereby offering a unique opportunity for the development of novel therapeutic agents and chemical probes.

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of 7-bromo-1H-benzo[d]oxazin-2(4H)-one. In the absence of extensive published data for this specific molecule, this document serves as a practical framework for its synthesis and in-depth characterization. We will delve into the causality behind experimental choices and present robust, self-validating protocols to empower researchers in their exploration of this promising compound.

Molecular Structure and Key Physicochemical Parameters

The foundational step in characterizing any novel compound is to establish its fundamental physicochemical properties. These parameters govern its behavior in biological systems and influence formulation development.

Table 1: Predicted and Essential Physicochemical Properties of 7-bromo-1H-benzo[d]oxazin-2(4H)-one

PropertyPredicted/Calculated ValueSignificance in Drug Discovery
Molecular Formula C₈H₆BrNO₂Defines the elemental composition and molecular weight.
Molecular Weight 228.05 g/mol Influences diffusion rates and membrane permeability.
Chemical Structure Chemical structure of 7-bromo-1H-benzo[d]oxazin-2(4H)-oneThe three-dimensional arrangement of atoms dictates its interaction with biological targets.
Predicted logP ~2.0 - 2.5A measure of lipophilicity, impacting solubility, permeability, and plasma protein binding.
Predicted pKa ~8.0 - 9.0 (NH proton)The ionization state at physiological pH affects solubility, receptor binding, and cell penetration.
Melting Point Not availableAn indicator of purity and crystal lattice energy.
Aqueous Solubility Not availableCrucial for bioavailability and formulation.

Proposed Synthesis of 7-bromo-1H-benzo[d]oxazin-2(4H)-one

A plausible synthetic route to the title compound can be adapted from established methods for analogous benzoxazinones.[6] The proposed two-step synthesis starts from the commercially available 2-amino-4-bromophenol.

Scheme 1: Proposed Synthesis of 7-bromo-1H-benzo[d]oxazin-2(4H)-one

Synthesis 2-amino-4-bromophenol 2-amino-4-bromophenol Intermediate N-(4-bromo-2-hydroxyphenyl)acetamide 2-amino-4-bromophenol->Intermediate Acetic anhydride, Pyridine Product 7-bromo-1H-benzo[d]oxazin-2(4H)-one Intermediate->Product Triphosgene, Triethylamine, THF Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Add excess solid compound to buffer (pH 7.4) B Equilibrate at a constant temperature (e.g., 25°C) with agitation for 24-48h A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm syringe filter) C->D E Quantify concentration in the filtrate (e.g., by HPLC-UV) D->E LogP_Workflow cluster_prep Partitioning cluster_analysis Quantification A Dissolve compound in a pre-saturated octanol/water mixture B Vigorously mix and then allow phases to separate (centrifugation can aid separation) A->B C Sample both the octanol and aqueous phases B->C D Determine the concentration in each phase by a suitable analytical method (e.g., HPLC-UV) C->D E Calculate LogP = log([Compound]octanol / [Compound]aqueous) D->E pKa_Workflow cluster_titration Titration & Measurement cluster_analysis Data Analysis A Prepare a solution of the compound in a suitable buffer system B Perform a pH titration by adding small aliquots of strong acid or base A->B C Record the UV-Vis spectrum after each addition and pH measurement B->C D Plot absorbance at a specific wavelength vs. pH C->D E Fit the data to the Henderson-Hasselbalch equation to determine the pKa D->E

Sources

Exploratory

Spectroscopic Blueprint of 7-bromo-1H-benzo[d]oxazin-2(4H)-one: A Technical Guide for Structural Elucidation

Introduction For researchers and scientists engaged in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 7-bromo-1H-benzo[d]oxazin-2(...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and scientists engaged in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 7-bromo-1H-benzo[d]oxazin-2(4H)-one, a heterocyclic scaffold of significant interest, presents a unique spectroscopic profile. This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By delving into the theoretical underpinnings of each technique and drawing parallels with structurally related molecules, this document serves as a predictive blueprint for the characterization of 7-bromo-1H-benzo[d]oxazin-2(4H)-one, ensuring a high degree of confidence in its structural assignment.

The strategic placement of a bromine atom on the aromatic ring, coupled with the nuanced electronic environment of the benzoxazinone core, gives rise to a distinct set of spectral data. Understanding these intricacies is paramount for its identification and for guiding synthetic efforts. This guide is structured to provide not just the predicted data but also the scientific rationale behind these predictions, empowering researchers to interpret their own experimental results with greater accuracy.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is essential for the interpretation of spectroscopic data. The structure of 7-bromo-1H-benzo[d]oxazin-2(4H)-one, with the conventional atom numbering used for spectral assignments, is presented below.

Figure 1. Structure of 7-bromo-1H-benzo[d]oxazin-2(4H)-one C1 C1 C2 C2 C1->C2 N1 N1 C1->N1 C3 C3 C2->C3 C4 C4 C3->C4 Br Br C3->Br C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 C7 C7 O1 O1 C7->O1 O2 O2 C7->O2 =O C8 C8 C8->C2 N1->C7 H1 H1 N1->H1 O1->C8

Caption: Molecular structure and atom numbering of 7-bromo-1H-benzo[d]oxazin-2(4H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 7-bromo-1H-benzo[d]oxazin-2(4H)-one are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the N-H proton of the carbamate, and the methylene protons of the oxazinone ring. The electron-withdrawing nature of the bromine atom and the carbamate moiety will influence the chemical shifts of the aromatic protons.

Experimental Protocol: A standard ¹H NMR experiment would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The spectrum would be acquired on a 400 MHz or 500 MHz spectrometer.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-8~ 7.4d~ 2.0This proton is ortho to the bromine atom and is expected to be a doublet due to coupling with H-6. The deshielding effect of the adjacent bromine is significant.
H-6~ 7.2ddJ = 8.5, 2.0This proton is coupled to both H-5 (ortho) and H-8 (meta), resulting in a doublet of doublets.
H-5~ 6.9d~ 8.5This proton is ortho to the oxygen atom and is expected to be a doublet due to coupling with H-6.
-CH₂- (C4)~ 4.6s-The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet.
-NH- (N1)~ 9.5 (in DMSO-d₆)br s-The N-H proton of the cyclic carbamate is expected to be a broad singlet, with its chemical shift being solvent-dependent. In a non-polar solvent like CDCl₃, this peak may be broader and appear at a lower chemical shift.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the directly attached atoms and the overall electronic environment.

Experimental Protocol: A ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR. A proton-decoupled experiment is standard, resulting in singlets for each unique carbon atom.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-2 (C=O)~ 155The carbonyl carbon of the cyclic carbamate is expected to be significantly deshielded.
C-4a~ 138This quaternary carbon is part of the aromatic ring and is deshielded by the adjacent oxygen atom.
C-8a~ 130A quaternary aromatic carbon.
C-6~ 128Aromatic CH carbon.
C-8~ 125Aromatic CH carbon, deshielded by the adjacent bromine atom.
C-7~ 118The carbon atom bearing the bromine is expected to have a lower chemical shift due to the heavy atom effect.
C-5~ 115Aromatic CH carbon, shielded by the ortho oxygen atom.
C-4 (-CH₂-)~ 68The methylene carbon is attached to an oxygen atom, leading to a downfield shift.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 7-bromo-1H-benzo[d]oxazin-2(4H)-one will be dominated by absorptions from the carbamate and aromatic moieties.

Experimental Protocol: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3250Medium, SharpN-H StretchThe N-H stretching vibration of the secondary amide (carbamate) is expected in this region.[1]
~ 1720Strong, SharpC=O StretchThe carbonyl stretching of the cyclic carbamate (lactone-like) is expected to be at a relatively high frequency.[2]
~ 1600, 1480MediumC=C Aromatic StretchThese bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[3]
~ 1250StrongC-O StretchThe C-O stretching of the aryl ether and the carbamate will give rise to strong absorptions in this region.[4]
~ 820StrongC-H Aromatic BendingOut-of-plane C-H bending for a 1,2,4-trisubstituted benzene ring is expected in this region.
~ 680MediumC-Br StretchThe carbon-bromine stretching vibration is expected in the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. Due to the presence of bromine, the mass spectrum of 7-bromo-1H-benzo[d]oxazin-2(4H)-one will exhibit a characteristic isotopic pattern.

Experimental Protocol: An electron ionization (EI) mass spectrum would typically be obtained by introducing a small amount of the sample into the mass spectrometer, where it is vaporized and then ionized by a beam of high-energy electrons.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected to be a doublet with approximately equal intensity at m/z 227 and 229, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[5][6] This M⁺ and M+2 pattern is a definitive indicator of a monobrominated compound.

Predicted Fragmentation Pathway:

The fragmentation of the molecular ion is likely to proceed through several key pathways, providing structural information.

Figure 2. Predicted EI-MS Fragmentation Pathway M [M]⁺˙ m/z 227/229 F1 [M - CO]⁺˙ m/z 199/201 M->F1 - CO F2 [M - OCNH]⁺˙ m/z 184/186 M->F2 - OCNH F3 [M - Br]⁺ m/z 148 M->F3 - Br F4 [C₆H₄O]⁺˙ m/z 92 F2->F4 - Br

Caption: A simplified representation of the predicted major fragmentation pathways for 7-bromo-1H-benzo[d]oxazin-2(4H)-one under electron ionization.

  • Loss of Carbon Monoxide: A common fragmentation for cyclic ketones is the loss of a neutral CO molecule, which would result in a doublet peak at m/z 199/201.

  • Loss of the Carbamate Moiety: Cleavage of the heterocyclic ring could lead to the loss of an isocyanic acid radical (•OCNH), resulting in a fragment ion at m/z 184/186.

  • Loss of Bromine: The loss of a bromine radical from the molecular ion would produce a fragment at m/z 148.

  • Further Fragmentation: The fragment at m/z 184/186 could further lose a bromine radical to give a fragment at m/z 105, or the aromatic ring could fragment to produce smaller characteristic ions.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a powerful and synergistic approach to the structural elucidation of 7-bromo-1H-benzo[d]oxazin-2(4H)-one. The predicted data presented in this guide, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures, offers a robust framework for researchers. The characteristic signals in the ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, the IR spectrum will confirm the presence of key functional groups, and the mass spectrum will establish the molecular weight and the presence of bromine through its distinct isotopic pattern. By leveraging this comprehensive spectroscopic blueprint, scientists can confidently identify and characterize this important heterocyclic compound, accelerating the pace of research and development.

References

  • Wade, L.G. Organic Chemistry, 5th ed.
  • LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. FT-IR spectrum of the obtained main-chain benzoxazine... [Link]

  • National Institutes of Health. Investigation for the easy and efficient synthesis of 1H-benzo[d][4][7]oxazine-2,4-diones. [Link]

  • National Institutes of Health. Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. [Link]

  • PubMed. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. [Link]

  • DergiPark. 2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form. [Link]

  • LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • PubMed. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. [Link]

  • International journal of health sciences. Synthesis and identification of benzo[d][4][7]oxazin-4-one derivatives and testing of antibacterial activity of some of them. [Link]

  • PubMed. Carbamic acid: molecular structure and IR spectra. [Link]

  • Modgraph. Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. [Link]

  • ACS Publications. Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers Using Fully Aromatically Substituted, Deuterated. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • fateallchem. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. [Link]

  • ResearchGate. Synthesis, Characterization and Biological Screening of Novel Metal(II) Complexes of 2-{[2-(5-Benzoyl-1H-benzotriazol-1-yl)-2-oxoethyl]amino}-5-bromobenzoic Acid. [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

  • ResearchGate. 4H-Benzo[d][4][7]oxazine core and examples of relevance. [Link]

  • Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

  • ResearchGate. H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. [Link]

  • ResearchGate. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

  • MPG.PuRe. (a) (b) (c) Figure S1. [Link]

  • ResearchGate. FT-IR spectra of benzoxazine resin and PU. a. [Link]

  • PubMed. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • Filo. The electron ionisation mass spectrum (EI-MS) of p-bromoacetanilide is pr... [Link]

  • ResearchGate. Structures of (a) benzoxazinone derivatives [adapted from Cambier et... [Link]

  • DergiPark. Tautomeric Forms of 2–Amino–5–Bromobenzoic Acid: A DFT Study for Structural and Molecular Orbital Analysis. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • MDPI. Efficient Synthesis of 1H-Benzo[8][9]imidazo[1,2-c][4][7]oxazin-1-one Derivatives Using Ag 2 CO 3 /TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. [Link]

  • LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • SciRP.org. Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][4][7][10]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. [Link]

  • LibreTexts. 5.2 Mass Spectrometry. [Link]

  • ResearchGate. 1 H NMR spectra of (top) (3-phenyl-3,4-dihydro-2H-benzo[e]... [Link]

  • eScholarship.org. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • CORE. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]

  • MDPI. Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins: Part 2. [Link]/2/1360)

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of 7-bromo-1H-benzo[d]oxazin-2(4H)-one

Application Note & Protocol: Synthesis of 7-bromo-1H-benzo[d][1][2]oxazin-2(4H)-one Abstract This document provides a comprehensive guide for the synthesis of 7-bromo-1H-benzo[d][1]oxazin-2(4H)-one, a heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of 7-bromo-1H-benzo[d][1][2]oxazin-2(4H)-one

Abstract

This document provides a comprehensive guide for the synthesis of 7-bromo-1H-benzo[d][1]oxazin-2(4H)-one, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The protocol details a robust and reproducible method starting from the commercially available 2-amino-4-bromobenzyl alcohol. The core of the synthesis involves a cyclization reaction to form the benzoxazinone ring system. This application note elaborates on the scientific rationale behind the chosen synthetic route, provides a detailed step-by-step protocol, and outlines the necessary analytical techniques for product characterization and validation. Safety precautions and potential challenges are also discussed to ensure a successful and safe execution of the synthesis.

Introduction and Scientific Rationale

The 1H-benzo[d][1]oxazin-2(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 7-position provides a handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.

The synthesis of 7-bromo-1H-benzo[d][1]oxazin-2(4H)-one is most efficiently achieved through the cyclization of 2-amino-4-bromobenzyl alcohol. This process involves the formation of a carbamate-like linkage within the molecule. Several reagents can be employed for this key transformation, with phosgene and its analogues being the most common. For safety and ease of handling, triphosgene is often the preferred reagent in a laboratory setting.[2] Triphosgene serves as a solid, stable source of phosgene, which is released in situ under controlled conditions. The reaction proceeds via the formation of a chloroformate intermediate from the alcohol, followed by an intramolecular nucleophilic attack by the amino group to yield the cyclic carbamate.

An alternative and often milder approach involves the use of 1,1'-carbonyldiimidazole (CDI). CDI reacts with the alcohol to form an imidazole-carboxylate intermediate, which is then readily displaced by the amine to close the ring. This method avoids the use of highly toxic phosgene or its direct precursors. This protocol will focus on the triphosgene-mediated cyclization due to its high reactivity and efficiency.

Reaction Scheme and Mechanism

The overall synthetic transformation is depicted below:

Reaction_Scheme start 2-amino-4-bromobenzyl alcohol intermediate Chloroformate Intermediate start->intermediate product 7-bromo-1H-benzo[d]oxazin-2(4H)-one intermediate->product Intramolecular Cyclization reagents Triphosgene, Base (e.g., Et3N) Workflow step1 1. Dissolve 2-amino-4-bromobenzyl alcohol and Et3N in anhydrous DCM. step2 2. Cool the solution to 0 °C in an ice bath. step1->step2 step3 3. Prepare a solution of triphosgene in anhydrous DCM. step2->step3 step4 4. Add the triphosgene solution dropwise to the cooled starting material solution. step3->step4 step5 5. Allow the reaction to warm to room temperature and stir for 2-4 hours. step4->step5 step6 6. Monitor reaction progress by TLC. step5->step6 step7 7. Quench the reaction with saturated aqueous NaHCO3 solution. step6->step7 step8 8. Perform aqueous work-up and extract with DCM. step7->step8 step9 9. Dry the organic layer, filter, and concentrate under reduced pressure. step8->step9 step10 10. Purify the crude product by column chromatography or recrystallization. step9->step10 step11 11. Characterize the final product. step10->step11

Sources

Application

The Strategic Utility of 7-Bromo-1H-benzo[d]oxazine-2,4-dione in the Synthesis of Novel Anticancer Agents

The Strategic Utility of 7-Bromo-1H-benzo[d][1][2]oxazine-2,4-dione in the Synthesis of Novel Anticancer Agents Introduction: The Versatility of the Benzoxazinone Scaffold In the landscape of medicinal chemistry, the ben...

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Utility of 7-Bromo-1H-benzo[d][1][2]oxazine-2,4-dione in the Synthesis of Novel Anticancer Agents

Introduction: The Versatility of the Benzoxazinone Scaffold

In the landscape of medicinal chemistry, the benzoxazinone core represents a "privileged scaffold," a molecular framework that can be readily modified to interact with a diverse range of biological targets.[1][2] Compounds bearing this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on a particularly valuable derivative, 7-bromo-1H-benzo[d][1]oxazine-2,4-dione, more commonly known as 7-bromoisatoic anhydride. While not typically a final drug product itself, this molecule serves as a crucial and versatile starting material for the synthesis of more complex therapeutic agents, most notably in the realm of oncology.

The strategic placement of the bromine atom at the 7-position provides a handle for further chemical modifications while also influencing the electronic properties of the molecule, which can be critical for biological activity. This document will provide a detailed exploration of the applications of 7-bromoisatoic anhydride in drug discovery, with a specific focus on the synthesis of quinazolinone-based Poly(ADP-ribose) polymerase (PARP) inhibitors, a promising class of anticancer drugs. We will delve into the synthetic protocols, the mechanism of action of the resulting compounds, and methods for their biological evaluation.

Core Application: A Gateway to Quinazolinone-Based PARP Inhibitors

A primary application of 7-bromoisatoic anhydride is in the synthesis of 7-bromo-substituted quinazolinones. Quinazolinones are another class of heterocyclic compounds with a broad range of biological activities, and their derivatives are being actively investigated as potent anticancer agents.[3][4][5] The reaction of 7-bromoisatoic anhydride with various amines provides a straightforward route to this important class of molecules.

Mechanism of PARP Inhibition: A "Synthetic Lethality" Approach

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[4][5][6] In cancer cells that have mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient.[4][6] When PARP is inhibited in these HR-deficient cells, single-strand breaks accumulate and are converted into double-strand breaks during DNA replication.[4][5] The inability to repair these double-strand breaks leads to genomic instability and, ultimately, cell death. This concept, where the inhibition of two different DNA repair pathways leads to cell death while the inhibition of either one alone does not, is known as "synthetic lethality."[6]

The quinazolinone scaffold, derived from isatoic anhydrides, has been identified as a bioisostere of the phthalazinone core found in established PARP inhibitors like Olaparib.[3][7] This structural similarity allows quinazolinone derivatives to bind to the active site of PARP-1, preventing the synthesis of poly(ADP-ribose) and trapping the enzyme on the DNA, which further contributes to cytotoxicity in cancer cells.[3][5][6]

Protocols and Methodologies

Part 1: Synthesis of the Key Intermediate: 7-Bromo-1H-benzo[d][1][2]oxazine-2,4-dione

The synthesis of 7-bromoisatoic anhydride typically starts from the commercially available 4-bromoanthranilic acid. The following protocol is a representative method.

Protocol 1: Synthesis of 7-Bromo-1H-benzo[d][1]oxazine-2,4-dione

Objective: To synthesize the key intermediate, 7-bromoisatoic anhydride, from 4-bromoanthranilic acid.

Materials:

  • 4-bromoanthranilic acid

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), dissolve 4-bromoanthranilic acid (1 equivalent) in anhydrous THF.

  • Addition of Base: Add triethylamine (2.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Phosgene Equivalent Addition: Dissolve triphosgene (0.4 equivalents) in anhydrous THF and add it dropwise to the stirred solution of 4-bromoanthranilic acid and triethylamine at 0 °C (ice bath). Caution: Triphosgene is toxic and moisture-sensitive. Handle in a well-ventilated fume hood.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 7-bromo-1H-benzo[d][1]oxazine-2,4-dione.

  • Characterization: Confirm the structure and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of a Representative 7-Bromo-quinazolinone Derivative

The following protocol describes the synthesis of a 7-bromo-2-substituted-quinazolin-4(3H)-one from 7-bromoisatoic anhydride. This is a general procedure that can be adapted for various amines and aldehydes.

Protocol 2: One-Pot Synthesis of 7-Bromo-2-aryl-2,3-dihydroquinazolin-4(1H)-one

Objective: To synthesize a 7-bromo-quinazolinone derivative from 7-bromoisatoic anhydride, an aromatic aldehyde, and an amine source.

Materials:

  • 7-Bromo-1H-benzo[d][1]oxazine-2,4-dione (1 equivalent)

  • Aromatic aldehyde (e.g., benzaldehyde) (1 equivalent)

  • Ammonium acetate (as an ammonia source) (1.2 equivalents)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, add 7-bromo-1H-benzo[d][1]oxazine-2,4-dione (1 equivalent), the aromatic aldehyde (1 equivalent), and ammonium acetate (1.2 equivalents).

  • Solvent and Catalyst Addition: Add ethanol as the solvent and a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation: After completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution. Collect the solid product by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

  • Characterization: Confirm the structure of the synthesized 7-bromo-2-aryl-2,3-dihydroquinazolin-4(1H)-one using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of Synthesized Compounds

The synthesized 7-bromo-quinazolinone derivatives can be evaluated for their anticancer activity using various in vitro assays. A standard preliminary assay is the MTT assay to determine cytotoxicity against cancer cell lines.

Protocol 3: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized 7-bromo-quinazolinone compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of some 7-bromo-quinazolinone derivatives against various cancer cell lines.

Compound IDR-Group at position 2Cancer Cell LineIC₅₀ (µM)Reference
1a PhenylMCF-7> 100[8]
1b 4-ChlorophenylMCF-785.3 ± 9.2[8]
1f 4-MethoxyphenylMCF-7101.37 ± 12.20[8]
1g 4-BenzyloxyphenylMCF-7101.37 ± 12.20[8]
1f 4-MethoxyphenylA549124.5 ± 20.51[8]
1g 4-BenzyloxyphenylA549124.5 ± 20.51[8]

Note: The IC₅₀ values presented are indicative of the potential of this class of compounds and can vary based on the specific substitutions and the cell line tested.

Visualizing the Workflow and Mechanism

Synthetic Workflow

Synthetic_Workflow A 4-Bromoanthranilic Acid B 7-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione (7-Bromoisatoic Anhydride) A->B Cyclization (e.g., with Triphosgene) D 7-Bromo-2-substituted-quinazolin-4(3H)-one B->D One-pot condensation C Amine + Aldehyde C->D E Biological Evaluation (e.g., MTT Assay) D->E

Caption: Synthetic pathway from 4-bromoanthranilic acid to biologically active 7-bromo-quinazolinones.

Mechanism of Action: PARP Inhibition

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell DNA_SSB1 DNA Single-Strand Break (SSB) PARP1 PARP Activation & PARylation DNA_SSB1->PARP1 BER Base Excision Repair (BER) PARP1->BER Repair1 DNA Repaired BER->Repair1 DNA_SSB2 DNA Single-Strand Break (SSB) PARP_Trap PARP Trapping & Inhibition DNA_SSB2->PARP_Trap PARPi 7-Bromo-quinazolinone (PARP Inhibitor) PARPi->PARP_Trap DSB Replication Fork Collapse -> Double-Strand Break (DSB) PARP_Trap->DSB HR_Deficient Homologous Recombination Deficiency (BRCA-/-) DSB->HR_Deficient Cell_Death Cell Death (Apoptosis) HR_Deficient->Cell_Death

Sources

Method

The Synthetic Versatility of 7-bromo-1H-benzo[d]oxazin-2(4H)-one: A Gateway to Novel Chemical Scaffolds

Introduction: The Strategic Importance of a Versatile Building Block In the landscape of modern medicinal chemistry and organic synthesis, the strategic value of a chemical intermediate is defined by its versatility, rea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic value of a chemical intermediate is defined by its versatility, reactivity, and accessibility to diverse downstream transformations. 7-bromo-1H-benzo[d]oxazin-2(4H)-one emerges as a scaffold of significant interest, embodying these key characteristics. Its structure, featuring a nucleophilic N-H site, a reactive lactam-like carbonyl, and a strategically placed bromine atom on the aromatic ring, presents a trifecta of functional handles for molecular elaboration.

The benzoxazinone core is a privileged heterocycle, forming the structural foundation of numerous biologically active compounds.[1] However, it is the bromine atom at the C7 position that elevates this molecule from a simple heterocycle to a powerful synthetic platform. This halogen serves as a linchpin for modern palladium-catalyzed cross-coupling reactions, enabling the direct installation of a wide array of aryl, heteroaryl, and alkyl substituents. This capability is paramount in the construction of complex molecular architectures, particularly in the rapid generation of compound libraries for drug discovery programs targeting enzymes like Poly(ADP-ribose) polymerase (PARP).[2][3]

This guide provides an in-depth exploration of the synthetic utility of 7-bromo-1H-benzo[d]oxazin-2(4H)-one. We will dissect its most valuable transformations, provide detailed, field-proven protocols for its use, and explain the chemical principles that underpin these synthetic strategies. The protocols presented are designed to be self-validating, offering researchers a reliable starting point for their own synthetic endeavors.

Core Application I: C-C Bond Formation via Palladium-Catalyzed Cross-Coupling

The most powerful application of the C7-bromo moiety is its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, allowing for the formation of a carbon-carbon bond between an organohalide and an organoboron compound with exceptional reliability and functional group tolerance.[4] For 7-bromo-1H-benzo[d]oxazin-2(4H)-one, this opens a direct pathway to 7-aryl or 7-heteroaryl derivatives, which are key structures in the development of PARP inhibitors and other therapeutics.[5][6]

Mechanistic Insight: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzoxazinone, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Cycle pd0 Pd(0)L_n reactant 7-Bromo-1H-benzo[d]oxazin-2(4H)-one (Ar-Br) pd2_halide Ar-Pd(II)L_n-Br pd2_aryl Ar-Pd(II)L_n-R pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 product Ar-R (Product) pd2_aryl->product Reductive Elimination reactant->pd2_halide Oxidative Addition boronic Boronic Acid (R-B(OH)2) boronic->pd2_halide base Base (e.g., Cs2CO3) base->boronic Activation

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from established methods for similar aryl bromide systems and serves as a robust starting point.[8][9]

Materials:

  • 7-bromo-1H-benzo[d]oxazin-2(4H)-one

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Bis(tri-tert-butylphosphine)palladium(0) - Pd[P(tBu)₃]₂)

  • Base (e.g., Cesium carbonate - Cs₂CO₃ or Potassium carbonate - K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow:

Figure 2: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 7-bromo-1H-benzo[d]oxazin-2(4H)-one (1.0 eq), the desired arylboronic acid (1.2 eq), cesium carbonate (2.0 eq), and Pd[P(tBu)₃]₂ (0.02 eq, 2 mol%).

  • Inerting: Seal the flask with a septum, and alternately evacuate and backfill with argon three times. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide. The use of a water co-solvent is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and saturated brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the 7-aryl-1H-benzo[d]oxazin-2(4H)-one product.

ParameterRecommended ConditionRationale
Limiting Reagent 7-bromo-1H-benzo[d]oxazin-2(4H)-oneTypically the more complex/valuable coupling partner.
Boronic Acid 1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the limiting reagent and accounts for potential homocoupling or protodeboronation.
Catalyst Pd[P(tBu)₃]₂ or Pd(dppf)Cl₂ (1-5 mol%)Pd[P(tBu)₃]₂ is highly active for aryl bromides. Pd(dppf)Cl₂ is also robust and common. Loading is kept low for cost and to minimize residual palladium.
Base Cs₂CO₃ or K₂CO₃ (2-3 equivalents)Essential for activating the boronic acid. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFA polar aprotic solvent is needed to dissolve the organic components, while water is often required for the base.
Temperature 80 - 110 °CProvides sufficient thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Typical Yield Range 65 - 95%Highly dependent on the specific boronic acid used.

Core Application II: N-H Functionalization via Alkylation

The N-H bond of the benzoxazinone ring is a versatile site for introducing a variety of substituents. N-alkylation can be used to block the N-H for subsequent reactions, modulate the molecule's physicochemical properties (e.g., solubility, lipophilicity), or introduce a pharmacophoric element designed to interact with a biological target.

Causality in Experimental Design: The Challenge of Regioselectivity

While the benzoxazinone has only one N-H group, understanding the principles of N-alkylation in related heterocycles is key. In systems with multiple nitrogen atoms, such as indazoles, the choice of base and solvent can dramatically influence which nitrogen is alkylated.[10][11] For 7-bromo-1H-benzo[d]oxazin-2(4H)-one, the primary considerations are reaction rate and prevention of side reactions.

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the N-H group (pKa ≈ 18-20) to generate the nucleophilic anion. For less reactive alkylating agents or to accelerate the reaction, a stronger, non-nucleophilic base like sodium hydride (NaH) can be employed.[12]

  • Choice of Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal. They effectively solvate the cation of the base (K⁺ or Na⁺) and the resulting nucleophilic anion without interfering with the reaction.

Protocol 2: Representative N-Alkylation

This protocol provides a general method for attaching a simple alkyl group (e.g., benzyl, methyl) to the nitrogen of the benzoxazinone ring.[12]

Materials:

  • 7-bromo-1H-benzo[d]oxazin-2(4H)-one

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., Potassium carbonate - K₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

Experimental Workflow:

Figure 3: General workflow for N-Alkylation.

Step-by-Step Procedure:

  • Preparation: To a solution of 7-bromo-1H-benzo[d]oxazin-2(4H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Anion Formation: Stir the resulting suspension at room temperature for 20-30 minutes to allow for the formation of the potassium salt of the benzoxazinone.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise to the mixture.

  • Heating: Heat the reaction mixture to 50-60 °C (or maintain at room temperature for more reactive halides like methyl iodide) and stir.

  • Monitoring: Monitor the reaction's progress by TLC. Upon completion, cool the mixture to room temperature.

  • Workup: Pour the reaction mixture into cold water, which will often precipitate the product. Alternatively, if the product is soluble, extract the aqueous mixture with ethyl acetate (3x).

  • Isolation: If a precipitate forms, collect it by vacuum filtration and wash with water. If an extraction was performed, combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Substrate 7-bromo-1H-benzo[d]oxazin-2(4H)-oneNucleophile for the reaction.
Alkylating Agent R-X (e.g., BnBr, MeI) (1.1-1.2 eq)A slight excess drives the reaction to completion. Highly reactive halides are preferred.
Base K₂CO₃ (1.5 eq) or NaH (1.2 eq)K₂CO₃ is milder and easier to handle. NaH is used for less reactive alkylating agents but requires a fully anhydrous solvent (like THF).
Solvent Anhydrous DMF or MeCNPolar aprotic solvents that facilitate S_N2 reactions.
Temperature RT - 60 °CTemperature depends on the reactivity of the alkylating agent. Higher temperatures can lead to side reactions.
Typical Yield Range 80 - 98%Generally a high-yielding transformation.

Conclusion and Future Outlook

7-bromo-1H-benzo[d]oxazin-2(4H)-one is a quintessential example of a modern synthetic building block. Its true value is realized through its capacity for controlled, sequential functionalization at two distinct and chemically orthogonal sites: the C7-bromo position and the N1-H position. By leveraging robust and predictable transformations like the Suzuki-Miyaura coupling and N-alkylation, chemists can rapidly access a vast chemical space. This enables the systematic exploration of structure-activity relationships and the efficient synthesis of complex target molecules, particularly in the pursuit of next-generation therapeutics like PARP inhibitors. The protocols and insights provided herein serve as a foundational guide for unlocking the full synthetic potential of this versatile intermediate.

References

  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Supporting Information. Available at: [Link]

  • Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][8]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry, 99, 103789. Available at: [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Cowley P. M., Wise, A. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. NIHMS. Available at: [Link]

  • Tzompantzi, F., et al. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][8]oxazine-2,4-diones. RSC Advances, 5(54), 43453-43463. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Google Patents. (2009). WO2009144554A1 - Substituted pyrazolospiroketone compounds.
  • Google Patents. (2017). WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof.
  • Sharma, S., et al. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(23), 5566. Available at: [Link]

  • Zhang, H., et al. (2018). One-Pot Synthesis of Benzo[b][1]oxazins via Intramolecular Trapping Iminoenol. Organic Letters, 20(3), 664-667. Available at: [Link]

  • Bunce, R. A., et al. (2009). Formation of 4H-benzo[d][8]oxazin-4-ones. ResearchGate. Available at: [Link]

  • El-Masry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 87, 655-666. Available at: [Link]

  • Shavva, A. G., et al. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry, 19(3), 22-30. Available at: [Link]

  • Wang, L., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(11), 1993. Available at: [Link]

  • Hermecz, I., et al. (2011). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 16(10), 8264-8280. Available at: [Link]

  • Google Patents. (2021). Preparation method of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline.
  • O'Brien, C. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038-2049. Available at: [Link]

  • Kappe, C. O., et al. (1993). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Archiv der Pharmazie, 326(9), 545-549. Available at: [Link]

  • O'Brien, C. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]

  • PubChem. (2023). 7-phenylethylamino-4H-pyrimido[4,5-d][8]oxazin-2-one compounds as mutant IDH1 and IDH2 inhibitors - Patent US-11629156-B2. Available at: [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 7-bromo-1H-benzo[d]oxazin-2(4H)-one Analogs

Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold The 7-bromo-1H-benzo[d]oxazin-2(4H)-one scaffold represents a privileged heterocyclic structure in medicinal chemistry. Analogs of this core have been...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold

The 7-bromo-1H-benzo[d]oxazin-2(4H)-one scaffold represents a privileged heterocyclic structure in medicinal chemistry. Analogs of this core have been investigated for a range of biological activities, and its inherent chemical properties suggest potential for covalent interaction with biological targets, a modality of increasing interest in drug discovery for achieving high potency and prolonged duration of action.[1] High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly assessing large libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays for the discovery of novel therapeutic agents based on the 7-bromo-1H-benzo[d]oxazin-2(4H)-one core.

Strategic Considerations for Assay Selection

The choice of an appropriate HTS assay is paramount and depends on the hypothesized mechanism of action of the compound library. Given the structural alerts within the benzoxazinone moiety, it is prudent to consider both non-covalent and covalent mechanisms of inhibition. Therefore, a multi-pronged screening approach is recommended, beginning with a broad primary screen to identify active compounds, followed by more targeted secondary and counter-screens to elucidate their mechanism of action and eliminate false positives.

A typical HTS workflow for novel compound libraries, such as analogs of 7-bromo-1H-benzo[d]oxazin-2(4H)-one, involves a tiered approach. An initial primary screen against a purified target in a biochemical assay is often employed to identify direct modulators. Hits from the primary screen are then subjected to secondary, cell-based assays to confirm their activity in a more physiologically relevant context.

Primary Screening: Biochemical Assays for Direct Target Engagement

Biochemical assays are fundamental in HTS as they provide a direct measure of a compound's effect on a purified biological target, such as an enzyme or receptor.[2] For a library of novel compounds like 7-bromo-1H-benzo[d]oxazin-2(4H)-one analogs, a kinase inhibition assay is a rational starting point, as kinases are a major class of drug targets.[3]

Recommended Primary Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET is a robust and sensitive technology well-suited for HTS.[4][5] It combines the principles of FRET with time-resolved fluorescence detection, which significantly reduces assay interference from compound autofluorescence and light scatter.[6]

Principle of TR-FRET Kinase Assay:

The assay measures the phosphorylation of a substrate by a kinase. A europium (Eu3+) chelate-labeled anti-phospho-substrate antibody (donor) and a far-red fluorescently labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits a fluorescent signal. Inhibition of the kinase by a compound prevents substrate phosphorylation, leading to a decrease in the FRET signal.

Workflow for TR-FRET Kinase Assay

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Compound_Dispensing Dispense Compounds (384-well plate) Add_Enzyme_Substrate Add Kinase/Substrate Mix to wells Compound_Dispensing->Add_Enzyme_Substrate Enzyme_Substrate_Mix Prepare Kinase/ Substrate Mix Enzyme_Substrate_Mix->Add_Enzyme_Substrate Incubate_Reaction Incubate at RT Add_Enzyme_Substrate->Incubate_Reaction Add_Detection_Reagents Add TR-FRET Detection Reagents Incubate_Reaction->Add_Detection_Reagents Incubate_Detection Incubate at RT (in the dark) Add_Detection_Reagents->Incubate_Detection Read_Plate Read Plate on TR-FRET enabled reader Incubate_Detection->Read_Plate

Caption: High-level workflow for a TR-FRET based kinase inhibitor screen.

Detailed Protocol: TR-FRET Kinase Assay

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each test compound from the 7-bromo-1H-benzo[d]oxazin-2(4H)-one analog library into a 384-well low-volume assay plate.

    • Include appropriate controls: positive control (known inhibitor) and negative control (DMSO vehicle).

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X kinase/substrate solution in reaction buffer containing the target kinase and the biotinylated substrate at their predetermined optimal concentrations.

    • Prepare a 2X ATP solution in reaction buffer.

    • Prepare the TR-FRET detection reagent mix containing the Eu3+-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) in detection buffer.

  • Enzymatic Reaction:

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Add 5 µL of the 2X ATP solution to initiate the reaction. The final volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of the TR-FRET detection reagent mix to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.

Data Analysis and Interpretation

The percent inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))

Where:

  • Ratio_compound is the TR-FRET ratio in the presence of the test compound.

  • Ratio_min is the average TR-FRET ratio of the positive control (maximal inhibition).

  • Ratio_max is the average TR-FRET ratio of the negative control (no inhibition).

Hypothetical Screening Data

Compound IDConcentration (µM)TR-FRET Ratio% Inhibition
Analog-001100.8515.0
Analog-002100.2585.0
Analog-003100.928.0
Positive Control100.15100.0
Negative Control-1.000.0

Secondary Screening: Cell-Based Assays for Phenotypic Confirmation

Cell-based assays are crucial for validating hits from primary screens in a more biologically relevant context.[7] They can provide insights into a compound's cell permeability, off-target effects, and general cytotoxicity. Given that many kinase inhibitors ultimately induce apoptosis in cancer cells, a cell-based apoptosis assay is a logical secondary screen.

Recommended Secondary Assay: Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a sensitive, luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[8]

Principle of Caspase-Glo® 3/7 Assay:

The assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity and cell lysis. In the presence of active caspase-3 or -7, the substrate is cleaved, and a proluciferin is released, which is then converted to a luminescent signal by luciferase. The amount of luminescence is directly proportional to the amount of caspase activity.

Workflow for Caspase-Glo® 3/7 Assay

Caspase_Glo_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection Seed_Cells Seed Cells in 384-well plate Incubate_Cells Incubate (24h) Seed_Cells->Incubate_Cells Add_Compounds Add Test Compounds Incubate_Cells->Add_Compounds Incubate_Treatment Incubate (e.g., 24h) Add_Compounds->Incubate_Treatment Add_Caspase_Glo Add Caspase-Glo® 3/7 Reagent Incubate_Treatment->Add_Caspase_Glo Incubate_Lysis Incubate at RT Add_Caspase_Glo->Incubate_Lysis Read_Luminescence Read Luminescence Incubate_Lysis->Read_Luminescence

Caption: A streamlined workflow for the Caspase-Glo® 3/7 apoptosis assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Cell Plating:

    • Seed a cancer cell line known to be sensitive to kinase inhibition (e.g., A549, HCT116) in a 384-well white-walled, clear-bottom plate at a density of 5,000 cells per well in 40 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds from the primary screen.

    • Add 10 µL of the diluted compounds to the corresponding wells.

    • Include a known apoptosis inducer (e.g., staurosporine) as a positive control and DMSO as a negative control.

    • Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 50 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

The fold induction of caspase activity is calculated as follows:

Fold Induction = Luminescence_compound / Luminescence_vehicle

Where:

  • Luminescence_compound is the luminescence signal in the presence of the test compound.

  • Luminescence_vehicle is the average luminescence signal of the DMSO-treated cells.

Hypothetical Secondary Screening Data

Compound IDConcentration (µM)Luminescence (RLU)Fold Induction
Analog-002150,0005.0
Analog-0025150,00015.0
Analog-00210250,00025.0
Staurosporine1300,00030.0
DMSO-10,0001.0

Investigating Covalent Inhibition

The benzoxazinone core contains a potential electrophilic site that could react with nucleophilic residues (e.g., cysteine, lysine) on a target protein, leading to covalent bond formation.[1] It is therefore crucial to assess whether hit compounds act as covalent inhibitors.

Recommended Assay: Intact Protein Mass Spectrometry

Intact protein mass spectrometry (MS) is a direct method to confirm covalent modification of a target protein.[9] This technique measures the mass of the intact protein before and after incubation with a test compound. A mass shift corresponding to the molecular weight of the compound confirms covalent adduction.

Workflow for Intact Protein MS Analysis

Intact_MS_Workflow cluster_incubation Incubation cluster_analysis Mass Spectrometry Analysis Mix_Protein_Compound Incubate Target Protein with Test Compound Desalt_Sample Desalt Sample Mix_Protein_Compound->Desalt_Sample Inject_LCMS Inject into LC-MS Desalt_Sample->Inject_LCMS Deconvolute_Spectra Deconvolute Mass Spectra Inject_LCMS->Deconvolute_Spectra Analyze_Mass_Shift Analyze for Mass Shift Deconvolute_Spectra->Analyze_Mass_Shift

Caption: Workflow for assessing covalent inhibition using intact protein mass spectrometry.

Detailed Protocol: Intact Protein Mass Spectrometry

  • Incubation:

    • Incubate the purified target protein (e.g., 5 µM) with an excess of the test compound (e.g., 50 µM) in a suitable buffer at room temperature for a defined period (e.g., 2 hours).

    • Include a control sample with the protein and DMSO.

  • Sample Preparation:

    • Quench the reaction if necessary.

    • Desalt the sample using a C4 ZipTip or equivalent to remove excess compound and non-volatile salts.

  • Mass Spectrometry Analysis:

    • Analyze the desalted sample by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein incubated with the compound to the mass of the control protein. A mass increase equal to the molecular weight of the compound indicates 1:1 covalent modification.

Expected Results

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
Protein + DMSO50,00050,000.5-Unmodified Protein
Protein + Analog-00250,22650,226.7+226.2Covalent Adduct

Note: The molecular weight of 7-bromo-1H-benzo[d]oxazin-2(4H)-one is approximately 226 g/mol .[10]

Conclusion

The strategic implementation of a well-designed HTS cascade is critical for the successful identification and characterization of novel bioactive analogs of 7-bromo-1H-benzo[d]oxazin-2(4H)-one. The combination of a primary biochemical screen, such as a TR-FRET kinase assay, with a secondary cell-based phenotypic screen, like a caspase activation assay, provides a robust platform for hit identification and validation. Furthermore, the early assessment of a covalent mechanism of action through techniques like intact protein mass spectrometry is essential for guiding the subsequent lead optimization process. This comprehensive approach will enable researchers to efficiently navigate the complexities of drug discovery and unlock the therapeutic potential of the benzoxazinone scaffold.

References

  • Evotec. (n.d.). Advancing Drug Discovery With Covalent Fragment Screening. Retrieved from [Link]

  • Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening? Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Retrieved from [Link]

  • PubMed. (n.d.). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Retrieved from [Link]

  • Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Retrieved from [Link]

  • MDPI. (2023, May 23). A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription. Retrieved from [Link]

  • PubMed. (n.d.). High-throughput screening for kinase inhibitors. Retrieved from [Link]

  • Laotian Times. (2026, January 20). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4H-benzo[d][8]oxazin-4-one. Retrieved from [Link]

  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • PubMed. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]

  • PubMed Central. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Retrieved from [Link]

  • BMG LABTECH. (2025, August 5). Apoptosis – what assay should I use? Retrieved from [Link]

  • MDPI. (n.d.). A High Throughput Apoptosis Assay using 3D Cultured Cells. Retrieved from [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from [Link]

  • PubMed. (2025, February 4). An activation-based high throughput screen identifies caspase-10 inhibitors. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase Assay Kits. Retrieved from [Link]

  • Cambridge Core. (n.d.). Time-Resolved Fluorescence Resonance Energy Transfer Technologies in HTS (Chapter 14) - Chemical Genomics. Retrieved from [Link]

  • Bentham Open. (2008, February 25). The Use of AlphaScreen Technology in HTS: Current Status. Retrieved from [Link]

  • PubMed Central. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status. Retrieved from [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • PubMed Central. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]

  • nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Bio-Rad. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Apoptosis Assessment in High-Content and High-Throughput Screening Assays. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays Involving 7-bromo-1H-benzo[d]oxazin-2(4H)-one

Introduction: Unveiling the Therapeutic Potential of Benzoxazinones The benzoxazinone scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Benzoxazinones

The benzoxazinone scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to investigate the therapeutic potential of a specific analogue, 7-bromo-1H-benzo[d]oxazin-2(4H)-one. While direct literature on this exact molecule is emerging, the protocols herein are built upon established methodologies for the broader benzoxazinone class, offering a robust framework for its characterization.

Our approach is grounded in the principle of self-validating systems, where each experimental protocol is designed to provide clear, reproducible data, underpinned by a strong mechanistic rationale. We will explore key assays to delineate the compound's effects on cancer cell proliferation, apoptosis, cell migration, and inflammatory signaling pathways.

Part 1: Investigating the Anticancer Activity

Benzoxazinone derivatives have shown considerable promise as anticancer agents, often acting through the induction of apoptosis and cell cycle arrest.[3][4] The following protocols are designed to systematically evaluate the anticancer efficacy of 7-bromo-1H-benzo[d]oxazin-2(4H)-one.

Antiproliferative Activity Assessment using the MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of a novel compound on cancer cell lines.

Experimental Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT-116 for colon cancer) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.[4] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 7-bromo-1H-benzo[d]oxazin-2(4H)-one in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Incubation: Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation: Expected IC₅₀ Values for Benzoxazinone Derivatives

Cell LineCompound ClassRepresentative IC₅₀ (µM)Reference
HepG2 (Liver)Amino Quinazolinone/Benzoxazinone< 10[3]
MCF-7 (Breast)Amino Quinazolinone/Benzoxazinone< 10[3]
HCT-29 (Colon)Amino Quinazolinone/Benzoxazinone< 10[3]
A549 (Lung)1,4-benzoxazinone-1,2,3-triazole7.59 ± 0.31[4]
Apoptosis Induction Analysis via Annexin V/Propidium Iodide Staining

Scientific Rationale: A key mechanism of anticancer drugs is the induction of apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, where the membrane integrity is compromised.[5][6] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 7-bromo-1H-benzo[d]oxazin-2(4H)-one at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from Abcam or Thermo Fisher Scientific).[5][7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Visualization of Apoptosis Assay Workflow

G cluster_0 Cell Preparation & Treatment cluster_1 Staining cluster_2 Analysis seed Seed Cells in 6-well Plates treat Treat with 7-bromo-1H-benzo[d]oxazin-2(4H)-one seed->treat harvest Harvest Cells treat->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow quadrants Quadrant Analysis: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) flow->quadrants

Caption: Workflow for Apoptosis Detection.

Mechanistic Insights: p53 and Caspase Activity

Scientific Rationale: Many benzoxazinone derivatives exert their pro-apoptotic effects by modulating key signaling proteins. The tumor suppressor protein p53 plays a crucial role in apoptosis, and its activation can lead to the initiation of the caspase cascade. Caspases are a family of proteases that execute the apoptotic program. Investigating the expression levels of p53 and the activity of caspases (e.g., caspase-3, -8, -9) can provide mechanistic insights into how 7-bromo-1H-benzo[d]oxazin-2(4H)-one induces apoptosis.[3][8]

Protocol: Western Blotting for p53 and Caspase-3

  • Protein Extraction: Treat cells with the test compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p53, cleaved caspase-3, and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Cell Migration Assessment: Wound Healing Assay

Scientific Rationale: The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. The wound healing or "scratch" assay is a straightforward method to study directional cell migration in vitro.[9][10] By creating a gap in a confluent cell monolayer, the migration of cells to close the gap can be monitored and quantified.

Experimental Protocol:

  • Create a Monolayer: Grow cells to full confluency in a 6-well plate.

  • Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the monolayer.[11]

  • Treatment: Wash with PBS to remove dislodged cells and add fresh medium containing the test compound at non-toxic concentrations.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using an inverted microscope.

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.[10]

Part 2: Evaluating Anti-Inflammatory Potential

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Benzoxazinone derivatives have been reported to possess anti-inflammatory properties.[1] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[12]

NF-κB Signaling Pathway Inhibition Assay

Scientific Rationale: The NF-κB transcription factor is kept inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[13] A luciferase reporter assay is a sensitive method to quantify NF-κB activation.

Experimental Protocol:

  • Cell Line: Use a cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293T-NF-κB-luc).

  • Treatment: Seed the cells in a 96-well plate. Pre-treat with various concentrations of 7-bromo-1H-benzo[d]oxazin-2(4H)-one for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 20 ng/mL).

  • Lysis and Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure the luciferase activity using a luminometer.

  • Cell Viability: In a parallel plate, perform an MTT or similar viability assay to ensure the observed inhibition is not due to cytotoxicity.

Visualization of the Canonical NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB p_IkB p-IκB IkB->p_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome Proteasome p_IkB->Proteasome degradation Proteasome->NFkB releases DNA DNA NFkB_nuc->DNA Transcription Inflammatory Gene Transcription DNA->Transcription

Caption: Canonical NF-κB Signaling Pathway.

Part 3: Advanced Mechanistic Studies

For a deeper understanding of the compound's mechanism of action, further assays can be employed.

Cell Cycle Analysis by Propidium Iodide Staining

Scientific Rationale: Many anticancer agents halt the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cell division. Flow cytometry analysis of DNA content using propidium iodide staining can reveal the distribution of cells in different phases of the cell cycle.[14][15]

c-Myc Expression Analysis

Scientific Rationale: The c-Myc oncogene is a master regulator of cell proliferation and is often overexpressed in cancer. Some benzoxazinone derivatives have been shown to downregulate c-Myc expression.[16] The effect of 7-bromo-1H-benzo[d]oxazin-2(4H)-one on c-Myc mRNA and protein levels can be assessed by RT-PCR and Western blotting, respectively.

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the initial characterization of 7-bromo-1H-benzo[d]oxazin-2(4H)-one's biological activity. By systematically evaluating its effects on cancer cell proliferation, apoptosis, migration, and key inflammatory signaling pathways, researchers can build a robust data package to support further preclinical development. The emphasis on understanding the underlying mechanisms will be crucial in identifying its therapeutic potential and positioning it as a novel drug candidate.

References

  • Al-Ostath, A., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Anticancer Agents Med Chem. Available at: [Link]

  • Chen, X., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][4]oxazin-3(4H). Frontiers in Pharmacology. Available at: [Link]

  • Chen, X., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry. Available at: [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. Available at: [Link]

  • Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration. Available at: [Link]

  • Suto, M. J., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • ResearchGate. (2025). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • Grada, A., et al. (2018). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. Journal of Visualized Experiments. Available at: [Link]

  • de Oliveira, A. C. C., et al. (2019). Anticancer drug screening: standardization of in vitro wound healing assay. Jornal Brasileiro de Patologia e Medicina Laboratorial. Available at: [Link]

  • ResearchGate. (2016). Some of biologically active 1,4-benzoxazine derivatives. Available at: [Link]

  • Moon, D. O., et al. (2001). A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. Journal of Biochemistry and Molecular Biology. Available at: [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Available at: [Link]

  • MDPI. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Available at: [Link]

  • MDPI. (2023). Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules. Available at: [Link]

  • ASM Journals. (2022). Introducing Wound Healing Assays in the Undergraduate Biology Laboratory Using Ibidi Plates. Journal of Microbiology & Biology Education. Available at: [Link]

  • Proffitt, K. D., et al. (2013). Small-Molecule Inhibitors of the Myc Oncoprotein. Current Topics in Microbiology and Immunology. Available at: [Link]

  • Saccani, S., et al. (2012). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology. Available at: [Link]

  • Cameron, M., et al. (2016). Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue. PLoS ONE. Available at: [Link]

  • Biophysics Reports. (2024). Intracellular calcium imaging for agonist screening. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Inflammation Research. Available at: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Kiessling, A., et al. (2006). Identification of small molecules that induce apoptosis in a Myc-dependent manner and inhibit Myc-driven transformation. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Khan, H. Y., et al. (2023). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. Pharmaceutical Sciences. Available at: [Link]

  • American Chemical Society. (2024). Exploring small molecules for in-vivo reduction of c-MYC protein levels. Available at: [Link]

  • Wang, H., et al. (2017). Small molecule selectively suppresses MYC transcription in cancer cells. Proceedings of the National Academy of Sciences. Available at: [Link]

  • ResearchGate. (2021). Cell cycle analysis through PI staining and following flow cytometry... Available at: [Link]

  • protocols.io. (2025). CALCIUM IMAGING PROTOCOL. Available at: [Link]

  • ResearchGate. (2011). Efficient discovery of anti-inflammatory small-molecule combinations using evolutionary computing. Available at: [Link]

  • MDPI. (2023). In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Available at: [Link]

  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available at: [Link]

  • Columbia Blogs. (n.d.). A Practical Guide: Imaging Action Potentials with Calcium Indicators. Available at: [Link]

  • MDPI. (2023). IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. Available at: [Link]

Sources

Application

Application Note: Quantitative Analysis of 7-bromo-1H-benzo[d]oxazin-2(4H)-one using HPLC-UV and LC-MS/MS

Abstract This document provides detailed analytical procedures for the quantitative determination of 7-bromo-1H-benzo[d]oxazin-2(4H)-one in solution. Two robust methods are presented to suit different laboratory capabili...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical procedures for the quantitative determination of 7-bromo-1H-benzo[d]oxazin-2(4H)-one in solution. Two robust methods are presented to suit different laboratory capabilities and sensitivity requirements: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols herein are designed to be self-validating, with explanations grounded in established chromatographic principles and regulatory expectations.

Introduction and Scientific Rationale

7-bromo-1H-benzo[d]oxazin-2(4H)-one is a heterocyclic organic molecule of interest in pharmaceutical research and development. Accurate and precise quantification is critical for various stages, including pharmacokinetic studies, process chemistry, and quality control. The benzoxazinone core suggests that the molecule possesses chromophores suitable for UV detection and is amenable to ionization for mass spectrometry.

The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and the complexity of the sample matrix.

  • HPLC-UV: A workhorse technique in many analytical laboratories, ideal for quantifying the analyte in relatively clean sample matrices, such as in drug substance or simple formulations. Its selection is based on its robustness, cost-effectiveness, and straightforward implementation.[1][2]

  • LC-MS/MS: Offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies (e.g., plasma or tissue samples) where the analyte is expected at very low concentrations and the matrix is complex.[3] The specificity of Multiple Reaction Monitoring (MRM) minimizes interference from endogenous components.

This guide provides the foundational protocols to be adapted and validated by the end-user for their specific application.

Proposed Analytical Methodologies

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed as a primary quality control and assay procedure, leveraging reversed-phase chromatography for robust separation.

  • Stationary Phase: A C18 stationary phase is selected as the initial choice due to its versatility and wide applicability for separating small to medium polarity organic molecules. Its hydrophobic nature provides effective retention for the benzoxazinone structure.[2][4]

  • Mobile Phase: A combination of acetonitrile and water is a common, effective mobile phase for reversed-phase HPLC. Acetonitrile is chosen for its low UV cutoff and viscosity. A small amount of formic acid is added to control the pH, which ensures consistent ionization state of the analyte and improves peak shape by minimizing silanol interactions on the column.[5]

  • Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum (λmax) of 7-bromo-1H-benzo[d]oxazin-2(4H)-one to ensure maximum sensitivity. This value would be determined experimentally by running a UV scan of a standard solution. For this note, a hypothetical λmax is used.

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of 7-bromo-1H-benzo[d]oxazin-2(4H)-one reference standard and dissolve in 10 mL of diluent (50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

    • Perform serial dilutions from the stock solution to prepare a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing the analyte in the diluent to achieve an expected concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column.[6]

  • Instrumentation and Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II, Waters Alliance, or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 10 minutes, hold for 2 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection λ 254 nm (Hypothetical λmax; verify experimentally)
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

    • Perform a linear regression analysis on the calibration curve. The R² value should be ≥ 0.995.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Cal Create Calibration Standards (1-100 µg/mL) Stock->Cal Inject Inject into HPLC System Cal->Inject Sample Prepare & Filter Sample Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at λmax Separate->Detect Plot Plot Calibration Curve (Area vs. Conc.) Detect->Plot Quantify Quantify Sample Concentration Plot->Quantify

Caption: HPLC-UV workflow for quantification.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it suitable for complex matrices and low concentration levels.

  • Ionization: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique highly effective for polar to moderately polar small molecules, which is characteristic of the target analyte. Positive ion mode is proposed, as nitrogen-containing heterocyclic compounds often readily accept a proton.

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is the gold standard for LC-MS quantification.[7][8] A SIL-IS (e.g., ¹³C₆- or D₄-labeled analyte) co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, providing the most accurate correction.[9] If a SIL-IS is unavailable, a close structural analog can be used, but it must be chromatographically resolved from the analyte.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity. Two transitions (a quantifier and a qualifier) are selected for the analyte to provide confident identification and quantification, reducing the likelihood of false positives.

  • Preparation of Standard and Internal Standard Solutions:

    • Prepare a 1 mg/mL stock solution of 7-bromo-1H-benzo[d]oxazin-2(4H)-one as described in section 2.1.2.

    • Prepare a 1 mg/mL stock solution of the chosen Internal Standard (IS).

    • Create a working IS solution at 100 ng/mL in diluent (50:50 acetonitrile:water).

    • Prepare calibration standards from 0.1 ng/mL to 100 ng/mL by serially diluting the analyte stock solution. Spike each standard with the IS working solution to a final IS concentration of 10 ng/mL.

  • Sample Preparation (e.g., from a biological matrix):

    • To 100 µL of sample (e.g., plasma), add 10 µL of the 100 ng/mL IS working solution.

    • Add 300 µL of cold acetonitrile (protein precipitation agent) to precipitate proteins.[6][10]

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Instrumentation and Conditions:

ParameterRecommended Setting
LC System UPLC/UHPLC system (e.g., Waters ACQUITY, Shimadzu Nexera)
Mass Spectrometer Triple Quadrupole (e.g., Sciex 7500, Waters Xevo TQ-S)
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
  • Mass Spectrometer Parameters (Hypothetical):

ParameterAnalyteInternal Standard
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 228.0m/z 232.0 (D₄-labeled)
Product Ion (Q3) - Quantifier m/z 184.0m/z 188.0
Product Ion (Q3) - Qualifier m/z 156.0m/z 160.0
Collision Energy (CE) Optimize experimentallyOptimize experimentally
Dwell Time 50 ms50 ms

Note: The m/z values are based on the expected monoisotopic mass of the protonated molecule [M+H]⁺ and hypothetical fragmentation patterns. These must be determined and optimized empirically.

  • Data Analysis:

    • Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area).

    • Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration.

    • Apply a weighted (1/x²) linear regression. The R² value should be ≥ 0.995.

    • Quantify samples by interpolating their Peak Area Ratio from the curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Spike Spike Sample with Internal Standard Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge to Pellet Debris Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC System Supernatant->Inject Separate Fast Chromatographic Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection (Quantifier/Qualifier) Ionize->Detect Ratio Calculate Peak Area Ratio (Analyte / IS) Detect->Ratio Quantify Quantify from Calibration Curve Ratio->Quantify

Caption: LC-MS/MS sample preparation and analysis workflow.

Method Validation Protocol (Trustworthiness)

For any analytical method to be considered reliable and trustworthy, it must undergo formal validation. The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13]

Validation Parameters
ParameterPurpose & Acceptance Criteria
Specificity To demonstrate that the analytical signal is solely from the analyte. Criteria: No interfering peaks at the retention time of the analyte in blank samples. For LC-MS/MS, the ion ratio between quantifier and qualifier should be consistent.
Linearity & Range To demonstrate a proportional relationship between concentration and response over a defined range. Criteria: Correlation coefficient (R²) ≥ 0.995.
Accuracy To measure the closeness of the experimental value to the true value. Criteria: Recovery should be within 85-115% for bioanalysis or 98-102% for drug substance assay, typically assessed at three concentration levels.
Precision To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). Criteria: Relative Standard Deviation (RSD) should be ≤ 15% (≤ 20% at the LLOQ for bioanalysis).
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision. Criteria: Signal-to-noise ratio > 10; accuracy and precision criteria must be met.
Limit of Detection (LOD) The lowest concentration that can be reliably detected. Criteria: Signal-to-noise ratio > 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C). Criteria: System suitability parameters (e.g., peak asymmetry, resolution) and assay results should remain within acceptable limits.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable frameworks for the quantification of 7-bromo-1H-benzo[d]oxazin-2(4H)-one. The HPLC-UV method is suitable for routine analysis of high-concentration samples, while the LC-MS/MS protocol offers the high sensitivity and specificity required for trace-level analysis in complex matrices. Successful implementation requires formal method validation following the principles outlined herein to ensure data integrity and trustworthiness.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Niessen, W. M. A. (2017). Current developments in LC-MS for pharmaceutical analysis. Analyst, 142(15), 2671-2684. [Link]

  • Intertek. LC-MS Method Development. Intertek. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Coghlan, A. (2005). HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • BioAgilytix. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. BioAgilytix. [Link]

  • BioPharma Services Inc. (2021). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc. [Link]

  • ResolveMass Laboratories. (2023). Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. [Link]

  • Al-Amin, M., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Molecules. [Link]

  • Lian, H., et al. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology. [Link]

  • Organomation. Preparing Samples for HPLC-MS/MS Analysis. Organomation. [Link]

  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research. [Link]

  • Ahmed, A. (2023). Mastering Small Molecule Reversed-Phase Method Development. YouTube. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Mikart. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]

  • Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. [Link]

  • SCION Instruments. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. SCION Instruments. [Link]

  • Polymer Chemistry Innovations. Sample Preparation – HPLC. Polymer Chemistry Innovations. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

Sources

Method

Application Note: A Comprehensive Experimental Framework for the Synthesis and Evaluation of 7-bromo-1H-benzo[d]oxazin-2(4H)-one Derivatives

Abstract The 1H-benzo[d]oxazin-2(4H)-one scaffold is a privileged heterocyclic motif present in numerous pharmacologically active molecules, demonstrating a wide spectrum of biological activities including anticancer, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-benzo[d]oxazin-2(4H)-one scaffold is a privileged heterocyclic motif present in numerous pharmacologically active molecules, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of a bromine atom at the 7-position can significantly modulate the compound's electronic properties and metabolic stability, making 7-bromo-1H-benzo[d]oxazin-2(4H)-one an attractive core for derivative synthesis in drug discovery. This guide provides a comprehensive experimental framework for researchers, outlining detailed protocols from the initial synthesis and characterization of a derivative library to a tiered biological screening cascade designed to identify and validate therapeutic potential. We emphasize the rationale behind key experimental choices, providing a self-validating system for robust and reproducible results.

Rationale and Strategic Overview

The primary goal of this experimental design is to facilitate the systematic exploration of the chemical and biological space surrounding the 7-bromo-1H-benzo[d]oxazin-2(4H)-one core. The strategy is built upon a logical progression from chemical synthesis to broad biological screening, followed by more focused secondary assays to elucidate the mechanism of action for promising "hit" compounds.

Causality Behind the Experimental Workflow: A successful drug discovery campaign hinges on the ability to generate diverse chemical structures and efficiently test them. By first synthesizing a library of derivatives with varied substitutions, we can systematically probe the structure-activity relationship (SAR). A tiered screening approach is employed for efficiency: a broad, high-throughput primary screen rapidly identifies general bioactivity (e.g., cytotoxicity, antimicrobial effects), conserving resources by focusing subsequent, more complex mechanistic studies only on the most promising candidates.

G cluster_0 Phase 1: Library Generation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Hit Validation & MoA Synthesis Synthesis of Derivative Library Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Validation (NMR, MS, HPLC) Purification->Characterization PrimaryScreen Primary Screening (e.g., Cytotoxicity, Antimicrobial) Characterization->PrimaryScreen HitIdentification Hit Identification (Active Compounds) PrimaryScreen->HitIdentification SecondaryScreen Secondary Assays (e.g., Migration, Enzyme Inhibition) HitIdentification->SecondaryScreen Advance Hits SAR SAR Analysis HitIdentification->SAR Inactives Inform SAR SecondaryScreen->SAR Lead Lead Candidate SAR->Lead

Figure 1: High-level experimental workflow from synthesis to lead identification.

Synthesis and Characterization of Derivatives

A robust and versatile synthetic route is paramount. The following protocols are designed to generate the core scaffold and allow for the introduction of chemical diversity.

Protocol 1: Synthesis of 7-bromo-1H-benzo[d]oxazin-2(4H)-one Core

This protocol is adapted from established methods for synthesizing related benzoxazinone structures. The key starting material is 2-amino-4-bromophenol, which undergoes cyclization.

Rationale: The choice of a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) provides a safer and more manageable method for forming the cyclic carbamate compared to using phosgene gas directly. Pyridine or another non-nucleophilic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Materials:

  • 2-amino-4-bromophenol

  • Triphosgene or 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (TEA)

  • Standard glassware for inert atmosphere synthesis

Step-by-Step Methodology:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Add 2-amino-4-bromophenol (1.0 eq) and anhydrous toluene to the flask. Stir to dissolve/suspend.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of triphosgene (0.4 eq) in anhydrous toluene to the reaction mixture over 30 minutes. Caution: Triphosgene is toxic and moisture-sensitive. Handle in a fume hood.

  • After the addition is complete, add pyridine (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 110 °C for toluene) for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature. Filter the mixture to remove any pyridinium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification of Synthesized Compounds

Rationale: Purity is critical for accurate biological data. A two-step purification process involving column chromatography followed by recrystallization is often necessary to remove unreacted starting materials, byproducts, and isomers, ensuring a final compound purity of >95%.

Step-by-Step Methodology:

  • Column Chromatography:

    • Slurry the crude product onto a small amount of silica gel.

    • Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). The optimal eluent should be determined by TLC analysis.

    • Load the crude product onto the column and elute, collecting fractions.

    • Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

  • Recrystallization:

    • Dissolve the product from chromatography in a minimum amount of a hot solvent (e.g., ethanol or a dichloromethane/hexane mixture).[5]

    • Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator to promote crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Structural and Purity Characterization

Rationale: Unambiguous confirmation of the chemical structure and purity is a non-negotiable step. Each technique provides orthogonal, essential information. NMR confirms the chemical structure and connectivity, Mass Spectrometry confirms the molecular weight and elemental composition, and HPLC-UV provides a quantitative measure of purity.

TechniquePurposeExpected Result for 7-bromo-1H-benzo[d]oxazin-2(4H)-one
¹H NMR Confirms proton environment and structural integrity.Aromatic protons showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring; a broad singlet for the N-H proton.
¹³C NMR Confirms the carbon skeleton.A signal for the carbonyl carbon (C=O) around 150-160 ppm; distinct signals for the aromatic carbons.
HRMS (ESI) Confirms exact mass and elemental formula.Calculated m/z value for [M+H]⁺ or [M-H]⁻ corresponding to C₈H₆BrNO₂.[6]
HPLC-UV Quantifies purity.A single major peak with >95% area under the curve at an appropriate UV wavelength (e.g., 254 nm).

Tiered Biological Evaluation

This section outlines a screening cascade to efficiently identify biological activity.

G cluster_0 Primary Screening cluster_1 Secondary / MoA Screening A Cell Viability Assay (e.g., NCI-60 Panel) Hit Primary Hit? A->Hit B Antimicrobial Assay (MIC against Bacteria/Fungi) B->Hit C Anti-Proliferative Assays (IC50 determination) D Cell Migration Assay (Wound Healing) C->D E Target Engagement Assay (e.g., Enzyme Inhibition) C->E F Gene Expression Analysis (RT-qPCR) C->F Hit->C If Cytotoxic Hit->E If Antimicrobial

Figure 2: Tiered biological screening cascade for hit identification and validation.

Protocol 4: Primary Screen - Cell Viability Assay (MTT/MTS)

Rationale: This is a fundamental, high-throughput assay to assess the general cytotoxicity of the synthesized derivatives against a panel of cancer cell lines.[7] A broad effect on cell viability can indicate potential anticancer activity and provides a starting point for more specific investigations. Cell-based in vitro models are advantageous due to their scalability, cost-effectiveness, and reproducibility.[8]

Step-by-Step Methodology:

  • Seed cells (e.g., A549 lung cancer, SGC7901 gastric cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[7]

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate the plates for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • Add MTS or MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for active compounds.

Protocol 5: Primary Screen - Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: Benzoxazinone derivatives have reported antimicrobial activity.[9] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10] This provides quantitative data on the potency and spectrum of the compounds.

Step-by-Step Methodology:

  • Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). A typical concentration range is 256 µg/mL to 0.125 µg/mL.[10]

  • Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Klebsiella pneumoniae) equivalent to a 0.5 McFarland standard.[9] Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 6: Secondary Screen - Cancer Cell Migration (Wound Healing Assay)

Rationale: For compounds showing potent cytotoxicity against cancer cells, it is crucial to investigate their effects on other hallmarks of cancer, such as metastasis. The wound healing assay is a straightforward method to assess the impact of a compound on cell migration.[7]

Step-by-Step Methodology:

  • Grow a confluent monolayer of cancer cells in a 6-well plate.

  • Create a "wound" or scratch in the monolayer using a sterile p200 pipette tip.

  • Gently wash the cells with PBS to remove detached cells and debris.

  • Add fresh medium containing the test compound at a non-lethal concentration (e.g., its IC₂₀) to the wells. Include a vehicle control.

  • Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure and compare the migration rate between treated and control cells. A significant inhibition of wound closure indicates anti-migratory activity.[7]

Data Interpretation and SAR Analysis

The ultimate goal of generating and testing a derivative library is to establish a Structure-Activity Relationship (SAR). This involves correlating specific changes in the chemical structure with observed changes in biological potency.

Example SAR Data Table: Below is a hypothetical table summarizing data for a small library of derivatives based on the 7-bromo-1H-benzo[d]oxazin-2(4H)-one scaffold, where a substituent 'R' has been varied.

Compound IDR-Group at Position 3A549 Cytotoxicity IC₅₀ (µM)S. aureus MIC (µg/mL)
JX-001-H45.2>128
JX-002-CH₃32.864
JX-003-Phenyl8.1128
JX-004-4-Fluorophenyl2.532
JX-005-4-Methoxyphenyl15.664

Interpretation:

  • Initial Observation: Introducing substituents at the 3-position generally improves cytotoxic activity compared to the unsubstituted parent compound (JX-001).

  • SAR for Cytotoxicity: Aromatic substituents are more potent than small alkyl groups (JX-003 vs JX-002). An electron-withdrawing fluorine atom at the para-position of the phenyl ring (JX-004) significantly enhances potency, while an electron-donating methoxy group (JX-005) reduces it compared to the unsubstituted phenyl ring. This suggests that an electron-deficient aromatic ring at this position is favorable for anticancer activity.

  • SAR for Antimicrobial Activity: The SAR for antimicrobial activity appears different. The fluoro-substituted compound (JX-004) shows the best activity, but the trend is less clear than for cytotoxicity.

This type of analysis guides the next round of synthesis, focusing on modifications that are predicted to enhance potency and selectivity for the desired biological target.

References

  • Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics. [Link]

  • Efficient Synthesis of 1H-Benzo[1][9]imidazo[1,2-c][11]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. (n.d.). National Institutes of Health. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health. [Link]

  • Synthesis and identification of benzo[d][11]oxazin-4-one derivatives and testing of antibacterial activity of some of them. (2022). ScienceScholar. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. (2019). ResearchGate. [Link]

  • Novel In Vitro Models for Drug Discovery. (n.d.). Charles River Labs. [Link]

  • Chemistry of biologically active benzoxazinoids. (n.d.). PubMed. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics. [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences. [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (n.d.). National Institutes of Health. [Link]

  • In Vitro Pharmacology. (n.d.). QIMA Life Sciences. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025). RSC Publishing. [Link]

  • The Rise of In Vitro Testing in Drug Development. (n.d.). Creative Bioarray. [Link]

  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. (2009). ResearchGate. [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). Mongolian Journal of Chemistry. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[9]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). PubMed Central. [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (n.d.). PubMed. [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. (2023). Semantic Scholar. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (2010). ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Gold(I)-Catalyzed Synthesis of 4H-Benzo[d]oxazines

Introduction: The Strategic Value of 4H-Benzo[d]oxazines and Gold(I) Catalysis The 4H-benzo[d][1][2]oxazine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4H-Benzo[d]oxazines and Gold(I) Catalysis

The 4H-benzo[d][1][2]oxazine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and materials science sectors. Its derivatives have demonstrated a range of biological activities, making them promising candidates for drug development, particularly in oncology.[1][2][3] For instance, certain substituted 4H-benzo[d][1][2]oxazines have shown notable efficacy in inhibiting the proliferation of breast cancer cell lines.[1][4][5][6] The efficient construction of this core, however, requires synthetic methods that offer high selectivity and tolerance for diverse functional groups under mild conditions.

Historically, the synthesis of related benzoxazines has been approached through various methods.[7] However, the advent of homogeneous gold catalysis has revolutionized the formation of such heterocycles. Gold(I) catalysts, being highly carbophilic or "alkynophilic," exhibit exceptional efficacy in activating carbon-carbon triple bonds towards nucleophilic attack. This unique reactivity enables a powerful cycloisomerization strategy, transforming acyclic precursors into complex heterocyclic systems with precision and efficiency.

This guide details a robust and field-proven protocol for the synthesis of highly substituted 4H-benzo[d][1][2]oxazines via a gold(I)-catalyzed intramolecular cycloisomerization of N-(2-alkynyl)aryl benzamides.[1][2][3] The methodology is distinguished by its operational simplicity, mild reaction conditions, and broad substrate scope, making it a valuable tool for researchers in organic synthesis and medicinal chemistry.

Reaction Principle and Catalytic Mechanism

The core of this synthetic strategy is the gold(I)-catalyzed intramolecular cycloisomerization of an N-(2-alkynyl)aryl benzamide precursor. The reaction proceeds via a chemoselective 6-exo-dig cyclization pathway, where the amide oxygen acts as the intramolecular nucleophile attacking the gold-activated alkyne.[1][3]

The Catalytic Cycle:

The proposed mechanism begins with the coordination of the cationic gold(I) catalyst to the alkyne moiety of the N-(2-alkynyl)aryl benzamide substrate, forming the activated intermediate I .[1] This activation renders the internal carbon of the alkyne sufficiently electrophilic for the key intramolecular nucleophilic attack. The amide oxygen then attacks this activated carbon in a highly stereoselective 6-exo-dig manner, leading to the formation of a vinylidene gold(I) benzoxazonium intermediate II .[1] This step dictates the exclusive formation of the Z-isomer observed in the final products. Subsequent protodeauration or hydrolysis releases the 4H-benzo[d]oxazine product and regenerates the active gold(I) catalyst, allowing the cycle to continue.

Gold_Catalyzed_Mechanism sub N-(2-alkynyl)aryl benzamide + [Au(I)]+ I Intermediate I (Gold-Alkyne π-Complex) sub->I Coordination II Intermediate II (Vinylidene Gold(I) Benzoxazonium) I->II 6-exo-dig Cyclization (Nucleophilic Attack) prod 4H-Benzo[d]oxazine + [Au(I)]+ II->prod Protodeauration cat_regen [Au(I)] Catalyst prod->cat_regen cat_regen->sub

Caption: Proposed mechanism for the Gold(I)-catalyzed synthesis of 4H-benzo[d]oxazines.

Critical Parameters and Reaction Optimization

The success and efficiency of the cycloisomerization are governed by several key experimental parameters. The initial optimization studies were performed on a model N-(2-alkynyl)aryl benzamide to identify the most effective conditions.[3]

1. Catalyst Selection: The choice of the gold(I) catalyst, specifically the ancillary phosphine ligand, is paramount. Several commercially available and custom-synthesized cationic gold(I) complexes have been evaluated. The data clearly indicates that catalysts bearing bulky, electron-rich phosphine ligands provide superior performance. Echavarren's catalyst (C1) and a catalyst containing Fu's phosphine ligand (C5) were identified as the most efficient, delivering the desired product in excellent yields.[3]

EntryCatalyst (Ligand)Time (h)Yield (%)
1C1 (Echavarren's)2492
2C2 (tBuXPhos)2066
3C3 (JohnPhos)1761
4C4 (MorDalPhos)2360
5C5 (Fu's)2495
6C6 (IPr Carbene)2190
Reaction conditions: 0.1 mmol of substrate, 20 mol % gold(I) catalyst, in DCM (0.1 M) at 23 °C, without a nitrogen atmosphere. Data sourced from Chavez, J. A., et al. (2022).[3]

2. Catalyst Loading: A catalyst loading of 20 mol % was found to ensure full consumption of the starting material in optimization studies.[1][3] However, it is crucial to note that for certain substrates, the catalyst loading can be significantly reduced to as low as 3 or 10 mol % without compromising the yield, enhancing the method's cost-effectiveness and sustainability.[1]

3. Solvent and Temperature: Anhydrous dichloromethane (DCM) is the solvent of choice, providing good solubility for both the substrate and the catalyst. The reactions proceed smoothly at ambient temperature (23 °C), although gentle heating to 30 °C can be beneficial for less reactive substrates to ensure complete conversion.[1]

4. Reaction Atmosphere: A significant practical advantage of this protocol is that it does not require an inert (e.g., nitrogen or argon) atmosphere.[1][3] This simplifies the experimental setup and makes the procedure more accessible.

Substrate Scope and Limitations

The gold(I)-catalyzed cycloisomerization exhibits a broad substrate scope, tolerating a variety of substituents on the N-(2-alkynyl)aryl benzamide precursor. This versatility allows for the synthesis of a diverse library of 4H-benzo[d]oxazines.

ProductAr Substituent at C-2Yield (%)Catalyst / LoadingConditions
16 Methyl90C5 / 20 mol %23 °C
17 Phenyl61C1 / 20 mol %23 °C
18 4-Methoxyphenyl46C1 / 20 mol %30 °C
19 3,4-Dimethoxyphenyl51C1 / 20 mol %30 °C
20 4-Fluorophenyl75C5 / 3 mol %23 °C
21 4-Chlorophenyl83C5 / 3 mol %23 °C
22 4-Bromophenyl80C5 / 3 mol %23 °C
24 4-(Trifluoromethyl)phenyl70C1 / 10 mol %23 °C
Selected data adapted from Chavez, J. A., et al. (2022).[1]

The reaction tolerates both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., F, Cl, Br, CF₃) groups on the aryl ring at the C-2 position.[1] This demonstrates the robustness of the gold(I) catalyst, which is not significantly deactivated by these functionalities.

Experimental Workflow and Protocols

The overall synthesis is a two-stage process: preparation of the N-(2-alkynyl)aryl benzamide precursor, followed by the gold(I)-catalyzed cycloisomerization.

Experimental_Workflow start 2-Iodoaniline / 2-Iodobenzamide + Terminal Alkyne sonogashira Protocol 1: Sonogashira Alkynylation start->sonogashira purify1 Purification (Flash Chromatography) sonogashira->purify1 precursor N-(2-alkynyl)aryl benzamide (Precursor) gold_cat Protocol 2: Gold(I)-Catalyzed Cycloisomerization precursor->gold_cat purify2 Purification (Flash Chromatography) gold_cat->purify2 product 4H-Benzo[d]oxazine (Final Product) purify1->precursor purify2->product

Caption: Overall experimental workflow from starting materials to the final product.

Protocol 1: Synthesis of N-(2-alkynyl)aryl benzamide Precursor (via Sonogashira Coupling)

This protocol is based on the standard Sonogashira alkynylation procedure used to prepare the necessary precursors.[1]

Materials and Reagents:

  • 2-Iodoaniline or appropriate 2-Iodobenzamide (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Copper(I) iodide (CuI) (3 mol %)

  • Bis(triphenylphosphine)palladium(II) dichloride ((Ph₃P)₂PdCl₂) (3 mol %)

  • Diisopropylethylamine (ⁱPrEtNH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for flash chromatography

Procedure:

  • Reaction Setup: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, charge the 2-iodoaniline derivative (1.0 equiv).

  • Solvent Addition: Add anhydrous ⁱPrEtNH (to make an approx. 0.15 M solution) and stir the mixture at 50 °C for 10 minutes.

  • Catalyst Addition: To the stirring solution, add CuI (3 mol %) and (Ph₃P)₂PdCl₂ (3 mol %). Continue stirring at 50 °C for another 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at 50 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by adding deionized water (approx. 30 mL).

  • Extraction: Extract the aqueous phase with DCM (3 x 25 mL).

  • Drying and Concentration: Collect the combined organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel using an appropriate solvent system (e.g., EtOAc/hexanes) to yield the pure N-(2-alkynyl)aryl benzamide precursor.

Protocol 2: Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazine

This is the core protocol for the cycloisomerization step.[1]

Materials and Reagents:

  • N-(2-alkynyl)aryl benzamide precursor (1.0 equiv)

  • Gold(I) catalyst (e.g., C1 or C5) (3-20 mol %)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for flash chromatography

Procedure:

  • Reaction Setup: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the N-(2-alkynyl)aryl benzamide precursor (1.0 equiv) in anhydrous DCM (to make a 0.1 M solution).

  • Catalyst Addition: Add the selected gold(I) catalyst (e.g., C5, 3-20 mol %) to the stirring solution at room temperature (23 °C). Note: An inert atmosphere is not required.

  • Reaction Monitoring: Stir the reaction at 23 °C (or 30 °C if required for a specific substrate). Monitor the consumption of the starting material by TLC. Reaction times can vary from a few hours to 24 hours.

  • Quenching: Once the reaction is complete, allow it to cool to room temperature. Quench the catalyst by adding three drops of Et₃N.

  • Work-up: Add deionized water (approx. 30 mL) to the flask.

  • Extraction: Extract the aqueous phase with DCM (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash chromatography on silica gel (EtOAc/hexanes system) to afford the desired 4H-benzo[d][1][2]oxazine.

Conclusion and Outlook

The gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides is a highly efficient, reliable, and versatile method for the synthesis of substituted 4H-benzo[d][1][2]oxazines.[1][2][3] Its key advantages—mild reaction conditions, broad functional group tolerance, high yields, and operational simplicity—make it a superior choice for accessing these valuable heterocyclic compounds. The potential of these molecules as drug candidates, particularly in cancer therapy, underscores the importance of this synthetic protocol for both academic research and industrial drug development.[1][2][4]

References

  • Chavez, J. A., et al. (2022). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega, 7(7), 6944–6955. [Link]

  • Chavez, J. A., et al. (2022). (PDF) Gold(I)-Catalyzed Synthesis of 4 H -Benzo[ d ][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ResearchGate. [Link]

  • Chavez, J. A., et al. (2022). Gold(I)-Catalyzed Synthesis of 4 H -Benzo[ d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. PubMed. [Link]

  • Gandeepan, P., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]

  • Li, J., et al. (2024). Recent Advances in the Synthesis of 4H-Benzo[d][1][2]oxathiin-4-ones and 4H-Benzo[d][1][2]dioxin-4-ones. MDPI. [Link]

  • Chavez, J. A., et al. (2022). Described procedures for the synthesis of 4H-benzo[d]-[1][2]oxazines and our developed protocol. ResearchGate. [Link]

  • Delgado-Saucedo, J., et al. (2024). Differential Effect of 4 H -Benzo[ d][1][2]oxazines on the Proliferation of Breast Cancer Cell Lines. PubMed. [Link]

  • Yan, J., et al. (2023). Catalyst-Free Synthesis of Functionalized 4-Substituted-4 H -Benzo[ d][1][2]oxazines via Intramolecular Cyclization of ortho- Amide- N-tosylhydrazones. PubMed. [Link]

  • Chavez, J. A., et al. (2022). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega. [Link]

  • Zhang, J., & Schmalz, H.-G. (2006). Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines. Angewandte Chemie International Edition. [Link]

  • Delgado-Saucedo, J., et al. (2024). Differential Effect of 4H-Benzo[d][1][2]oxazines on the Proliferation of Breast Cancer Cell Lines. Bentham Science. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 7-bromo-1H-benzo[d]oxazin-2(4H)-one synthesis

Technical Support Center: 7-bromo-1H-benzo[d]oxazin-2(4H)-one Synthesis Welcome to the technical support guide for the synthesis of 7-bromo-1H-benzo[d]oxazin-2(4H)-one. This document is designed for researchers, chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-bromo-1H-benzo[d]oxazin-2(4H)-one Synthesis

Welcome to the technical support guide for the synthesis of 7-bromo-1H-benzo[d]oxazin-2(4H)-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common experimental challenges in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.

Synthesis Overview & Core Mechanism

The most reliable and common method for synthesizing 7-bromo-1H-benzo[d]oxazin-2(4H)-one is the cyclization of 2-amino-4-bromophenol. This reaction involves the introduction of a carbonyl group, which is efficiently achieved using a phosgene equivalent. Triphosgene (bis(trichloromethyl) carbonate, BTC) is often the reagent of choice due to its solid state, which makes it safer and easier to handle than gaseous phosgene.[1][2]

The reaction proceeds via the formation of an intermediate chloroformate or isocyanate, which then undergoes intramolecular cyclization. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to scavenge the HCl generated during the reaction.

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct Q&A format.

Issue 1: Low or No Product Yield

Question: My reaction has stalled, or my final yield is significantly lower than expected. What are the primary causes and how can I fix them?

Answer: Low yield is the most frequent complaint and can be traced to several critical parameters. Let's break down the potential causes systematically.

  • Cause A: Purity and Stability of Starting Material

    • The Problem: 2-Amino-4-bromophenol is susceptible to oxidation.[3] Over time, especially if not stored under an inert atmosphere, it can darken, indicating the formation of quinone-like impurities. These impurities will not cyclize and can interfere with the reaction.

    • Validation & Solution:

      • Visual Inspection: The starting material should be a light-colored (off-white to light tan) crystalline solid. Significant darkening is a red flag.

      • Purity Check: Confirm purity via NMR or melting point (typically 130-135 °C).

      • Purification: If oxidation is suspected, consider recrystallization from an appropriate solvent system or filtering a solution of the material through a short plug of silica gel.

      • Storage: Always store 2-amino-4-bromophenol under argon or nitrogen in a cool, dark place.

  • Cause B: Decomposition of Triphosgene

    • The Problem: Triphosgene is sensitive to moisture. It can hydrolyze to form HCl and carbon dioxide, rendering it inactive. This is a common issue in labs with high humidity or when using solvents that have not been properly dried.

    • Validation & Solution:

      • Reagent Handling: Use a fresh bottle of triphosgene or one that has been stored in a desiccator. Handle it quickly in a dry environment (e.g., a glove box or under a stream of inert gas).

      • Solvent Quality: Ensure your reaction solvent (e.g., THF, DCM) is anhydrous. Use solvent from a freshly opened bottle or a solvent purification system.

  • Cause C: Incorrect Stoichiometry or Ineffective Base

    • The Problem: The reaction generates HCl, which can protonate the amino group of the starting material, deactivating it towards the cyclizing agent. The base is there to neutralize this HCl. Insufficient base (less than 2 moles per mole of HCl generated) or a weak base will lead to reaction stalling.

    • Validation & Solution:

      • Stoichiometry: For every mole of triphosgene, three moles of phosgene are effectively generated, producing six moles of HCl. Therefore, you need at least 2 moles of TEA for every mole of 2-amino-4-bromophenol. A slight excess (e.g., 2.2 equivalents) is recommended.

      • Base Addition: Add the base slowly to the reaction mixture. A rapid addition can cause excessive exotherms.

  • Cause D: Sub-optimal Temperature Profile

    • The Problem: The initial reaction of triphosgene with the aminophenol is exothermic. If the temperature rises uncontrollably, it can lead to the formation of polymeric side products. Conversely, if the reaction is run at too low a temperature for too long, it may not proceed to completion.

    • Validation & Solution:

      • Controlled Addition: Add the triphosgene solution slowly to the cooled (0 °C) solution of the aminophenol and base.

      • Reaction Progression: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for several hours to ensure it goes to completion. Monitor progress by Thin Layer Chromatography (TLC).

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions Start Low / No Yield Reagent Reagent Quality Start->Reagent Conditions Reaction Conditions Start->Conditions Stoich Stoichiometry Start->Stoich Sol_Reagent Check SM Purity (NMR, MP) Use fresh, dry Triphosgene Store reagents under N2 Reagent->Sol_Reagent Verify Sol_Conditions Use anhydrous solvent Control temperature (0°C to RT) Ensure inert atmosphere (N2/Ar) Conditions->Sol_Conditions Optimize Sol_Stoich Verify Base eq. ( > 2.0) Check Triphosgene eq. (~0.4) Stoich->Sol_Stoich Recalculate

Caption: Troubleshooting workflow for low yield issues.

Issue 2: Complex Reaction Mixture & Impurities

Question: My TLC plate shows multiple spots, and the crude NMR spectrum is messy. What are the likely side products?

Answer: A complex crude mixture usually points to side reactions or incomplete conversion. The most common impurities are:

  • Unreacted 2-Amino-4-bromophenol: Easily identified by running a co-spot on your TLC plate with the starting material.

  • Ring-Opened Hydrolysis Product: Benzoxazinones can be susceptible to hydrolysis, especially during aqueous workup if the pH is not controlled. This opens the heterocyclic ring to form N-(5-bromo-2-hydroxyphenyl)carbamic acid, which can subsequently decarboxylate.[4] To avoid this, perform the aqueous workup with neutral or slightly acidic water and extract the product promptly.

  • Polymeric Byproducts: If the reaction concentration is too high or the temperature was not controlled, intermolecular reactions can occur, leading to high molecular weight oligomers or polymers. These typically appear as baseline material on TLC and can complicate purification. Diluting the reaction mixture can often mitigate this.

Issue 3: Difficult Product Isolation and Purification

Question: I'm having trouble purifying the final product. It either crashes out during workup or is difficult to purify by column chromatography.

Answer: 7-bromo-1H-benzo[d]oxazin-2(4H)-one is a crystalline solid with moderate polarity. Purification challenges are common but can be overcome.

  • For Crystallization/Precipitation:

    • Problem: The product is poorly soluble and crashes out of solution too quickly, trapping impurities.

    • Solution: After quenching the reaction and performing an aqueous wash, concentrate the organic layer to a smaller volume. Add a non-polar solvent (e.g., hexanes or heptane) dropwise until turbidity is observed. Allow the solution to cool slowly, first to room temperature and then to 0-4 °C. This promotes the formation of larger, purer crystals. The product can also be purified by trituration with a solvent like diethyl ether or a mixture of ethyl acetate/hexanes.

  • For Column Chromatography:

    • Problem: The product streaks on the column or does not separate well from a close-running impurity.

    • Solution:

      • Solvent System: Use a gradient elution. Start with a less polar system (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. This helps separate non-polar impurities first, followed by your product.

      • Deactivate Silica: Aminophenols and related heterocycles can sometimes interact strongly with the acidic silica gel. If streaking is an issue, consider pre-treating the silica by flushing the column with your eluent system containing 0.5-1% triethylamine before loading your sample.

Frequently Asked Questions (FAQs)

Q1: Which cyclizing agent is better: Triphosgene or Carbonyldiimidazole (CDI)?

A1: Both are effective and are safer, solid alternatives to phosgene gas.[1] The choice depends on reaction conditions, cost, and downstream considerations.

FeatureTriphosgene (BTC)Carbonyldiimidazole (CDI)
Reactivity Highly reactive. Reaction is often fast, even at 0 °C.Moderately reactive. May require heating to drive to completion.
Byproducts HCl and CO2. Requires a stoichiometric base (e.g., TEA) to neutralize HCl.Imidazole and CO2. Imidazole is water-soluble and easily removed during workup.
Handling Highly moisture-sensitive. Must be handled in a dry atmosphere. Toxic upon inhalation of dust.Moisture-sensitive but generally easier to handle than triphosgene.
Cost Generally more cost-effective for large-scale synthesis.More expensive per mole.
Verdict Excellent for rapid, high-yielding reactions if moisture is carefully excluded and base stoichiometry is controlled.A great choice for smaller-scale reactions where ease of workup is a priority and byproducts are a concern.

Q2: How do I best monitor the reaction's progress?

A2: Thin Layer Chromatography (TLC) is the most straightforward method. Use a glass-backed silica plate. A good solvent system is typically 30-40% Ethyl Acetate in Hexanes.

  • Spotting: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product should have a different Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible in the RM lane.

Q3: What are the critical safety precautions when working with triphosgene?

A3: Although it is a solid, triphosgene can decompose to release phosgene gas, especially upon heating or contact with nucleophiles.[5]

  • ALWAYS handle triphosgene in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and nitrile gloves.

  • Weigh the solid in the fume hood. Avoid creating and inhaling dust.

  • Have a quenching solution ready. A solution of sodium hydroxide or sodium bicarbonate can be used to neutralize any spills or residual reagent.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis.

Materials:

  • 2-Amino-4-bromophenol (1.0 eq)

  • Triphosgene (0.35 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO4)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-amino-4-bromophenol (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the aminophenol) and triethylamine (2.2 eq). Stir the mixture under a nitrogen atmosphere.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate dry flask, dissolve triphosgene (0.35 eq) in a small amount of anhydrous THF. Add this solution dropwise to the cooled aminophenol solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Quenching: Once complete, carefully quench the reaction by slowly adding deionized water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from ethyl acetate/hexanes or by flash column chromatography.

References

  • MDPI. (n.d.). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Efficient Synthesis of 1H-Benzo[6][7]imidazo[1,2-c][8]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Available at: [Link]

  • ResearchGate. (n.d.). Investigation for the easy and efficient synthesis of 1H-benzo[d][8]oxazine-2,4-diones. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Benzoxazinone Derivatives. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). A decade review of triphosgene and its applications in organic reactions. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Amino-4-Bromophenol | C6H6BrNO | CID 351840 - PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][8]oxazin-4-one and Quinazolin-4(3H)-one. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 7-bromo-1H-benzo[d]oxazin-2(4H)-one

Welcome to the technical support center for the purification of 7-bromo-1H-benzo[d]oxazin-2(4H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-bromo-1H-benzo[d]oxazin-2(4H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification process. The protocols and advice provided are grounded in established chemical principles and field-proven experience to ensure scientific integrity and successful outcomes in your experiments.

I. Understanding the Purification Challenges

7-bromo-1H-benzo[d]oxazin-2(4H)-one is a moderately polar heterocyclic compound. Its purification can be complicated by the presence of structurally similar impurities, including unreacted starting materials and side-products from its synthesis. The key to successful purification lies in exploiting the subtle differences in polarity and solubility between the desired compound and these contaminants.

II. Troubleshooting Guides

This section provides step-by-step solutions to common problems encountered during the purification of 7-bromo-1H-benzo[d]oxazin-2(4H)-one.

A. Recrystallization Troubleshooting

Recrystallization is often the first method of choice for purifying crystalline solids.[1][2]

Problem 1: Oiling Out

Your compound precipitates as an oil instead of forming crystals.

  • Probable Cause: The solute is too soluble in the chosen solvent, or the solution is cooling too rapidly.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is less soluble (a "poor" solvent) until the solution becomes slightly turbid. Common "poor" solvents for moderately polar compounds include hexanes or water.

    • Add a few drops of the "good" solvent back until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath.

    • If oiling out persists, try a different solvent system altogether.

Problem 2: Poor Recovery

You obtain a very low yield of purified crystals.

  • Probable Cause:

    • Too much solvent was used, keeping the compound dissolved even at low temperatures.[3]

    • The compound is highly soluble in the cold solvent.

  • Solution:

    • If you have already filtered the crystals, you can try to recover more product from the filtrate by slowly evaporating some of the solvent and cooling again.

    • In future attempts, use the minimum amount of hot solvent necessary to dissolve the crude product.[3]

    • Consider a different solvent in which your compound has lower solubility at cold temperatures.

Problem 3: No Crystal Formation

The solution remains clear even after cooling.

  • Probable Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound being very soluble.

  • Solution:

    • Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.

    • Add a seed crystal of the pure compound, if available.[3]

    • Slowly evaporate some of the solvent to increase the concentration and then cool again.

    • If these methods fail, a different solvent system is required.

B. Column Chromatography Troubleshooting

Column chromatography is a powerful technique for separating compounds with different polarities.[4]

Problem 1: Poor Separation of Compound and Impurities

The fractions collected from the column contain a mixture of your desired product and impurities.

  • Probable Cause: The polarity of the eluent (mobile phase) is not optimized.

  • Solution:

    • TLC Analysis: Before running the column, perform a thorough TLC analysis with different solvent systems to find an eluent that gives good separation between your compound and the impurities. Aim for an Rf value of 0.2-0.4 for your target compound.[3]

    • Solvent Gradient: If a single solvent system (isocratic elution) does not provide adequate separation, use a gradient elution. Start with a less polar solvent system and gradually increase the polarity.[4]

    • Alternative Solvents: If a standard hexane/ethyl acetate system fails, try a different combination, such as dichloromethane/methanol.[3]

Problem 2: Compound Tailing or Streaking on the Column

The compound elutes as a broad, trailing band instead of a tight one.

  • Probable Cause:

    • The compound is interacting too strongly with the stationary phase (silica gel).

    • The column may be overloaded.

  • Solution:

    • Add a Modifier: 7-bromo-1H-benzo[d]oxazin-2(4H)-one has an acidic N-H proton. While silica gel is acidic, strong interactions can sometimes lead to tailing. Adding a small amount (0.1-1%) of a modifier like acetic acid to the mobile phase can sometimes improve peak shape.

    • Reduce Sample Load: The amount of crude material should generally be 1-5% of the mass of the silica gel.[3]

    • Dry Loading: If the compound is not very soluble in the mobile phase, it can be "dry loaded" by adsorbing it onto a small amount of silica gel before adding it to the column.[5]

Problem 3: Compound Won't Elute from the Column

Your compound appears to be stuck at the top of the column.

  • Probable Cause: The compound is too polar for the chosen mobile phase, or it is irreversibly adsorbed or decomposing on the silica gel.[3][6]

  • Solution:

    • Increase Eluent Polarity: Drastically increase the polarity of the mobile phase. For example, switch from a hexane/ethyl acetate mixture to pure ethyl acetate, then to a dichloromethane/methanol mixture.

    • Check for Decomposition: Run a 2D TLC to check if your compound is stable on silica gel.[5] If it is decomposing, you may need to use a different stationary phase like alumina or consider a non-chromatographic purification method.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 7-bromo-1H-benzo[d]oxazin-2(4H)-one?

The impurities will depend on the synthetic route. If synthesized from a substituted 2-aminobenzoic acid, common impurities include:

  • Unreacted 2-amino-4-bromobenzoic acid.

  • Side-products from the cyclization step.

  • Poly-brominated species or isomers if the bromination step is not well-controlled.[7]

Q2: How do I choose the right solvent for recrystallization?

The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1][7] For a moderately polar compound like 7-bromo-1H-benzo[d]oxazin-2(4H)-one, good starting points for solvent screening include:

  • Single Solvents: Ethanol, methanol, acetone, ethyl acetate, toluene.[7]

  • Mixed Solvent Systems: Ethanol/water, dichloromethane/hexane.

Q3: How can I assess the purity of my final product?

Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A pure compound will show a single major peak. Methods for benzoxazinone derivatives have been developed using C18 columns with mobile phases consisting of acetonitrile and buffered aqueous solutions.[8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of your compound and can reveal the presence of impurities if they are at a significant level.

  • Melting Point: A pure crystalline solid will have a sharp melting point range. Impurities tend to broaden and depress the melting point.

IV. Experimental Protocols

A. Protocol for Recrystallization Solvent Screening
  • Place a small amount (10-20 mg) of your crude material into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily in the cold solvent, that solvent is not suitable.

  • If the solid is insoluble at room temperature, gently heat the test tube while continuing to add the solvent dropwise until the solid dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe which solvent yields a good quantity of crystals.

Solvent CategoryExamplesSuitability for 7-bromo-1H-benzo[d]oxazin-2(4H)-one
Polar Protic Ethanol, MethanolGood candidates; likely to dissolve the compound when hot.
Polar Aprotic Acetone, Ethyl AcetateGood candidates; often used for moderately polar compounds.
Non-polar Hexane, TolueneLikely to be "poor" solvents; useful in mixed-solvent systems.
Mixed Solvents Dichloromethane/HexaneA good starting point for a mixed-solvent recrystallization.
B. Protocol for Flash Column Chromatography
  • TLC Analysis: Develop a TLC system that gives your target compound an Rf of 0.2-0.4 and separates it from impurities.

  • Column Packing: Pack a glass column with silica gel in your chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, perform a dry loading.[5]

  • Elution: Run the column, collecting fractions. You can monitor the elution by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualization of Workflows

Purification Method Selection

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization  Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography  No (oil) is_pure Is the product pure by TLC/HPLC? try_recrystallization->is_pure success Purification Complete is_pure->success  Yes is_pure->column_chromatography  No column_chromatography->is_pure re_evaluate Re-evaluate Purification Strategy

Caption: Decision tree for selecting a purification method.

Troubleshooting Column Chromatography

Chromatography_Troubleshooting start Poor Separation in Column check_tlc Review TLC Analysis start->check_tlc optimize_solvent Optimize Mobile Phase (Polarity/Solvents) check_tlc->optimize_solvent  Rf not optimal check_loading Check Sample Load check_tlc->check_loading  TLC separation is good success Improved Separation optimize_solvent->success reduce_load Reduce Sample Load or Use a Larger Column check_loading->reduce_load  Overloaded check_stability Check Compound Stability on Silica (2D TLC) check_loading->check_stability  Loading is appropriate reduce_load->success change_stationary_phase Use Alumina or Reverse Phase check_stability->change_stationary_phase  Compound is unstable change_stationary_phase->success

Sources

Troubleshooting

Technical Support Center: Synthesis of 7-bromo-1H-benzo[d]oxazin-2(4H)-one

Welcome to the technical support center for the synthesis of 7-bromo-1H-benzo[d]oxazin-2(4H)-one. As Senior Application Scientists, we have compiled this guide to address common challenges and improve the yield and purit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-bromo-1H-benzo[d]oxazin-2(4H)-one. As Senior Application Scientists, we have compiled this guide to address common challenges and improve the yield and purity of your target compound. This resource combines established chemical principles with practical, field-proven insights to help you navigate the intricacies of this synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?

Low or no yield is one of the most common issues, often stemming from one of three areas: the quality of the starting material, the efficacy of the cyclization step, or the workup and purification process.

Possible Cause 1: Purity of the Starting Material, 2-amino-4-bromophenol. The synthesis is highly sensitive to the quality of the 2-amino-4-bromophenol precursor. Impurities from its own synthesis, such as residual starting material (2-nitro-4-bromophenol) or byproducts from side reactions like debromination, can significantly hinder the cyclization step.[1][2]

  • Self-Validation & Solution:

    • Purity Analysis: Before starting, verify the purity of your 2-amino-4-bromophenol. The melting point should be sharp and within the literature range (approx. 135-140°C).[3] Purity can also be confirmed by GC or ¹H NMR. Commercial sources typically offer purities of >98%.

    • Purification: If the purity is questionable, recrystallize the starting material. A common solvent system for this is hot ethanol and water.

    • Synthesis Check: If you are synthesizing the precursor yourself via reduction of 2-nitro-4-bromophenol, ensure the reduction is complete. A patent describing this reaction highlights the use of an Fe-Cr modified Raney-Ni catalyst to achieve high conversion (100%) and low debromination (0.3 mol%).[1]

Possible Cause 2: Inefficient Cyclization Reaction. The core of the synthesis is the cyclization of 2-amino-4-bromophenol with a phosgene equivalent. Incomplete reaction is a major cause of low yield.

  • Self-Validation & Solution:

    • Choice of Cyclizing Agent: N,N'-Carbonyldiimidazole (CDI) is a highly effective and safer alternative to phosgene or its derivatives (diphosgene, triphosgene).[4] It reacts under milder conditions and the main byproduct, imidazole, is easily removed during aqueous workup. Phosgene and diphosgene can lead to different stereochemical outcomes or side reactions in more complex systems.[5]

    • Reaction Conditions: The reaction with CDI typically requires moderate heat to proceed to completion. A common protocol involves heating the reaction mixture in an aprotic solvent like tetrahydrofuran (THF) at 60°C overnight.[4] Insufficient time or temperature will result in unreacted starting material.

    • Moisture Control: The reagents, especially CDI and other phosgene equivalents, are highly sensitive to moisture. Ensure you are using anhydrous solvents and a dry reaction atmosphere (e.g., under nitrogen or argon) to prevent hydrolysis of the cyclizing agent.

Possible Cause 3: Product Loss During Workup. The target molecule, while generally stable, can be lost during extraction and purification if the procedure is not optimized.

  • Self-Validation & Solution:

    • Aqueous Workup: After the reaction, the crude product is typically worked up using an acid wash (e.g., 1M HCl) to remove basic byproducts like imidazole, followed by a brine wash.[4] Ensure your product is not partially soluble in the aqueous layer.

    • Purification Method: The crude product can be purified either by recrystallization or column chromatography. Recrystallization using a mixed solvent system like dichloromethane (DCM) and hexane is often effective and can yield a high-purity solid.[4]

Question 2: My final product is impure, and I'm having trouble removing the contaminants. What are these impurities and how can I avoid them?

The formation of impurities is often linked to side reactions of the bifunctional starting material or incomplete reactions.

Possible Cause 1: Dimerization or Polymerization of Starting Material. 2-amino-4-bromophenol has two nucleophilic sites (the amine and the hydroxyl group). Under certain conditions, these can react with each other or with the cyclizing agent in an intermolecular fashion, leading to dimers or oligomeric impurities that are difficult to separate.

  • Self-Validation & Solution:

    • Controlled Addition: To favor the intramolecular cyclization, it is best to add the cyclizing agent (e.g., CDI) portion-wise to the solution of 2-amino-4-bromophenol. This keeps the concentration of the "linker" low, statistically favoring the desired ring-closing reaction over intermolecular reactions.

    • Dilution: Running the reaction at a moderate dilution (e.g., 0.2 M) can also help to reduce the rate of intermolecular side reactions.

Possible Cause 2: Formation of Isatoic Anhydride Analogs. While more common when starting from anthranilic acids, related side structures can form if reaction conditions are not controlled.[6]

  • Self-Validation & Solution:

    • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the cyclizing agent like CDI.[4] This ensures that the 2-amino-4-bromophenol is fully consumed and converted to the desired product, minimizing the chance for it to participate in side reactions.

    • Temperature Control: Avoid excessive temperatures. While heating is necessary, temperatures above 80-90°C may promote decomposition or alternative reaction pathways. The 60°C recommended for the CDI protocol is a well-optimized balance.[4]

Frequently Asked Questions (FAQs)

What is the recommended overall workflow for this synthesis?

The most reliable pathway involves the reduction of a nitro-precursor followed by a CDI-mediated cyclization. This avoids the use of highly toxic phosgene derivatives and generally provides good yields of a clean product.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 2-Nitro-4-bromophenol B 2-Amino-4-bromophenol A->B Catalytic Hydrogenation (Fe-Cr/Raney-Ni) D Crude Product B->D 60°C, Overnight C CDI in THF E Final Product (7-bromo-1H-benzo[d]oxazin-2(4H)-one) D->E Recrystallization (DCM/Hexane)

Figure 1. Recommended synthetic workflow.
Which cyclizing agent is best?

The choice of cyclizing agent involves a trade-off between reactivity, safety, and cost. For laboratory-scale synthesis, CDI is highly recommended due to its safety profile and the ease of byproduct removal.

ReagentKey Features & StoichiometrySafety ConsiderationsByproducts
N,N'-Carbonyldiimidazole (CDI) Solid, easy to handle. Use 1.1-1.2 eq.Moisture sensitive. Low toxicity.Imidazole (water-soluble).
Diphosgene Liquid. Use ~0.5-0.6 eq.Extremely toxic. Corrosive. Reacts violently with water. Must be handled in a fume hood with extreme caution.HCl, CO₂, Phosgene.
Triphosgene Solid, more stable than diphosgene. Use ~0.4 eq.Extremely toxic. Decomposes to phosgene upon heating. Must be handled with the same precautions as diphosgene.HCl, CO₂, Phosgene.
How can I troubleshoot a problematic reaction in real-time?

A systematic approach is crucial. The following decision tree can guide your troubleshooting process.

G cluster_yes cluster_no Start Low Yield or Impure Product TLC Analyze reaction mixture by TLC. Is starting material (SM) present? Start->TLC SM_Present Yes, significant SM remains. TLC->SM_Present Yes No_SM No, SM is consumed. TLC->No_SM No Cause_Incomplete Cause: Incomplete Reaction SM_Present->Cause_Incomplete Action_Incomplete Action: 1. Check reaction temp/time. 2. Verify reagent quality (CDI). 3. Ensure anhydrous conditions. Cause_Incomplete->Action_Incomplete Streaks Are there multiple spots or streaks? No_SM->Streaks Cause_SideRxn Cause: Side Reactions/ Decomposition Streaks->Cause_SideRxn Yes Action_SideRxn Action: 1. Check reaction temp (avoid overheating). 2. Use controlled reagent addition. 3. Optimize purification. Cause_SideRxn->Action_SideRxn

Figure 2. Troubleshooting decision tree.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-bromophenol (Precursor)

Adapted from patent CN111302956A.[1]

  • Catalyst Preparation (Optional, if not using a commercial catalyst): Prepare an Fe-Cr modified Raney-Ni catalyst as described in the literature to enhance selectivity and minimize debromination.[1][2]

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-nitro-4-bromophenol (1.0 eq) in a suitable alcohol solvent, such as methanol.

  • Hydrogenation: Add the Fe-Cr/Raney-Ni catalyst (approx. 0.8 mol% relative to the nitro compound). Seal the vessel and purge with hydrogen gas.

  • Reaction: Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature. Monitor the reaction by TLC or HPLC until the starting material is completely consumed.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude 2-amino-4-bromophenol can be purified by recrystallization if necessary.

Protocol 2: Synthesis of 7-bromo-1H-benzo[d]oxazin-2(4H)-one

Adapted from the synthesis of a related compound.[4]

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-4-bromophenol (1.0 eq) and anhydrous tetrahydrofuran (THF) to make an approximately 0.2 M solution.

  • Reagent Addition: To the stirred solution, add N,N'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise over 5-10 minutes at room temperature.

  • Reaction: Slowly heat the reaction mixture to 60°C and maintain this temperature with stirring overnight (12-16 hours). Monitor the reaction progress by TLC.

  • Cooling & Quenching: After the reaction is complete, cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M aqueous HCl (2x) and then with saturated aqueous NaCl (brine) (2x).

  • Isolation & Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from a mixture of dichloromethane and hexane to afford the title compound as a white or off-white solid.

References

  • Efficient Synthesis of 1H-Benzo[7][8]imidazo[1,2-c][9]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. National Institutes of Health (NIH).[Link]

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][9]oxazine-2,4-diones. RSC Advances.[Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH).[Link]

  • 7-Bromo-4H-benzo[d][9]oxazin-4-one. PubChem.[Link]

  • Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols. ResearchGate.[Link]

  • Preparation method of 4-bromo-2-aminophenol.
  • Investigation for the easy and efficient synthesis of 1H-benzo[d][9]oxazine-2,4-diones. National Institutes of Health (NIH).[Link]

  • Preparation method of 4-bromo-2-aminophenol. Patsnap.[Link]

  • 2-Amino-4-bromo-phenol. ChemBK.[Link]

Sources

Optimization

Technical Support Center: Navigating the Synthesis of Benzoxazinones

Welcome to the technical support center for benzoxazinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of constructing this impor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzoxazinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of constructing this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during synthesis, providing expert insights, troubleshooting protocols, and answers to frequently asked questions to enhance the efficiency and success of your experimental work.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

The synthesis of benzoxazinones, while versatile, can be prone to several side reactions that can significantly impact yield and purity. This section provides a detailed, question-and-answer-based approach to troubleshooting these common issues.

Issue 1: Low Yield of 2-Aryl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Acyl Chlorides due to N-Acylanthranilic Acid Formation

Question: I am attempting to synthesize a 2-aryl-4H-3,1-benzoxazin-4-one by reacting anthranilic acid with an aroyl chloride in pyridine. My yield is consistently low, and I am isolating a significant amount of the uncyclized N-acylanthranilic acid intermediate. Why is this happening, and how can I promote cyclization?

Answer:

This is a classic and frequently encountered issue in this synthetic route. The formation of the N-acylanthranilic acid is the first step of the reaction, but the subsequent intramolecular cyclization to the benzoxazinone can be sluggish.

Causality and Mechanistic Insight:

The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones from anthranilic acid and two equivalents of an acid chloride in pyridine proceeds through a well-established mechanism. The first equivalent acylates the amino group to form the N-acylanthranilic acid. The second equivalent is proposed to react with the carboxylic acid moiety to form a mixed anhydride, which is a highly reactive intermediate. The amide nitrogen then attacks the activated carbonyl of the mixed anhydride, leading to cyclization and elimination of a molecule of carboxylic acid to afford the desired benzoxazinone[1].

If only one equivalent of the acid chloride is used, or if the activation of the carboxylic acid is inefficient, the reaction can stall at the N-acylanthranilic acid stage[2].

G cluster_0 Main Reaction Pathway cluster_1 Side Reaction Pathway Anthranilic Acid Anthranilic Acid N-Acylanthranilic Acid N-Acylanthranilic Acid Anthranilic Acid->N-Acylanthranilic Acid  + ArCOCl (1 eq) - Pyridine·HCl Mixed Anhydride Mixed Anhydride N-Acylanthranilic Acid->Mixed Anhydride  + ArCOCl (1 eq) - Pyridine·HCl Stalled Reaction N-Acylanthranilic Acid (Isolated Byproduct) N-Acylanthranilic Acid->Stalled Reaction  Insufficient  Activation Benzoxazinone Benzoxazinone Mixed Anhydride->Benzoxazinone  Intramolecular  Cyclization - ArCOOH

Figure 1: Reaction pathway showing the desired cyclization and the stalling at the N-acylanthranilic acid intermediate.

Troubleshooting Protocol:

  • Stoichiometry is Key: Ensure the use of at least two equivalents of the acyl chloride. This is crucial for the formation of the mixed anhydride intermediate that facilitates cyclization[1].

  • Quality of Pyridine: The reaction is sensitive to moisture. Use anhydrous pyridine to prevent hydrolysis of the acyl chloride and the mixed anhydride intermediate. The presence of water can consume the acyl chloride and lead to lower yields.

  • Reaction Temperature: While the initial acylation can often be performed at room temperature, gentle heating (e.g., 50-60 °C) after the addition of the acyl chloride can sometimes promote the cyclization step. Monitor the reaction by thin-layer chromatography (TLC) to avoid decomposition at higher temperatures.

  • Alternative Cyclizing Agent: If you consistently isolate the N-acylanthranilic acid, you can convert it to the desired benzoxazinone in a separate step. A common and effective method is to reflux the isolated N-acylanthranilic acid in acetic anhydride[1].

Detailed Protocol for Cyclization of N-Acylanthranilic Acid:

  • Suspend the purified N-acylanthranilic acid (1 equivalent) in acetic anhydride (5-10 volumes).

  • Heat the mixture to reflux (approximately 140 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution slowly into ice-cold water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol.

  • Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Issue 2: Formation of Dihydro-benzoxazinone Intermediate in Reactions with Orthoesters

Question: I am synthesizing a 2-substituted-4H-benzo[d][3][4]oxazin-4-one from an anthranilic acid and a trialkyl orthoester. My product is contaminated with a significant amount of the corresponding (±)-2-alkyl/aryl-2-alkoxy-1,2-dihydro-4H-benzo[d][3][4]oxazin-4-one. How can I promote the final elimination step to obtain the fully aromatic product?

Answer:

The formation of the dihydro intermediate is a known complication in this synthetic route, particularly when certain electronic factors are at play.

Causality and Mechanistic Insight:

The acid-catalyzed reaction of anthranilic acids with orthoesters proceeds via the formation of a stabilized carbocation from the orthoester, which is then attacked by the amino group of the anthranilic acid. After a series of steps involving proton exchange and loss of alcohol, an iminium ion intermediate is formed. Intramolecular cyclization of the carboxylic acid onto the iminium carbon yields the dihydro-benzoxazinone intermediate. The final step is the elimination of another molecule of alcohol to form the aromatic benzoxazinone ring[5].

The stability of the dihydro intermediate is influenced by the electronic nature of the substituents on the anthranilic acid ring. Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density of the aromatic ring, which can hinder the final elimination step, making the dihydro intermediate more stable and isolable[5][6]. Conversely, electron-donating groups tend to favor the formation of the fully aromatic benzoxazinone[6].

G cluster_main Main Reaction Pathway cluster_side Troubleshooting Point Anthranilic Acid + Orthoester Anthranilic Acid + Orthoester Iminium Ion Iminium Ion Anthranilic Acid + Orthoester->Iminium Ion  Acid Catalyst - 2 EtOH Dihydro-benzoxazinone Dihydro-benzoxazinone Iminium Ion->Dihydro-benzoxazinone  Intramolecular  Cyclization Benzoxazinone Benzoxazinone Dihydro-benzoxazinone->Benzoxazinone  Elimination - EtOH Stable Intermediate Dihydro-benzoxazinone (Isolated Byproduct) Dihydro-benzoxazinone->Stable Intermediate  Slow Elimination (favored by EWGs)

Figure 2: The formation of the dihydro-benzoxazinone as a stable intermediate.

Troubleshooting Protocol:

  • Prolonged Reaction Time and/or Increased Temperature: Often, simply extending the reaction time at the reflux temperature can drive the elimination to completion. Monitor the reaction by TLC or LC-MS to track the conversion of the dihydro intermediate to the final product[5].

  • Stronger Acid Catalyst: While acetic acid is commonly used, in stubborn cases, a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH) can be added in catalytic amounts to promote the dehydration.

  • Microwave Irradiation: Microwave-assisted synthesis can be highly effective in promoting the final elimination step, often leading to shorter reaction times and higher yields of the aromatic product[5].

  • Purification Strategy: If an inseparable mixture of the benzoxazinone and the dihydro product is obtained, chromatographic separation can be attempted. Normal-phase silica gel chromatography with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) can often resolve these two compounds. The dihydro intermediate is typically more polar than the fully aromatic benzoxazinone.

Comparative Data on Reaction Conditions:

Anthranilic Acid DerivativeOrthoesterConditionsOutcomeReference
Anthranilic acidTriethyl orthobenzoateThermal, 24hDihydro intermediate[5]
Anthranilic acidTriethyl orthobenzoateThermal, 48hBenzoxazinone[5]
5-Nitroanthranilic acidTriethyl orthoformateThermalDihydro intermediate[6]
5-Aminoanthranilic acidTriethyl orthoformateThermalBenzoxazinone[6]
Issue 3: Ring Opening of the Benzoxazinone Product

Question: I have successfully synthesized my benzoxazinone, but during workup or subsequent reactions, I am observing the formation of ring-opened products. What causes this instability, and how can I prevent it?

Answer:

The benzoxazinone ring, particularly the 1,3-benzoxazin-4-one system, is susceptible to nucleophilic attack, which can lead to ring opening.

Causality and Mechanistic Insight:

The C4 carbonyl group of the benzoxazinone ring is an electrophilic site that can be attacked by nucleophiles. This is especially true under basic conditions. For example, treatment with a base like potassium carbonate in ethanol can lead to ring opening and the formation of the corresponding N-acylanthranilic acid[6]. Similarly, reaction with amines can lead to the formation of quinazolinones, a common synthetic application of benzoxazinones but an undesired side reaction if the benzoxazinone itself is the target.

Troubleshooting Protocol:

  • Avoid Strongly Basic Conditions: During workup, use mild bases like sodium bicarbonate for neutralization, and avoid prolonged exposure to strong bases.

  • Anhydrous Conditions for Subsequent Reactions: If the benzoxazinone is used as an intermediate in a subsequent reaction, ensure that the reaction conditions are anhydrous, as water can act as a nucleophile, especially at elevated temperatures or in the presence of acid or base catalysts.

  • Control of Reaction Temperature: High temperatures can promote side reactions, including ring opening. If possible, run subsequent reactions at the lowest effective temperature.

  • Purification Considerations: When performing column chromatography, it is advisable to use a neutral grade of silica gel. Acidic or basic silica can sometimes catalyze the degradation of sensitive compounds.

FAQs: Proactive Strategies for Successful Benzoxazinone Synthesis

Q1: What are the key considerations when choosing a synthetic route for a specific benzoxazinone derivative?

A1: The choice of synthetic route depends on several factors:

  • Starting Material Availability: Anthranilic acids are often the most common and readily available starting materials. However, for certain substitution patterns, 2-aminophenols or salicylic acid derivatives might be more accessible.

  • Desired Substituent at the 2-Position:

    • For 2-alkyl or 2-aryl substituents, the reaction of anthranilic acid with acyl chlorides or orthoesters is a good choice.

    • For 2-amino substituents, palladium-catalyzed oxidative coupling of anthranilic acids with isocyanides is an effective method[5].

  • Reaction Conditions: Consider the scalability of the reaction and the availability of specialized equipment. Solvent-free methods offer environmental benefits and simpler workups[7]. Microwave-assisted synthesis can significantly reduce reaction times[5].

  • Potential Side Reactions: Be aware of the potential side reactions associated with each route, as discussed in the troubleshooting guide, and choose a method that is least likely to cause problems for your specific substrate.

Q2: Are there any known side reactions when synthesizing benzoxazinones from 2-aminophenols?

A2: Yes, while less commonly reported in detail than for anthranilic acid routes, side reactions can occur. One potential issue, particularly when using phosgene or its equivalents to form a 1,3-benzoxazin-2,4-dione intermediate, is the formation of polymeric byproducts if the stoichiometry and reaction conditions are not carefully controlled. Additionally, in the synthesis of 2-aminobenzoxazoles (a related class of compounds) from 2-aminophenols, the formation of stable Schiff base intermediates that fail to cyclize can be an issue[8]. While not a direct synthesis of a benzoxazinone, this highlights a potential competing pathway.

Q3: What about side reactions when starting from salicylic acid derivatives?

A3: The synthesis of 1,4-benzoxazin-2-ones can be achieved from salicylic acid derivatives. A common route involves the reaction of a salicylamide with an α-halo ester followed by intramolecular cyclization. Potential side reactions include intermolecular reactions leading to dimers or oligomers, and O-alkylation of the starting salicylamide if the reaction conditions are not optimized for N-alkylation. The choice of base and solvent is critical to direct the reaction towards the desired intramolecular cyclization.

Q4: Can you provide a general protocol for the purification of benzoxazinones?

A4: Purification is highly dependent on the specific properties of the benzoxazinone and the impurities present. However, a general workflow can be followed:

  • Initial Workup: After the reaction is complete, the crude product is typically isolated by precipitation in water or by extraction with an organic solvent. A wash with a mild base like saturated sodium bicarbonate solution can remove acidic impurities, including unreacted anthranilic acid or the ring-opened N-acylanthranilic acid.

  • Recrystallization: This is often the most effective method for purifying solid benzoxazinones. Common solvents for recrystallization include ethanol, ethyl acetate, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexane)[9]. The key is to find a solvent system where the benzoxazinone is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is the method of choice. A typical eluent system is a gradient of ethyl acetate in hexane. The polarity of the eluent should be adjusted based on the polarity of the specific benzoxazinone and its impurities. As a general rule, the fully aromatic benzoxazinone will be less polar than its dihydro intermediate or the N-acylanthranilic acid byproduct.

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude benzoxazinone in a minimal amount of a suitable hot solvent in an Erlenmeyer flask[10].

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the clear solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Once crystallization appears complete at room temperature, cool the flask in an ice bath for at least 15-30 minutes to maximize the yield of the crystals[10].

  • Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

By understanding the underlying mechanisms of these side reactions and implementing the proactive and troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their benzoxazinone syntheses.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI. (URL: [Link])

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. (URL: [Link])

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - MDPI. (URL: [Link])

  • A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS - ResearchGate. (URL: [Link])

  • Recrystallization. (URL: [Link])

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (URL: [Link])

  • One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • (PDF) 4H-Benzo[d][3][4]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters - ResearchGate. (URL: [Link])

  • Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine - ResearchGate. (URL: [Link])

  • Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. (URL: [Link])

  • Recrystallization-1.pdf. (URL: [Link])

  • Optically active dihydro-1,4-benzoxazines: synthetic, separation, and enzymatic approaches. (URL: [Link])

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

  • Benzoxazinone synthesis - Organic Chemistry Portal. (URL: [Link])

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (URL: [Link])

  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C. (URL: [Link])

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for 7-bromo-1H-benzo[d]oxazin-2(4H)-one Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-bromo-1H-benzo[d]oxazin-2(4H)-one. This guide is designed to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-bromo-1H-benzo[d]oxazin-2(4H)-one. This guide is designed to provide in-depth, field-proven insights into potential challenges you may encounter during your experiments. My aim is to equip you with the causal understanding and practical solutions necessary to ensure the success and integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 7-bromo-1H-benzo[d]oxazin-2(4H)-one, and what are the critical parameters?

A1: The most prevalent and reliable method for synthesizing 7-bromo-1H-benzo[d]oxazin-2(4H)-one is the cyclization of 2-amino-4-bromophenol with a phosgene equivalent. Due to the high toxicity of phosgene gas, safer alternatives such as triphosgene (bis(trichloromethyl) carbonate) or carbonyldiimidazole (CDI) are strongly recommended.

The reaction proceeds via the formation of a reactive intermediate from the reaction of the amino and hydroxyl groups of the aminophenol with the carbonylating agent, which then undergoes intramolecular cyclization to form the benzoxazinone ring. Critical parameters to control are:

  • Purity of Starting Materials: 2-amino-4-bromophenol is susceptible to oxidation, which can introduce colored impurities and reduce yield. Ensure you are using a high-purity starting material.

  • Anhydrous Conditions: Both triphosgene and CDI are highly moisture-sensitive. The presence of water can lead to their decomposition and the formation of side products. It is imperative to use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry and Addition Rate: Careful control of the stoichiometry of the carbonylating agent is crucial. A slow, portion-wise addition of triphosgene or CDI at low temperatures (e.g., 0 °C) is recommended to manage the exothermicity of the reaction and prevent side reactions.

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is often required to neutralize the HCl generated during the reaction when using triphosgene. The purity and dryness of the base are also critical.

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis, purification, and characterization of 7-bromo-1H-benzo[d]oxazin-2(4H)-one.

Category 1: Synthesis Issues

Q2: My reaction yield is consistently low. What are the probable causes and how can I improve it?

A2: Low yields in the synthesis of 7-bromo-1H-benzo[d]oxazin-2(4H)-one can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The cyclization step may require gentle heating to proceed to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction duration or slowly increasing the temperature (e.g., to 40-60 °C).

  • Side Reactions:

    • Cause: The formation of polymeric byproducts or incomplete cyclization products can significantly reduce the yield of the desired benzoxazinone.

    • Solution: Ensure slow and controlled addition of the carbonylating agent at low temperatures to minimize polymerization. Verify the stoichiometry; an excess of the carbonylating agent might be necessary in some cases, but a large excess can also promote side reactions.

  • Degradation of Starting Material:

    • Cause: 2-amino-4-bromophenol can degrade, especially if the reaction conditions are too harsh or if it is exposed to air and light for extended periods.[1]

    • Solution: Use fresh, high-purity 2-amino-4-bromophenol.[1] Consider purifying the starting material if its purity is questionable. Always run the reaction under an inert atmosphere.

Q3: I am observing the formation of a significant amount of an insoluble, high-molecular-weight byproduct. What is it and how can I prevent it?

A3: The formation of an insoluble, polymeric material is a common issue, particularly when using highly reactive carbonylating agents like triphosgene.

  • Causality: This is often due to intermolecular reactions competing with the desired intramolecular cyclization. Instead of the amino and hydroxyl groups of the same molecule reacting, they react with neighboring molecules, leading to polymer chains.

  • Prevention:

    • High Dilution: Performing the reaction at a lower concentration can favor the intramolecular cyclization.

    • Slow Addition: Adding the carbonylating agent very slowly to a cooled solution of the 2-amino-4-bromophenol ensures that its concentration remains low at any given time, thus minimizing intermolecular reactions.

    • Temperature Control: Maintaining a low temperature during the addition of the carbonylating agent is critical.

Q4: My TLC analysis shows a spot that is not my starting material or desired product. What could this be?

A4: A common byproduct is the result of incomplete cyclization, where only one of the functional groups of the 2-amino-4-bromophenol has reacted.

  • Likely Structure: You may have formed an intermediate N-chloroformyl or N-imidazolylcarbonyl derivative that has not yet cyclized.

  • Troubleshooting:

    • Promote Cyclization: As mentioned in Q2, gentle heating after the initial addition of the carbonylating agent can often drive the reaction to completion.

    • Choice of Base: If using triphosgene, the choice and amount of base can influence the rate of cyclization. Ensure at least two equivalents of a non-nucleophilic base are used.

Category 2: Purification Challenges

Q5: I am having difficulty purifying the crude product. What is an effective purification strategy?

A5: Purification of 7-bromo-1H-benzo[d]oxazin-2(4H)-one can be challenging due to the presence of polar byproducts.

  • Recommended Protocol:

    • Aqueous Workup: After the reaction is complete, carefully quench the reaction mixture with water or a dilute acid (e.g., 1M HCl) to decompose any remaining carbonylating agent and protonate basic impurities. Extract the product into an organic solvent like ethyl acetate.

    • Washing: Wash the organic layer sequentially with dilute acid, water, and brine to remove salts and water-soluble impurities.

    • Recrystallization: Recrystallization is often the most effective method for obtaining a pure product. A mixed solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, is a good starting point.[2]

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. Use a solvent system with a gradient of ethyl acetate in hexanes to separate the product from more polar and less polar impurities.

Category 3: Characterization and Stability

Q6: What are the expected spectroscopic data for 7-bromo-1H-benzo[d]oxazin-2(4H)-one, and how can I confirm the structure?

  • ¹H NMR:

    • Aromatic protons will appear as a set of signals in the aromatic region (approx. δ 7.0-7.5 ppm). The bromine atom will influence the chemical shifts and coupling constants of the adjacent protons.

    • A broad singlet for the N-H proton will be present, likely at a downfield chemical shift (δ > 9 ppm).

  • ¹³C NMR:

    • A carbonyl carbon signal for the C=O group will be observed around δ 150-160 ppm.

    • Signals for the aromatic carbons, with the carbon attached to the bromine atom showing a characteristic chemical shift.

  • IR Spectroscopy:

    • A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1750-1780 cm⁻¹.

    • An N-H stretching vibration band around 3200-3300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₆BrNO₂: 227.96 g/mol ), with a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Q7: Is 7-bromo-1H-benzo[d]oxazin-2(4H)-one stable, and what are the recommended storage conditions?

A7: Benzoxazinones are generally stable crystalline solids. However, the lactone-like structure can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Storage: It is recommended to store the purified compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Storage under an inert atmosphere is ideal for long-term stability.

Experimental Protocols

Protocol 1: Synthesis of 7-bromo-1H-benzo[d]oxazin-2(4H)-one using Triphosgene

Safety Note: Triphosgene is a toxic substance and should be handled with extreme caution in a well-ventilated fume hood. It reacts with moisture to release toxic phosgene gas. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Allow the apparatus to cool to room temperature under an inert atmosphere (argon or nitrogen).

  • Starting Material: To the flask, add 2-amino-4-bromophenol (1.0 eq.) and dry, anhydrous tetrahydrofuran (THF). Cool the resulting solution to 0 °C in an ice bath. Add dry triethylamine (2.2 eq.).

  • Triphosgene Addition: Dissolve triphosgene (0.4 eq.) in a minimal amount of dry THF and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred solution of the aminophenol over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture back to 0 °C and slowly add water to quench the reaction. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of 7-bromo-1H-benzo[d]oxazin-2(4H)-one using CDI
  • Reaction Setup: In a flame-dried, inert atmosphere flask, dissolve 2-amino-4-bromophenol (1.0 eq.) in dry THF.

  • CDI Addition: Add N,N'-Carbonyldiimidazole (CDI) (1.2 eq.) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, then gently heat to 50-60 °C and stir overnight. Monitor the reaction by TLC.

  • Workup and Purification: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, water, and brine. Dry, concentrate, and purify by recrystallization as described in Protocol 1.[2]

ParameterTriphosgene MethodCDI Method
Carbonylating Agent TriphosgeneN,N'-Carbonyldiimidazole (CDI)
Stoichiometry ~0.4 eq. (generates 3 eq. of phosgene in situ)~1.2 eq.
Base Required (e.g., Triethylamine, 2.2 eq.)Not typically required
Temperature 0 °C to room temperatureRoom temperature to 60 °C
Byproducts Triethylammonium chlorideImidazole
Safety High - Toxic reagent and potential for phosgene releaseModerate - Moisture sensitive

Visualizations

General Synthetic Pathway

G A 2-Amino-4-bromophenol C 7-bromo-1H-benzo[d]oxazin-2(4H)-one A->C Cyclization (Base, Solvent, Temp) B Carbonylating Agent (Triphosgene or CDI) B->C

Caption: General synthesis of 7-bromo-1H-benzo[d]oxazin-2(4H)-one.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_TLC Check TLC of crude mixture Start->Check_TLC SM_Present Starting material present? Check_TLC->SM_Present Incomplete_Rxn Incomplete Reaction: - Extend reaction time - Increase temperature SM_Present->Incomplete_Rxn Yes Byproducts Significant byproducts? SM_Present->Byproducts No Success Improved Yield Incomplete_Rxn->Success Polymer Insoluble Polymer: - Use high dilution - Slow addition of reagent Byproducts->Polymer Yes, insoluble Soluble_Impurity Soluble Impurities: - Check stoichiometry - Optimize temperature Byproducts->Soluble_Impurity Yes, soluble Purification_Loss Low yield after purification? Byproducts->Purification_Loss No Polymer->Success Soluble_Impurity->Success Optimize_Purification Optimize Purification: - Different recrystallization solvent - Column chromatography Purification_Loss->Optimize_Purification Yes Purification_Loss->Success No Optimize_Purification->Success

Caption: A decision tree for troubleshooting low reaction yields.

References

  • 2-Amino-4-bromophenol. PubChem. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability of 7-bromo-1H-benzo[d]oxazin-2(4H)-one in Solution

Prepared by: Senior Application Scientist, Advanced Chemical Solutions Welcome to the technical support guide for 7-bromo-1H-benzo[d]oxazin-2(4H)-one. This document provides in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Chemical Solutions

Welcome to the technical support guide for 7-bromo-1H-benzo[d]oxazin-2(4H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a key building block in medicinal chemistry and drug development, understanding its chemical behavior is critical for reproducible and successful experimentation.

Understanding the Core Instability: Why Does Degradation Occur?

Before troubleshooting specific issues, it is crucial to understand the inherent chemical nature of the 7-bromo-1H-benzo[d]oxazin-2(4H)-one scaffold. The central challenge lies in the susceptibility of the heterocyclic ring to hydrolysis.

Core Concept: The benzoxazinone structure contains an O-acyl-carbamate (a cyclic urethane) linkage. This functional group is essentially a "masked" carbamic acid and is prone to nucleophilic attack, particularly at the carbonyl carbon (C2). This reactivity is similar to that of a semi-acid anhydride, making it susceptible to cleavage by water and other nucleophiles.[1] This process, known as hydrolysis, leads to the opening of the six-membered ring and is the primary pathway for degradation in aqueous solutions.

Caption: Structure of 7-bromo-1H-benzo[d]oxazin-2(4H)-one highlighting the labile C2 carbonyl.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with 7-bromo-1H-benzo[d]oxazin-2(4H)-one in solution.

Q1: My compound is rapidly degrading in my aqueous buffer. How does pH influence its stability?

A1: This is the most frequently encountered issue. The stability of the benzoxazinone ring is highly dependent on pH because hydrolysis can be catalyzed by both acid and base.

  • Acidic Conditions (pH < 6): Under acidic conditions, the carbonyl oxygen can become protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it significantly more susceptible to attack by weak nucleophiles, including water.

  • Neutral Conditions (pH ≈ 6.5 - 7.5): The compound generally exhibits its maximum stability in this range, as both acid and base-catalyzed hydrolysis are minimized.

  • Basic Conditions (pH > 8): Under basic conditions, the hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the carbonyl carbon, leading to rapid ring-opening. The rate of degradation often increases dramatically as the pH becomes more alkaline.

Expert Recommendation: For experiments in aqueous media, prepare your working solution immediately before use in a buffer as close to neutral pH as your experimental design allows. If you must work at acidic or basic pH, expect a significantly reduced half-life and consider this during experimental timing and data interpretation.

pH_Degradation cluster_acid Acid-Catalyzed Hydrolysis (pH < 6) cluster_base Base-Catalyzed Hydrolysis (pH > 8) compound 7-bromo-1H-benzo[d]oxazin-2(4H)-one protonation Protonation of Carbonyl Oxygen compound->protonation attack_oh Direct Nucleophilic Attack by OH⁻ compound->attack_oh attack_h2o Nucleophilic Attack by H₂O protonation->attack_h2o Increases Electrophilicity degraded Ring-Opened Products attack_h2o->degraded attack_oh->degraded

Caption: Influence of pH on the degradation pathways of the benzoxazinone ring.

Q2: What are the likely degradation products, and how can I identify them?

A2: The primary degradation event is the hydrolysis of the carbamate, which opens the ring. This is typically followed by decarboxylation (loss of CO₂) to yield an aminophenol. For related benzoxazinone compounds, further degradation can occur where the aminophenol dimerizes and oxidizes to form tricyclic aminophenoxazine structures.[2]

Primary Degradation Pathway: 7-bromo-1H-benzo[d]oxazin-2(4H)-one → [Intermediate Carbamic Acid] → 2-amino-4-bromophenol + CO₂

You can monitor for the appearance of these species using LC-MS.

Compound NameMolecular FormulaMonoisotopic Mass (Da)Role
7-bromo-1H-benzo[d]oxazin-2(4H)-one C₈H₆BrNO₂226.96Parent Compound
2-amino-4-bromophenol C₆H₆BrNO186.97Primary Degradant
Potential Dimer (Aminophenoxazine) C₁₂H₇BrN₂O₂305.97Secondary Degradant
Q3: I dissolved my compound in methanol for my assay and it degraded overnight. Why?

A3: Protic solvents like methanol, ethanol, and even water can act as nucleophiles and attack the benzoxazinone ring in a process called solvolysis. This is mechanistically similar to hydrolysis. For maximum stability, especially for long-term storage, aprotic solvents are strongly recommended.

Solvent TypeExamplesRecommendation for 7-bromo-1H-benzo[d]oxazin-2(4H)-oneRationale
Aprotic Polar DMSO, DMF, Acetonitrile (ACN)Highly Recommended for Stock Solutions These solvents do not have acidic protons and are poor nucleophiles, thus minimizing the risk of solvolysis. They are ideal for long-term storage at -20°C or -80°C.
Protic Water, Methanol (MeOH), Ethanol (EtOH)Use Immediately Before Experiment These solvents can directly participate in degradation. Prepare working solutions in these solvents only when necessary and use them without delay.
Aprotic Non-Polar Dichloromethane (DCM), ChloroformNot Recommended for Biological Assays While stable, these solvents are generally incompatible with aqueous biological assays.

Protocols for Ensuring Stability

To ensure the integrity of your experiments, follow these validated protocols for solution preparation and stability assessment.

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use only high-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Preparation: Accurately weigh the solid compound and dissolve it in the chosen aprotic solvent to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing.

  • Aliquoting: Immediately dispense the stock solution into small-volume, single-use aliquots in low-retention tubes.

  • Storage: Store the aliquots at -80°C for long-term stability. For short-term use (1-2 weeks), -20°C is acceptable.

  • Handling: When using a stock, thaw a single aliquot quickly and keep it on ice. Avoid repeated freeze-thaw cycles as this can introduce moisture and accelerate degradation.

Protocol 2: Kinetic Stability Assay via HPLC

This protocol allows you to determine the half-life (t½) of the compound under your specific experimental conditions (e.g., in your assay buffer at 37°C).

  • Preparation: Prepare your aqueous buffer of interest (e.g., PBS, pH 7.4) and bring it to the desired experimental temperature.

  • Initiation (t=0): Add a small volume of your concentrated DMSO stock solution to the pre-warmed buffer to achieve the final desired concentration. The final DMSO concentration should be low (typically <1%) to minimize its effect. Mix thoroughly. Immediately withdraw the first time-point sample (t=0).

  • Sample Quenching: Quench the degradation reaction in the t=0 sample by adding 2-3 volumes of cold acetonitrile (ACN) containing a small amount of acid (e.g., 0.1% formic acid) to stop any further reaction.

  • Time-Course Sampling: Continue incubating the reaction mixture. Withdraw and quench samples at subsequent time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Analysis: Analyze all quenched samples by a validated reverse-phase HPLC method. Monitor the peak area of the parent compound (7-bromo-1H-benzo[d]oxazin-2(4H)-one).

  • Calculation:

    • Plot the natural logarithm of the parent peak area (ln[Area]) versus time.

    • The data should fit a linear regression, yielding the equation y = mx + c.

    • The degradation rate constant (k) is the absolute value of the slope (k = -m).

    • The half-life is calculated as t½ = 0.693 / k .

Stability_Assay_Workflow cluster_loop Time-Course Sampling start Prepare Buffer at Target Temperature initiate Spike with DMSO Stock (Time = 0) start->initiate sample Withdraw Aliquot initiate->sample quench Quench with Cold ACN sample->quench store Store for Analysis quench->store analyze Analyze All Samples by HPLC/LC-MS store->analyze After last time point calculate Plot ln(Area) vs. Time Calculate Rate (k) and Half-Life (t½) analyze->calculate

Caption: Experimental workflow for determining the kinetic stability of the compound.

References
  • Macías, F. A., et al. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H) - UCA. Journal of Agricultural and Food Chemistry, 52(21), 6402–6407. [Link not available]
  • Ismail, M. M. H. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link not available]
  • Oliveros-Bastidas, A., et al. (2006). Benzoxazinone degradation products discussed in this study. ResearchGate. Available at: [Link]

  • Macías, F. A., et al. (2009). Degradation compounds of benzoxazinones evaluated. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 7-bromo-1H-benzo[d]oxazin-2(4H)-one

Welcome to the technical support guide for 7-bromo-1H-benzo[d]oxazin-2(4H)-one. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-bromo-1H-benzo[d]oxazin-2(4H)-one. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with this compound. The guidance herein is based on established principles of medicinal chemistry and formulation science, tailored to the structural characteristics of benzoxazinone derivatives.

Introduction: Understanding the Challenge

7-bromo-1H-benzo[d]oxazin-2(4H)-one possesses a rigid, aromatic benzoxazinone core with a bromine substituent. These structural features contribute to high crystal lattice energy and significant hydrophobicity, resulting in poor aqueous solubility. This is a common challenge for many active pharmaceutical ingredients (APIs), as it can hinder bioavailability and limit therapeutic efficacy.[1][2] This guide will walk you through a systematic approach to enhancing the solubility of this compound for your in vitro and in vivo experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of 7-bromo-1H-benzo[d]oxazin-2(4H)-one?

A1: The poor solubility is primarily due to its chemical structure. The benzoxazinone ring system is largely hydrophobic. The addition of a bromine atom further increases its lipophilicity. While the lactam group can participate in hydrogen bonding, the overall molecule has a strong tendency to self-associate and form a stable crystal lattice, which requires significant energy to disrupt for dissolution in aqueous media.

Q2: What is a good starting point for solubilizing this compound for initial in vitro screening?

A2: For initial screening, using a water-miscible organic co-solvent is the most straightforward approach.[3][4] Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For your final assay concentration, ensure the final percentage of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Q3: Can I use ethanol or methanol instead of DMSO?

A3: Yes, ethanol and methanol are also viable co-solvents.[5][6] However, they are generally less powerful solubilizers than DMSO for highly hydrophobic compounds. You may need to use a larger volume of these alcohols, which could be a concern for your specific experimental setup. Always perform a vehicle control to assess the impact of the solvent on your assay.

Q4: The compound precipitates when I dilute my DMSO stock into an aqueous buffer. What should I do?

A4: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. Here are some troubleshooting steps:

  • Lower the final concentration: Your target concentration may be above the solubility limit.

  • Use surfactants: Incorporating a small amount of a non-ionic surfactant like Tween-80 or Pluronic F-68 into your aqueous buffer can help maintain the compound in solution by forming micelles.[7][8][9]

  • Pre-warm the buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help, but be mindful of the temperature stability of your compound and biological system.

  • Change the dilution method: Instead of adding the stock directly to the full volume of buffer, try adding the stock to a smaller volume of buffer first, vortexing, and then bringing it up to the final volume.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

If simple co-solvent systems are insufficient for your needs, a more systematic approach is required. The following sections detail advanced techniques to improve the solubility of 7-bromo-1H-benzo[d]oxazin-2(4H)-one.

Co-Solvent Systems

The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[5] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[3][7]

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Propylene glycol (PG)[5][6]

  • Polyethylene glycol 400 (PEG 400)[10]

Experimental Protocol: Co-solvent Screening
  • Preparation: Weigh out a small, precise amount of 7-bromo-1H-benzo[d]oxazin-2(4H)-one into several vials.

  • Solvent Addition: Add increasing volumes of the chosen co-solvent to each vial.

  • Mixing: Vortex or sonicate each vial for a set period (e.g., 15-30 minutes).

  • Observation: Visually inspect for complete dissolution. The concentration at which the compound fully dissolves is its approximate solubility in that solvent.

  • Data Comparison: Compare the solubility across different co-solvents to identify the most effective one.

Co-SolventTypical Starting Concentration RangeNotes
DMSO10-100 mMHigh solubilizing power, but can have cellular effects.
DMF10-50 mMSimilar to DMSO, also with potential cellular toxicity.
Ethanol1-20 mMLess potent than DMSO/DMF, generally better tolerated by cells.
PEG 4001-15 mMA good option for in vivo studies due to lower toxicity.
Propylene Glycol1-15 mMAlso suitable for in vivo formulations.
pH Adjustment

The solubility of ionizable compounds is highly dependent on the pH of the solution.[11][12] The lactam proton in the benzoxazinone structure is weakly acidic. By increasing the pH of the medium above the compound's pKa, the molecule will deprotonate to form a more soluble salt.

Experimental Protocol: pH-Dependent Solubility
  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).

  • Compound Addition: Add an excess of 7-bromo-1H-benzo[d]oxazin-2(4H)-one to each buffer.

  • Equilibration: Shake or stir the samples at a constant temperature for 24-48 hours to reach equilibrium.

  • Sample Preparation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Expected Outcome: You should observe an increase in solubility as the pH becomes more alkaline.[12]

Use of Surfactants and Complexing Agents

Surfactants and complexing agents can significantly enhance the solubility of hydrophobic compounds.

  • Surfactants: These molecules form micelles in aqueous solutions, creating a hydrophobic core where the drug can be encapsulated.[13] Common non-ionic surfactants used in research include Tween® 80 and Pluronic® F68.[7]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[16]

Experimental Protocol: Formulation with Cyclodextrins
  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Compound Addition: Add an excess of 7-bromo-1H-benzo[d]oxazin-2(4H)-one to the cyclodextrin solution.

  • Complexation: Stir the mixture at room temperature for 24-72 hours. Gentle heating may be applied if the compound is stable.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate via HPLC-UV.

Advanced Formulation Strategies

For applications requiring higher concentrations or for in vivo delivery, more advanced formulation strategies may be necessary. These techniques are typically employed in later-stage drug development.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[9][19][20] When the solid dispersion is introduced to an aqueous environment, the polymer dissolves and releases the drug as very fine, amorphous particles, which have a higher dissolution rate.[21][22]

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range.[7][9] The increased surface area leads to a faster dissolution rate according to the Noyes-Whitney equation.[20]

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), use lipids and surfactants to solubilize the drug.[1][10] Upon contact with aqueous fluids in the gut, they form fine emulsions, facilitating drug absorption.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical progression for tackling the solubility issues of 7-bromo-1H-benzo[d]oxazin-2(4H)-one.

Solubility_Workflow cluster_start Initial Assessment cluster_level1 Level 1: Basic Solubilization cluster_level2 Level 2: Intermediate Strategies cluster_level3 Level 3: Advanced Formulation cluster_end Outcome Start Poorly Soluble Compound: 7-bromo-1H-benzo[d]oxazin-2(4H)-one CoSolvent Attempt Dissolution in Co-solvents (DMSO, Ethanol) Start->CoSolvent pH_Adjust pH Adjustment (for weakly acidic N-H) CoSolvent->pH_Adjust Precipitation occurs Success Achieved Desired Solubility & Stability CoSolvent->Success Sufficient for in vitro assay? Surfactant Add Surfactants (e.g., Tween-80) pH_Adjust->Surfactant Solubility still insufficient pH_Adjust->Success Soluble at compatible pH Cyclodextrin Complexation with Cyclodextrins (HP-β-CD) Surfactant->Cyclodextrin Higher concentration needed Surfactant->Success Stable solution formed SolidDispersion Solid Dispersions Cyclodextrin->SolidDispersion For in vivo or high dose Cyclodextrin->Success Nanosuspension Nanosuspensions SolidDispersion->Nanosuspension Alternative advanced method SolidDispersion->Success Nanosuspension->Success

Caption: A stepwise decision tree for enhancing the solubility of 7-bromo-1H-benzo[d]oxazin-2(4H)-one.

Conclusion

Overcoming the poor solubility of 7-bromo-1H-benzo[d]oxazin-2(4H)-one requires a systematic and logical approach. By starting with simple co-solvent systems and progressing to more advanced techniques like pH adjustment, the use of excipients, and formulation technologies, researchers can successfully prepare solutions suitable for a wide range of experimental applications. Always remember to include appropriate vehicle controls in your experiments to ensure that the observed effects are due to the compound itself and not the formulation components.

References

  • Vertex AI Search. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Accessed January 20, 2026.
  • Patel, J., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Pharmaceutical Investigation, 51(4), 461-485. [Link]

  • Kumar, S., & Singh, A. (2020). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 3(4), 1-8.
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Accessed January 20, 2026.
  • Gavan, A., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. PharmTech.
  • Jeffery, D. (2023). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher.
  • Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Accessed January 20, 2026.
  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology, 11(6), 1-12.
  • Dr. Reddy's Laboratories. Formulation Development Strategies for Poorly Soluble Pharma APIs. Accessed January 20, 2026.
  • Savla, S., et al. (2014). Approaches to improve solubility of poorly water soluble drugs. Journal of Pharmaceutical Science and Technology, 3(2), 53-60.
  • Singh, A., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 5(7), 2636-2644. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Patel, B. B., et al. (2011). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 1(2).
  • Yuliani, S. H., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 8(2), 123-132.
  • Yadav, B., & Tanwar, Y. S. (2015). Applications of solid dispersions. Journal of Chemical and Pharmaceutical Research, 7(2), 965-978.
  • Gupta, A., et al. (2021). Solubility Enhancement by Solid Dispersion Method: An Overview.
  • Touro College. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Kumar, S., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175.
  • Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1934. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd.
  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(10), 703-713.
  • Mahapatra, A. P., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques: A Comprehensive Review. Pharma Excipients.
  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH.
  • SlideShare. (2021). PH and Solvent Effect on Drug Solubility.
  • Nefisath, P. M., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-53.
  • Al-Ghananeem, A. M., et al. (2018). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. International Journal of Pharmaceutics, 548(1), 1-7.
  • PubChem. 7-Bromo-4H-benzo[d][7]oxazin-4-one. Accessed January 20, 2026.

  • Mutalik, S., et al. (2012). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 48(4), 729-738.
  • ChemicalBook. 7-bromo-4,4-dimethyl-1H-benzo[d][7]oxazin-2(4H)-one. Accessed January 20, 2026.

  • LabSolu. 7-Bromo-4,4-dimethyl-1H-benzo[d][7]oxazin-2(4H)-one. Accessed January 20, 2026.

  • Kumar, A., et al. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(18), 4235.
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126.
  • Al-Zoubi, N., et al. (2018). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. AAPS PharmSciTech, 19(6), 2573-2582.
  • Chemrio. 7-bromo-1h-benzo[d][7]oxazin-2(4h)-one. Accessed January 20, 2026.

  • Patel, M. B., et al. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 6-10.
  • Ghorbani-Vaghei, R., & Malaekeh, P. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ARKIVOC, 2004(5), 104-110.
  • Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Chemistry of Heterocyclic Compounds, 49(1), 1-28.
  • ChemicalBook. 7-BROMO-1H-PYRIDO[2,3-B][1]OXAZIN-2(3H)-ONE. Accessed January 20, 2026.

  • BLD Pharm. 7-Bromo-2-phenyl-4H-benzo[d][7]oxazin-4-one. Accessed January 20, 2026.

  • PubChem.

Sources

Optimization

Technical Support Center: Refinement of Analytical Methods for Benzoxazinone Analogs

Welcome to the technical support center for the analysis of benzoxazinone analogs. This guide is designed for researchers, scientists, and drug development professionals who are working to develop, validate, and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of benzoxazinone analogs. This guide is designed for researchers, scientists, and drug development professionals who are working to develop, validate, and troubleshoot robust analytical methods for this important class of heterocyclic compounds. My goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the initial stages of method development for benzoxazinone analogs.

Q1: What is the recommended starting point for HPLC column selection when analyzing benzoxazinone analogs?

A1: For most reversed-phase separations of benzoxazinone analogs, a C18 column is the universal starting point due to its versatility in retaining moderately non-polar compounds.[1] However, the specific chemistry of your analog is critical. If your molecule is highly polar, it may exhibit poor retention on a standard C18. In such cases, consider columns with alternative selectivities like a Phenyl-Hexyl phase, which can offer unique π-π interactions, or employ hydrophilic interaction liquid chromatography (HILIC).[1] Always begin by understanding the logP and pKa of your target analyte to make an informed initial choice.[1]

Q2: My benzoxazinone analog is unstable in the sample matrix. What are some common strategies to prevent degradation?

A2: Analyte instability is a critical variable that can lead to underestimation in quantitative analysis.[2] Benzoxazinone structures, particularly hydroxamic acids like DIBOA and DIMBOA, can be susceptible to enzymatic or chemical degradation.[3] Key strategies include:

  • pH Control: Immediately acidify samples upon collection. A common approach is to add formic or acetic acid to a final concentration of 0.1% to inhibit enzymatic activity and stabilize the molecule.[4][5]

  • Temperature Control: Keep biological samples on ice during processing and store them at -80°C for long-term stability.

  • Incurred Sample Stability: During method development, it is crucial to test the stability of your analyte in real, incurred samples, not just spiked QC samples. This can reveal matrix-related instability issues that might otherwise be missed.[2]

Q3: What are the best mobile phase additives for LC-MS analysis of these compounds?

A3: The goal is to balance good chromatography with efficient ionization in the mass spectrometer.

  • For Positive Ionization (ESI+): Formic acid (0.1%) is the most common choice. It provides protons for ionization and typically yields sharp peak shapes for basic or neutral compounds.

  • For Negative Ionization (ESI-): Acetic acid (0.1%) or a low concentration of ammonium acetate/formate can be effective.

  • Caution with TFA: While trifluoroacetic acid (TFA) is an excellent ion-pairing agent that can improve peak shape, it is a notorious ion suppressor in ESI-MS and should be avoided if possible. If you must use it for chromatography, keep the concentration as low as possible (e.g., 0.01-0.05%).

Q4: How do I choose an appropriate internal standard (IS) for quantitative analysis?

A4: An ideal IS should be structurally similar to the analyte but not naturally present in the samples. Using a naturally occurring degradation product like BOA as an IS is not recommended as it may be present in the actual samples.[3] The best choice is a stable isotope-labeled (SIL) version of your analyte (e.g., ¹³C- or ¹⁵N-labeled). If a SIL-IS is unavailable, a close structural analog that is not part of your study is the next best option.[3]

Section 2: Troubleshooting Guides

This section provides in-depth, cause-and-effect troubleshooting for specific experimental problems.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape compromises resolution and integration accuracy.[6] It is one of the most common chromatographic issues.

Q: My benzoxazinone analog consistently shows a tailing peak. What are the likely causes and how can I fix it?

A: Peak tailing is often caused by secondary, unwanted interactions between the analyte and the stationary phase, or by issues outside the column.

Troubleshooting Decision Tree for Peak Tailing

Caption: Systematic workflow for diagnosing a "no signal" issue in LC-MS.

Problem 3: Matrix Effects & Poor Reproducibility

Matrix effects, particularly ion suppression, are a major challenge in bioanalysis and can lead to inaccurate quantification. [2] Q: My results are not reproducible, especially between different sample lots. I suspect matrix effects. How can I confirm and mitigate this?

A: Matrix effects occur when co-eluting endogenous components from the sample matrix (e.g., salts, lipids, metabolites) interfere with the ionization of your target analyte. [6] Strategies to Diagnose and Mitigate Matrix Effects:

StrategyDescriptionCausality and Scientific Principle
Post-Column Infusion A syringe pump continuously infuses a standard solution of your analyte into the LC flow after the analytical column but before the MS source. A blank matrix sample is then injected onto the column.If the infused signal drops at the retention time of your analyte, it directly demonstrates that co-eluting components are suppressing the signal. This is the gold standard for visualizing matrix effects.
Improved Sample Cleanup Move beyond simple "protein precipitation" or "dilute-and-shoot". [7]Implement more selective techniques.Solid Phase Extraction (SPE): Uses a sorbent to selectively retain the analyte while matrix components are washed away. [7]Liquid-Liquid Extraction (LLE): Partitions the analyte into an immiscible organic solvent, leaving polar interferences in the aqueous layer. [8]These methods provide a much cleaner extract, physically removing the source of the suppression.
Chromatographic Separation Modify the HPLC gradient to better separate the analyte from the matrix components.By changing the elution profile, you can often move the analyte's retention time away from the "suppression zone" caused by unretained matrix components eluting at the beginning of the run. Increasing the organic percentage more slowly at the start of the gradient can be effective.
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) An internal standard that co-elutes with the analyte and has the same chemical properties.Because the SIL-IS is chemically identical, it will experience the exact same degree of ion suppression as the analyte. The ratio of analyte to IS will remain constant, thus correcting for the signal loss and ensuring accurate quantification. This is the most robust way to compensate for unavoidable matrix effects.

Section 3: Detailed Protocols

This section provides step-by-step methodologies for key workflows. These are intended as templates to be adapted for your specific benzoxazinone analog and matrix.

Protocol 1: Quantification of a Benzoxazinone Analog in Human Plasma using SPE and LC-MS/MS

This protocol describes a robust, self-validating method for quantifying a hypothetical benzoxazinone analog, "BZX-123," in a complex biological matrix.

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare a 1 mg/mL primary stock solution of BZX-123 and its SIL-IS in DMSO.
  • Perform serial dilutions in 50:50 acetonitrile:water to create working standard solutions for the calibration curve (e.g., 1-1000 ng/mL).
  • Spike blank, pooled human plasma with working standards to create calibration standards and QC samples (Low, Mid, High).

2. Sample Preparation: Solid Phase Extraction (SPE):

  • Pre-treat Sample: To 100 µL of plasma sample, standard, or QC, add 200 µL of 4% phosphoric acid in water. This precipitates proteins and adjusts pH. Add 10 µL of the SIL-IS working solution. Vortex for 30 seconds.
  • Condition SPE Plate: Use a mixed-mode cation exchange SPE plate. Condition the wells with 1 mL of methanol, followed by 1 mL of water.
  • Load Sample: Load the pre-treated sample onto the SPE plate.
  • Wash: Wash the wells with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. This removes polar interferences and phospholipids.
  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate. The basic pH neutralizes the analyte for elution from the cation exchange sorbent.
  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

3. LC-MS/MS Parameters:

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and high efficiency for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase for good peak shape and ESI+ efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase.
Gradient 5% B to 95% B over 5 minutesA standard screening gradient. Must be optimized for your specific analog to ensure separation from matrix components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLSmall volume to minimize peak distortion.
Ion Source Electrospray Ionization (ESI), Positive ModeBenzoxazinones typically ionize well in positive mode.
MRM Transitions Parent Ion (Q1) -> Fragment Ion (Q3)Must be determined by infusing a standard solution of your analyte and finding the most stable and intense precursor and product ions. Use at least two transitions for confident identification.

4. System Validation:

  • Blank Injection: Inject a reconstituted blank plasma extract to ensure no interference at the analyte's retention time.
  • Calibration Curve: Analyze the full calibration curve. A linear regression with a correlation coefficient (r²) > 0.99 is expected.
  • QC Checks: Analyze QC samples in triplicate. The calculated concentrations should be within ±15% of their nominal value.

References

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.
  • validating the molecular structure of synthesized benzoxazinone compounds. Benchchem.
  • Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling. PubMed.
  • Identification and Quantification of Selected Benzoxazinoids and Phenolics in Germin
  • Determination of benzoxazinoids in wheat and rye beers by HPLC-DAD and UPLC-QTOF MS. PubMed.
  • Structures of (a)
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • TROUBLESHOOTING GUIDE. Restek.
  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
  • Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays). Journal of Agricultural and Food Chemistry.
  • Optimising the LC-MS Analysis of Biomolecules. Sigma-Aldrich.
  • Determination of benzoxazinoids in Spring and Winter varieties of wheat using ultra-performance liquid chromatography coupled with mass spectrometry.
  • How to Obtain Good Peak Shapes. GL Sciences.
  • Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and comput
  • Sample Preparation Techniques for Biological M
  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry.
  • How to Optimize Your Reversed Phase Chrom
  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI.
  • New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review.
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
  • Bioanalytical sample prepar
  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.
  • Troubleshooting Thin Layer Chrom
  • Why it matters and how to get good peak shape. Agilent.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • Chromatography Troubleshooting Guides-Gas Chrom
  • Troubleshooting Guide for Analytical Instruments (Gas Chromatography (GC) Faults and Solutions). LinkedIn.
  • HPLC Troubleshooting Guide. Sigma-Aldrich. AisrpfiEz9FsiocZVJy05okg3AvHYGaLWXu3)

Sources

Troubleshooting

Technical Support Center: Synthesis of 1H-benzo[d]oxazine-2,4-diones (Isatoic Anhydrides)

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1H-benzo[d]oxazine-2,4-diones, commonly known as isatoic anhydrides. These heterocyclic compounds are pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1H-benzo[d]oxazine-2,4-diones, commonly known as isatoic anhydrides. These heterocyclic compounds are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, dyes, and other fine chemicals.[1][2] Their utility stems from their reactivity with various nucleophiles, which allows for the construction of diverse molecular scaffolds like quinazolinones and benzodiazepines.[3][4]

This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges encountered during synthesis, providing field-proven insights and solutions to help you optimize your experimental outcomes.

Troubleshooting Guide

This section directly addresses specific issues that may arise during the synthesis of 1H-benzo[d]oxazine-2,4-diones.

Q1: My final yield is significantly lower than expected. What are the most likely causes?

Low yields are a frequent issue and can often be traced back to several key factors:

  • Moisture Contamination: Isatoic anhydride is highly susceptible to hydrolysis, which cleaves the ring to regenerate the starting anthranilic acid and release carbon dioxide. Ensure all glassware is oven-dried, and use anhydrous solvents if your protocol specifies them. The starting anthranilic acid should also be thoroughly dried.[5]

  • Inadequate Temperature Control: The reaction of anthranilic acid with phosgene (or its equivalents) is exothermic.[6] If the temperature rises uncontrollably (e.g., above 50°C), side reactions such as decarboxylation of the product or polymerization can occur, drastically reducing the yield.[5][7][8]

  • Inefficient Reagent Addition & Mixing: The reaction can be heterogeneous, with the product precipitating out of solution.[6] Vigorous stirring is essential to ensure proper mixing. Furthermore, the cyclizing agent (e.g., phosgene) should be added slowly and controllably to prevent localized high concentrations, which can lead to the formation of polymeric byproducts.[5][6]

  • Product Loss During Workup: The product has some solubility in common recrystallization solvents.[6] Avoid using excessively large volumes of hot solvent for recrystallization and ensure the mixture is thoroughly cooled to maximize precipitation before filtration.

Q2: The isolated product is discolored (e.g., brown or tan) instead of white. What causes this and how can it be fixed?

Product discoloration is typically a sign of impurities arising from side reactions.

  • Cause: The most common cause is thermal degradation. If the reaction temperature was too high or if the mixture was heated for an extended period, side reactions can generate colored impurities.[9] Using impure starting materials can also introduce color.

  • Solution: First, ensure strict temperature control during the reaction. If the product is already discolored, purification is necessary. Recrystallization from 95% ethanol or dioxane is often effective.[6] For stubborn impurities, treatment with activated charcoal during recrystallization can be beneficial, followed by filtration through celite. If these methods fail, flash column chromatography may be required.[5]

Q3: The reaction seems to stall and does not proceed to completion, even after extended time. What should I investigate?

A stalled reaction points to an issue with one of the core components or conditions:

  • Reagent Purity/Activity: Verify the purity of your anthranilic acid. More critically, ensure the activity of your cyclizing agent. Phosgene gas quality can vary, and solid equivalents like triphosgene can degrade over time, especially if exposed to moisture.

  • pH Control (for Phosgene Routes): When using phosgene in aqueous media, the pH of the reaction mixture is a critical parameter. The reaction is typically conducted under acidic conditions, but pH needs to be monitored and controlled, as improper pH can hinder the reaction.[10]

  • Ineffective Mixing: As the product precipitates, the reaction slurry can become very thick, impeding effective stirring.[6] Ensure your mechanical stirrer is robust enough to maintain a homogeneous suspension throughout the entire reaction.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and solving common synthesis problems.

G start Problem Observed: Low Yield / Impure Product obs1 Observation: Reaction Stalled or Incomplete start->obs1 obs2 Observation: Product is Discolored start->obs2 obs3 Observation: Low Yield After Workup start->obs3 cause1 Probable Causes: - Impure/Degraded Reagents - Poor pH Control - Inefficient Stirring obs1->cause1 Investigate cause2 Probable Causes: - Excessive Heat - Prolonged Reaction Time - Impure Starting Materials obs2->cause2 Investigate cause3 Probable Causes: - Product Hydrolysis (Moisture) - Loss During Recrystallization - Incomplete Precipitation obs3->cause3 Investigate sol1 Solutions: - Verify Reagent Purity - Monitor/Adjust pH - Improve Stirring Apparatus cause1->sol1 Implement sol2 Solutions: - Strict Temperature Control - Monitor with TLC - Recrystallize (w/ Charcoal) - Column Chromatography cause2->sol2 Implement sol3 Solutions: - Use Anhydrous Conditions - Optimize Recrystallization Solvent/Volume - Ensure Thorough Cooling Before Filtration cause3->sol3 Implement

Caption: A troubleshooting workflow for the synthesis of 1H-benzo[d]oxazine-2,4-diones.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1H-benzo[d]oxazine-2,4-diones?

Several methods exist, but the most established routes start from either anthranilic acid or phthalic anhydride derivatives.[11]

  • From Anthranilic Acid: The classical and widely cited method involves the reaction of anthranilic acid with phosgene or a phosgene equivalent like triphosgene.[6] This is often the most direct route.

  • From Phthalimide: An alternative large-scale method involves the Hofmann rearrangement of phthalimide, which is treated with sodium hypochlorite in a basic solution.[9][12] This route avoids the use of highly toxic phosgene.

  • Modern Methods: Newer approaches include the palladium-catalyzed carbonylation of substituted anilines and the cyclization of N-protected anthranilic acids using reagents like thionyl chloride.[3][11][13]

Q2: What are the critical safety precautions for this synthesis?

Safety is paramount, especially when using phosgene.

  • Phosgene Toxicity: Phosgene is an extremely toxic and corrosive gas.[6] All manipulations must be performed in a certified, high-performance chemical fume hood. A phosgene detection system is highly recommended. Always have an appropriate scrubbing solution (e.g., concentrated ammonia or sodium hydroxide) to neutralize any excess phosgene.[6]

  • Phosgene Alternatives: To mitigate risk, consider using a solid phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate). While still hazardous, it is a stable solid that is easier and safer to handle than gaseous phosgene.[5]

  • Standard PPE: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Q3: How should I properly store the final product?

1H-benzo[d]oxazine-2,4-dione is a stable crystalline solid at room temperature, but it is sensitive to moisture.[14]

  • Storage Conditions: Store the product in a tightly sealed container in a cool, dry place, such as a desiccator, to protect it from atmospheric moisture.[14]

  • Incompatibilities: Avoid contact with strong oxidizing agents and moisture.[14]

Q4: What is the mechanism of formation from anthranilic acid and phosgene?

The reaction proceeds through a multi-step mechanism involving the functional groups of anthranilic acid.

G cluster_0 Reaction Mechanism AA Anthranilic Acid (nucleophile) Intermediate1 N-carbonyl chloride intermediate AA->Intermediate1 1. Nucleophilic attack by amine Phosgene Phosgene (electrophile) Product 1H-benzo[d]oxazine-2,4-dione Intermediate1->Product 2. Intramolecular cyclization (acyl substitution)

Caption: Simplified mechanism of isatoic anhydride formation.

The process begins with the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl carbon of phosgene. This forms an N-carbonyl chloride intermediate. Subsequently, an intramolecular cyclization occurs where the carboxylic acid group attacks the newly formed acid chloride, displacing the second chloride ion and forming the six-membered heterocyclic ring.

Standard Experimental Protocol

The following is a representative protocol adapted from a reliable, peer-reviewed source for the synthesis of isatoic anhydride from anthranilic acid.[6]

Materials & Equipment:

  • Anthranilic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Phosgene (gas cylinder)

  • 2-L three-necked flask

  • Mechanical stirrer

  • Gas dispersion tube (sintered glass)

  • Thermometer

  • Gas scrubber (containing ammonium hydroxide)

  • Büchner funnel and filter flask

Procedure:

  • Preparation: In a well-ventilated fume hood, dissolve 137 g (1.0 mole) of anthranilic acid in a mixture of 1 L of water and 126 mL of concentrated HCl in the 2-L flask. Gentle warming may be required.

  • Setup: Fit the flask with the mechanical stirrer, gas inlet tube, and an outlet connected to the gas scrubber. Ensure the setup is gas-tight.

  • Phosgene Addition: Begin rapid stirring. Introduce a slow stream of phosgene gas through the dispersion tube. The product will begin to precipitate shortly.

  • Temperature Control: The reaction is exothermic. Monitor the temperature and regulate the phosgene flow rate to ensure the temperature does not exceed 50°C.[6]

  • Reaction Monitoring: Continue the phosgene addition for 2-4 hours, or until the rate of gas absorption noticeably decreases (indicated by an increase in bubbles passing into the scrubber).

  • First Crop Isolation: Stop the phosgene flow and purge the flask with a stream of air to remove any residual phosgene. Collect the precipitated product by vacuum filtration on a Büchner funnel. Wash the solid with three 500-mL portions of cold water.

  • Second Crop: Return the filtrate to the reaction flask and resume the passage of phosgene for another 1-1.5 hours to precipitate a second crop of the product.

  • Final Workup: Collect the second crop by filtration, wash with cold water, and combine it with the first crop.

  • Drying: Dry the combined product in air and then in an oven at 100°C. The expected yield is 118–123 g (72–75%).

  • (Optional) Recrystallization: The product is pure enough for most uses. For higher purity, it can be recrystallized from 95% ethanol (approx. 30 mL per gram) or dioxane (approx. 10 mL per gram).[6]

Data Summary Table

ParameterObservation / ConditionProbable CauseRecommended Action
Yield Significantly below 70%Moisture; Poor temperature control; Inefficient mixingUse dry reagents/glassware; Maintain temp <50°C; Ensure vigorous stirring
Product Appearance Tan, brown, or black solidThermal decomposition; Side reactionsStrict temperature control; Purify via recrystallization w/ charcoal
Reaction Progress Stalls; Incomplete conversionDegraded cyclizing agent; Improper pHUse fresh phosgene/triphosgene; Monitor and control pH
Workup Product dissolves during washingUsing warm water for washingWash filter cake exclusively with cold water
Purity Melting point is broad or lowContamination with side products or starting materialRecrystallize from ethanol or dioxane; Verify purity via NMR/TLC

References

  • BDMAEE. (2024, February 18). isatoic anhydride.
  • Wagner, E. C., & Fegley, M. F. (1947). Isatoic anhydride. Organic Syntheses, 27, 45. Retrieved from [Link]

  • Wikipedia. (n.d.). Isatoic anhydride. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014, September 8). isatoic anhydride synthesis. Retrieved from [Link]

  • Yadav, G., & Singh, A. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(44), 29567–29577. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402840B - Synthesis process of isatoic anhydride.
  • ResearchGate. (n.d.). Synthesis of isatoic anhydride derivatives (microreview). Retrieved from [Link]

  • Menger, F. M., & Kaiserman, H. B. (1987). Decarboxylation of isatoic anhydride in the crystalline state. The Journal of Organic Chemistry, 52(16), 3781–3782. Retrieved from [Link]

  • Google Patents. (n.d.). US5981749A - Process for producing isatoic anhydrides.
  • Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214–1219. Retrieved from [Link]

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][14]oxazine-2,4-diones. RSC Advances, 15(35), 22634-22644. Retrieved from [Link]

  • American Chemical Society. (1987). Decarboxylation of Isatoic Anhydride in the Crystalline State. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][14]oxazine-2,4-diones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of 1H-Benzo[9][15]imidazo[1,2-c][14]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Investigation for the easy and efficient synthesis of 1H-benzo[d][14]oxazine-2,4-diones. Retrieved from [Link]

  • ResearchGate. (n.d.). General structure of the targeted 1H-benzo[d][14]oxazine-2,4-diones 2.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of 1H-Benzo[d][14]oxazine-2,4-dione in Advancing Organic Synthesis and Biochemical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for benzoxazine-2,4-diones synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of benzo [ e ][14] oxazine-2, 4-dione. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides: Evaluation of antioxidant and antimicrobial activities. Retrieved from [Link]

Sources

Optimization

Strategies to avoid ring opening in benzoxazinone synthesis

Introduction Welcome to the technical support guide for benzoxazinone synthesis. Benzoxazinones are a vital class of fused heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and serving as vers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for benzoxazinone synthesis. Benzoxazinones are a vital class of fused heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and serving as versatile intermediates in organic synthesis.[1][2] A recurring challenge in their synthesis is the susceptibility of the heterocyclic ring to open, particularly via nucleophilic attack at the C4 carbonyl position.[3][4] This guide provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to help you overcome this critical issue and achieve high-yield, stable synthesis of your target benzoxazinone derivatives.

Understanding the Problem: The Mechanism of Ring Opening

The stability of the 4H-3,1-benzoxazin-4-one ring is fundamentally challenged by the electrophilic nature of its C4 carbonyl carbon. This site is highly susceptible to attack by various nucleophiles. The presence of water, alcohols, or even primary/secondary amines in the reaction or workup stages can lead to the cleavage of the intramolecular ester bond, resulting in the formation of the corresponding ring-opened N-acylanthranilic acid or its derivatives.[4][5] This process is often catalyzed by acidic or basic conditions.[6]

Caption: Nucleophilic attack at the C4 carbonyl leads to ring opening.

Frequently Asked Questions (FAQs)

Q1: My reaction produced the N-acylanthranilic acid intermediate instead of the cyclized benzoxazinone. What went wrong?

A1: This is a very common issue and typically points to two main causes:

  • Presence of Moisture: Trace amounts of water can hydrolyze your starting materials or the product as it forms. It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7]

  • Incomplete Cyclization: The formation of the N-acylanthranilic acid is the first step. If the subsequent intramolecular cyclization is not efficient, this intermediate will be your main product. This can be due to insufficient activation of the carboxylic acid group or suboptimal reaction temperature. Using a dedicated cyclizing agent like acetic anhydride or cyanuric chloride can drive the reaction to completion.[8][9]

Q2: My benzoxazinone product degraded during aqueous workup or column chromatography. How can I prevent this?

A2: Benzoxazinones can be sensitive to hydrolysis, especially under acidic or basic conditions.[6][10]

  • During Workup: If an aqueous wash is unavoidable, use a neutral solution (like brine) and perform the extraction quickly at a low temperature. Immediately dry the organic layer with a strong drying agent (e.g., MgSO₄ or Na₂SO₄). A non-aqueous workup is highly recommended if your impurities allow for it.

  • During Chromatography: Standard silica gel can be slightly acidic, which can catalyze ring opening. Using deactivated (neutral) silica gel is advisable. Furthermore, avoid protic solvents like methanol in your eluent, as they can act as nucleophiles. A solvent system like hexane/ethyl acetate or dichloromethane is generally safer.

Q3: Do the substituents on my starting anthranilic acid affect the stability of the final benzoxazinone ring?

A3: Absolutely. The electronic properties of substituents on the aromatic ring play a significant role in the stability of the benzoxazinone. Electron-donating groups (e.g., -OCH₃, -CH₃) on the anthranilic acid backbone increase the electron density on the amide nitrogen and can help stabilize the ring. Conversely, strong electron-withdrawing groups (e.g., -NO₂) can make the C4 carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially leading to a higher likelihood of isolating the dihydro-benzoxazinone intermediate or experiencing ring opening.[4][7][8]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during benzoxazinone synthesis.

Symptom / Observation Probable Cause(s) Recommended Solution(s) & Actions
Low to no yield of benzoxazinone; primary product is N-acylanthranilic acid. 1. Incomplete cyclization due to insufficient activation of the carboxylic acid. 2. Presence of water in the reaction mixture.1. Enhance Cyclization: If starting from anthranilic acid and an acid chloride, ensure at least two equivalents of the acid chloride are used. The second equivalent forms a mixed anhydride that facilitates cyclization.[1][7] Alternatively, isolate the N-acylanthranilic acid and cyclize it in a separate step by refluxing in acetic anhydride.[7][11] 2. Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly. Use freshly opened or distilled reagents. Run the reaction under an inert atmosphere (N₂ or Ar).
Product degrades during aqueous workup. Hydrolysis of the benzoxazinone ring due to nucleophilic attack by water, potentially catalyzed by non-neutral pH.[4][10]1. Use Neutral pH: Buffer your aqueous wash solution to pH 7 or simply use brine. 2. Minimize Contact Time: Perform the workup and extraction steps quickly and at reduced temperatures (e.g., in an ice bath). 3. Non-Aqueous Workup: If possible, remove catalysts/reagents by filtration or precipitation and proceed directly to solvent removal and purification.
Product degrades on silica gel column. 1. The slightly acidic nature of standard silica gel catalyzes hydrolysis. 2. Protic eluents (e.g., methanol, ethanol) act as nucleophiles, opening the ring.1. Deactivate Silica: Prepare a slurry of silica gel in your eluent system containing 1% triethylamine, then pack the column. This neutralizes acidic sites. 2. Use Non-Protic Solvents: Employ eluent systems such as Hexane/Ethyl Acetate, Hexane/DCM, or Toluene/Ethyl Acetate. Avoid alcohols.
Formation of a dihydro-benzoxazinone intermediate. This is common when using orthoesters, especially with electron-withdrawing groups on the anthranilic acid, which makes the final elimination step difficult.[3][7]1. Increase Temperature/Time: Prolonged heating can sometimes promote the final elimination of alcohol to yield the aromatic benzoxazinone. 2. Acid Catalysis: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can facilitate the elimination step. Monitor carefully to avoid degradation.

digraph "Troubleshooting_Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Start Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction (TLC/LCMS)"]; CheckCompletion [label="Is Reaction Complete?", shape=diamond, fillcolor="#FBBC05"]; Workup [label="Proceed to Workup"]; CheckProduct [label="Analyze Crude Product.\nIs Benzoxazinone the Major Product?", shape=diamond, fillcolor="#FBBC05"]; Purify [label="Purify Product"]; FinalProduct [label="Characterize Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshoot_Yield [label="Problem: Low Yield / Starting Material", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Troubleshoot_SideProduct [label="Problem: N-Acyl Intermediate is Main Product", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Troubleshoot_Degradation [label="Problem: Product Degradation", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Monitor; Monitor -> CheckCompletion; CheckCompletion -> Workup [label="Yes"]; CheckCompletion -> Troubleshoot_Yield [label="No"]; Troubleshoot_Yield -> Monitor [label="Action:\n- Increase Temp/Time\n- Check Reagent Purity"]; Workup -> CheckProduct; CheckProduct -> Purify [label="Yes"]; CheckProduct -> Troubleshoot_SideProduct [label="No (N-Acyl Intermediate)"]; Troubleshoot_SideProduct -> Purify [label="Action:\n- Isolate & Cyclize Intermediate\n- Re-run under Anhydrous Conditions"]; Purify -> FinalProduct; Workup -> Troubleshoot_Degradation [style=dashed, label="Degradation during workup?"]; Purify -> Troubleshoot_Degradation [style=dashed, label="Degradation during purification?"]; Troubleshoot_Degradation -> Workup [label="Action:\n- Use Non-Aqueous Workup\n- Use Neutral Silica/Solvents"];

}

Caption: A logical workflow for troubleshooting benzoxazinone synthesis.

Preventative Strategies & Key Protocols

Proactively designing your experiment to avoid ring opening is the most effective strategy.

Strategy 1: Rigorous Control of Anhydrous Conditions

The exclusion of water is the single most critical factor in preventing hydrolysis and ensuring high yields.

Protocol: Synthesis from N-Acylanthranilic Acid using Acetic Anhydride [7][8]

This two-step approach, where the N-acyl intermediate is first formed and then cyclized, offers excellent control.

  • Preparation of N-Acylanthranilic Acid (if not already synthesized):

    • Dissolve anthranilic acid (1 eq.) in an anhydrous solvent like THF or pyridine in a flame-dried, three-neck flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the acid chloride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the anthranilic acid is consumed.

    • Perform a workup to isolate the N-acylanthranilic acid intermediate.

  • Cyclization to Benzoxazinone:

    • Place the dried N-acylanthranilic acid (1 eq.) into a flame-dried flask equipped with a reflux condenser under a nitrogen atmosphere.

    • Add acetic anhydride (5-10 equivalents).

    • Heat the mixture to reflux (approx. 140 °C) and maintain for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.

    • Once complete, cool the reaction mixture to room temperature.

    • Carefully remove the excess acetic anhydride under reduced pressure.

    • Purify the resulting crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to obtain the pure benzoxazinone.

Strategy 2: Optimized Workup and Purification

A gentle touch during product isolation preserves the delicate ring structure.

Protocol: Non-Aqueous Workup and Purification

  • Reaction Quenching & Filtration:

    • After the reaction is complete, cool the mixture to room temperature.

    • If solid byproducts (e.g., salts) have formed, dilute the reaction mixture with a dry, non-polar solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of Celite.

    • Wash the Celite pad with more of the dry solvent to ensure complete recovery of the product.

  • Solvent Removal:

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • If purification is necessary, perform column chromatography using a non-protic eluent system and neutral silica gel as described in the troubleshooting guide.

    • Alternatively, if the product is crystalline, recrystallization from a suitable non-protic solvent system is the preferred method as it avoids prolonged contact with stationary phases.

By understanding the mechanism of ring opening and implementing these robust preventative and troubleshooting strategies, researchers can significantly improve the success rate and yield of benzoxazinone syntheses.

References
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI. Available at: [Link]

  • Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst - MDPI. Available at: [Link]

  • Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][3][4]oxazin-4-one and Quinazolin-4(3H)-one - ResearchGate. Available at: [Link]

  • Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization Pathways - ACS Publications. Available at: [Link]

  • Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives - Nature. Available at: [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones - Arkivoc. Available at: [Link]

  • Benzoxazinone synthesis - Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones - PMC - NIH. Available at: [Link]

  • Nucleophilic substitution of oxazino-/oxazolino-/benzoxazin [3,2-b]indazoles: an effective route to 1H-indazolones - PubMed. Available at: [Link]

  • Oxidative NHC catalysis for base-free synthesis of benzoxazinones and benzoazoles by thermal activated NHCs precursor ionic liqu - ScienceDirect. Available at: [Link]

  • Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent - MDPI. Available at: [Link]

  • Benzoxazinone degradation products discussed in this study - ResearchGate. Available at: [Link]

  • Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC - PubMed Central. Available at: [Link]

  • A proposed mechanism for benzoxazinone synthesis. - ResearchGate. Available at: [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - ResearchGate. Available at: [Link]

  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control - MDPI. Available at: [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - MDPI. Available at: [Link]

  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - WUR eDepot. Available at: [Link]

  • The Chemical Ecology of Benzoxazinoids - CHIMIA. Available at: [Link]

  • Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. - ResearchGate. Available at: [Link]

  • INTRODUCTION - A Review on the Chemistry of 4H-3,1-Benzoxazin-4-ones. Available at: [Link]

  • Synthesis of Substituted 1,3-Benzoxazines and Their Anticorrosion Activity - MDPI. Available at: [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed. Available at: [Link]

  • The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines - MDPI. Available at: [Link]

  • (PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Available at: [Link]

  • Protecting Groups List - SynArchive. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. Available at: [Link]

  • Process of ring-opening polymerization of benzoxazines - ResearchGate. Available at: [Link]

  • The influence of pH on the stability of antazoline: kinetic analysis - RSC Publishing. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 7-Bromo-1H-benzo[d]oxazin-2(4H)-one Analogs: A Strategic Outlook

For Immediate Release This guide provides a comparative analysis of the biological activities of 7-bromo-1H-benzo[d]oxazin-2(4H)-one analogs, a class of compounds holding significant, yet largely untapped, potential in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide provides a comparative analysis of the biological activities of 7-bromo-1H-benzo[d]oxazin-2(4H)-one analogs, a class of compounds holding significant, yet largely untapped, potential in medicinal chemistry. While direct comparative studies on a series of 7-bromo analogs are nascent, this document synthesizes the existing data on related benzoxazinone structures to provide a strategic outlook for researchers, scientists, and drug development professionals. We will delve into the established biological activities of the broader benzoxazinone family, highlight the impact of bromine substitution where known, and present detailed experimental protocols to guide future investigations in this promising area.

The Benzoxazinone Scaffold: A Platform for Diverse Biological Activity

The 1H-benzo[d]oxazin-2(4H)-one core is a privileged heterocyclic scaffold known to impart a wide range of biological activities.[1] Derivatives of this structure have been extensively investigated and have shown potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[2][3][4][5][6] The versatility of the benzoxazinone ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.

The Influence of Bromine Substitution: A Halogen's Impact on Potency

Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target. In the context of benzoxazinone and related heterocyclic structures, bromo-substitution has been associated with increased potency in various assays. For instance, studies on other classes of benzoxazinones have shown that the presence of a bromo substituent on the phenyl ring can contribute to their inhibitory potential against enzymes like α-chymotrypsin.[3][6]

While specific data on a series of 7-bromo-1H-benzo[d]oxazin-2(4H)-one analogs is limited, the synthesis of related bromo-substituted benzoxazinones has been reported. For example, compounds such as 2-(2-bromophenyl)-7-nitro-4H-benzo[d][7]oxazin-4-one and 2-(4-bromophenyl)-7-nitro-4H-benzo[d][7]oxazin-4-one have been synthesized and evaluated for their anticancer and antioxidant properties.[4] These examples underscore the feasibility of incorporating a bromo-substituent and suggest that the 7-bromo scaffold is a viable starting point for the development of novel therapeutic agents.

Comparative Analysis of Biological Activities

To provide a framework for the potential of 7-bromo-1H-benzo[d]oxazin-2(4H)-one analogs, this section will discuss the key biological activities observed in the broader benzoxazinone class, with a focus on anticancer and anti-inflammatory effects, as these are the most extensively studied.

Anticancer Activity

Benzoxazinone derivatives have demonstrated significant potential as anticancer agents.[2][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[2]

Key Findings from Related Analogs:

  • Induction of Apoptosis: Certain benzoxazinone derivatives have been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins like p53 and caspase-3.[2]

  • Enzyme Inhibition: Some analogs act as inhibitors of topoisomerase II and cyclin-dependent kinase 1 (cdk1), crucial enzymes in cell division and proliferation.[2]

  • Selectivity: Importantly, several benzoxazinone derivatives have exhibited high selectivity for cancer cells over normal cells, a critical attribute for minimizing side effects in chemotherapy.[2]

The table below summarizes the anticancer activity of representative benzoxazinone analogs from the literature. While these are not 7-bromo analogs, they provide a benchmark for the level of activity that could be expected and a basis for comparison in future studies.

Compound Class Target Observed Effect IC50 (µM) Reference
Substituted BenzoxazinonesHuman cancer cell lines (HepG2, MCF-7, HCT-29)Antiproliferative< 10[2]
7-Nitro-2-aryl-benzoxazinonesHeLa cancer cellsCytotoxicVaries[4]
Anti-inflammatory and Analgesic Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous effort. Benzoxazinone derivatives have shown promise in this area, with some analogs exhibiting potent anti-inflammatory and analgesic effects.

Experimental Protocols

To facilitate further research into 7-bromo-1H-benzo[d]oxazin-2(4H)-one analogs, detailed protocols for key biological assays are provided below.

Synthesis of 7-Bromo-1H-benzo[d]oxazin-2(4H)-one Analogs

A general synthetic route to 7-bromo-1H-benzo[d]oxazin-2(4H)-one analogs can be conceptualized based on established methods for benzoxazinone synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Cyclization cluster_product Core Scaffold cluster_derivatization Analog Synthesis cluster_final Final Products 2-Amino-4-bromophenol 2-Amino-4-bromophenol Reaction Reaction in an aprotic solvent (e.g., Toluene) 2-Amino-4-bromophenol->Reaction Phosgene_Analog Phosgene or Phosgene Equivalent Phosgene_Analog->Reaction 7-Bromo-core 7-Bromo-1H-benzo[d]oxazin-2(4H)-one Reaction->7-Bromo-core Cyclization Alkylation N-Alkylation/ N-Arylation 7-Bromo-core->Alkylation Derivatization Analogs 7-Bromo-1H-benzo[d]oxazin-2(4H)-one Analogs Alkylation->Analogs

Caption: General workflow for the synthesis of 7-bromo-1H-benzo[d]oxazin-2(4H)-one analogs.

Step-by-Step Protocol:

  • Cyclization: React 2-amino-4-bromophenol with a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) in an inert solvent such as toluene or THF.

  • Purification: The crude product, 7-bromo-1H-benzo[d]oxazin-2(4H)-one, is purified by recrystallization or column chromatography.

  • Derivatization: The core scaffold can be further modified, for example, by N-alkylation or N-arylation, to generate a library of analogs.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at 570 nm using a plate reader Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

Caption: Workflow for the in vitro MTT assay to determine anticancer activity.

Future Directions and Conclusion

The 7-bromo-1H-benzo[d]oxazin-2(4H)-one scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. Based on the biological activities of the broader benzoxazinone class, it is anticipated that 7-bromo analogs could exhibit potent anticancer, anti-inflammatory, and other valuable pharmacological properties.

Future research should focus on:

  • Systematic Synthesis: The synthesis and characterization of a diverse library of 7-bromo-1H-benzo[d]oxazin-2(4H)-one analogs with substitutions at other positions of the benzoxazinone core.

  • Comprehensive Biological Screening: Evaluation of these analogs in a wide range of biological assays to identify lead compounds with high potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to guide the rational design of more effective second-generation compounds.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms by which the most promising analogs exert their biological effects.

References

  • Narita, M., et al. (2009). Synthesis and cytotoxic activity of benzo[b]cyclohept[e][8]oxazines, their S-analogs, and 2-aminotropone derivatives. International Journal of Pharma Sciences and Research (IJPSR), 4(11), 136.

  • Al-Suwaidan, I. A., et al. (2016). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed, 27(1), 1-10. [Link]

  • Macias, F. A., et al. (2008). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed, 56(14), 3338-47. [Link]

  • Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed, 27(1), 1-10. [Link]

  • Ahmad, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][7]oxazin-4-ones as potent anticancer and antioxidant agents. PMC - PubMed Central, 15(1), e0230882. [Link]

  • Huang, W., et al. (2003). Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors. PubMed, 13(3), 561-6. [Link]

  • Sindhu, T. J., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11), 136-142. [Link]

Sources

Comparative

A Strategic Guide to the Validation of 7-bromo-1H-benzo[d]oxazin-2(4H)-one as a Novel Drug Target

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, scientifically-grounded framework for the validation of 7-bromo-1H-benzo[d]oxazin-2(4H)-one, a novel chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, scientifically-grounded framework for the validation of 7-bromo-1H-benzo[d]oxazin-2(4H)-one, a novel chemical entity, as a potential drug target. Recognizing that this compound is not extensively characterized in existing literature, this document outlines a strategic, multi-pronged approach to its evaluation. We will delve into the rationale behind experimental choices, compare methodologies, and provide detailed protocols to establish a robust validation cascade.

Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold

The benzoxazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The introduction of a bromine atom at the 7th position of the 1H-benzo[d]oxazin-2(4H)-one structure can significantly alter its physicochemical properties, potentially leading to novel target interactions and therapeutic applications. However, the journey from a promising chemical structure to a validated drug target is a rigorous one, requiring a systematic and evidence-based approach.

This guide will provide a roadmap for this journey, focusing on three key stages:

  • Target Identification and Initial Hypothesis Generation: Determining the potential biological partners of our lead compound.

  • Biochemical and Cellular Target Engagement: Confirming a direct interaction between the compound and its putative target in relevant biological systems.

  • Functional Validation in Disease-Relevant Models: Linking target engagement to a measurable physiological or pathophysiological outcome.

Stage 1: Target Identification - Unveiling the Molecular Partner(s)

Given the novelty of 7-bromo-1H-benzo[d]oxazin-2(4H)-one, the initial and most critical step is to identify its molecular target(s). A multi-pronged approach, combining computational and experimental methods, is recommended to increase the probability of success.

In Silico and Computational Approaches

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial hypotheses.

  • Pharmacophore Modeling and Similarity Searching: The first step is to compare the 3D structure of 7-bromo-1H-benzo[d]oxazin-2(4H)-one against databases of known drugs and bioactive molecules (e.g., ChEMBL, PubChem). This can reveal similarities to compounds with known targets, suggesting potential starting points for investigation.

  • Reverse Docking: In this approach, our compound of interest is docked against a library of known protein structures. High-affinity binding predictions can point towards potential molecular targets.

Experimental Target Identification: A Comparative Overview

Experimental methods provide direct evidence of compound-protein interactions. The choice of method depends on factors such as available resources, the nature of the compound, and the desired throughput.

Method Principle Advantages Disadvantages
Affinity Chromatography The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.Provides direct evidence of binding. Can identify novel targets.Can be technically challenging. May identify non-specific binders.
Cellular Thermal Shift Assay (CETSA) Based on the principle that drug binding stabilizes a target protein against thermal denaturation.Can be performed in intact cells and tissues. Confirms intracellular target engagement.Not suitable for all targets. Requires specific antibodies for detection.
Genetic Approaches (e.g., CRISPR/Cas9 screens) Systematic knockout or knockdown of genes to identify those that confer resistance or sensitivity to the compound.Provides functional evidence of target relevance. High-throughput.Can be complex to perform and analyze. May not identify direct binders.

Workflow for Target Identification

cluster_0 In Silico Screening cluster_1 Experimental Validation a 7-bromo-1H-benzo[d]oxazin-2(4H)-one b Pharmacophore Modeling & Similarity Searching a->b c Reverse Docking a->c d List of Putative Targets b->d c->d e Affinity Chromatography d->e Hypothesis for Pull-Down f Cellular Thermal Shift Assay (CETSA) d->f Hypothesis for Stabilization g Genetic Screens (CRISPR) d->g Hypothesis for Functional Effect h Validated Target(s) e->h f->h g->h

Caption: A dual-pronged approach for target identification, combining in silico predictions with experimental validation methods.

Stage 2: Target Engagement - Confirming the Interaction

Once a putative target has been identified, the next step is to confirm direct binding and quantify the interaction in both biochemical and cellular contexts.

Biochemical Assays

These assays utilize purified proteins to measure the direct interaction between the compound and its target.

  • Surface Plasmon Resonance (SPR): A label-free technique that measures binding events in real-time, providing kinetic data (k_on, k_off) and affinity (K_D).

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.

  • Compound Injection: Flow a series of concentrations of 7-bromo-1H-benzo[d]oxazin-2(4H)-one over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the surface as the compound binds to and dissociates from the protein.

  • Data Analysis: Fit the binding data to a suitable kinetic model to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).

Cellular Target Engagement

Confirming that the compound engages its target within the complex environment of a living cell is a critical validation step.

  • Cellular Thermal Shift Assay (CETSA): As mentioned previously, this is a powerful tool for confirming intracellular target engagement. An observed increase in the thermal stability of the target protein in the presence of the compound provides strong evidence of binding in a cellular context.

  • NanoBRET™ Target Engagement Assay: This bioluminescence resonance energy transfer (BRET)-based assay allows for the real-time measurement of compound binding to a target protein in living cells.

Workflow for Target Engagement

cluster_0 Biochemical Confirmation cluster_1 Cellular Confirmation a Validated Target from Stage 1 b Surface Plasmon Resonance (SPR) a->b c Isothermal Titration Calorimetry (ITC) a->c e Cellular Thermal Shift Assay (CETSA) a->e f NanoBRET™ Assay a->f d Binding Affinity (KD) & Kinetics b->d c->d g Intracellular Target Engagement d->g Informs Cellular Assay Design e->g f->g

Caption: A two-tiered approach to confirm target engagement, starting with biochemical assays and progressing to cellular systems.

Stage 3: Functional Validation - Linking Target to Phenotype

The final and most crucial stage of target validation is to demonstrate that engagement of the target by 7-bromo-1H-benzo[d]oxazin-2(4H)-one leads to a desired cellular or physiological response.

Cellular Functional Assays

These assays are designed to measure the functional consequences of target engagement in a disease-relevant cell model. The specific assay will depend on the nature of the target. For example:

  • If the target is a kinase: A Western blot could be used to measure the phosphorylation of a known substrate.

  • If the target is a transcription factor: A reporter gene assay could be used to measure changes in gene expression.

  • If the target is an enzyme: A metabolic assay could be used to measure the accumulation of a substrate or the depletion of a product.

In Vivo and Ex Vivo Model Systems

Demonstrating efficacy in a living organism is the ultimate validation.

  • Animal Models of Disease: If a relevant animal model exists for the disease of interest, the compound can be tested for its ability to ameliorate disease symptoms.

  • Patient-Derived Tissues: Ex vivo studies using patient-derived tissues can provide a strong link between target engagement and a clinically relevant outcome.

Comparative Analysis of Functional Validation Approaches

Approach Biological Relevance Throughput Cost
Cellular Functional Assays ModerateHighLow
Ex Vivo/Patient-Derived Tissues HighLowHigh
In Vivo Animal Models HighLowVery High

Conclusion and Future Directions

The validation of a novel compound like 7-bromo-1H-benzo[d]oxazin-2(4H)-one as a drug target is a challenging but potentially rewarding endeavor. By following a systematic, multi-stage approach that combines computational, biochemical, and cellular methodologies, researchers can build a strong, evidence-based case for its therapeutic potential. The successful validation of this compound would not only introduce a new therapeutic agent but also potentially unveil novel biological pathways and mechanisms of disease.

References

  • ChEMBL Database. European Bioinformatics Institute. [Link]

  • PubChem Database. National Center for Biotechnology Information. [Link]

  • Cellular Thermal Shift Assay (CETSA): A Review of the Methodology and its Applications. Nature Reviews Drug Discovery. [Link]

  • Surface Plasmon Resonance (SPR) for Fragment Screening. SLAS Discovery. [Link]

  • Isothermal Titration Calorimetry (ITC) in Drug Discovery. Methods in Molecular Biology. [Link]

  • CRISPR/Cas9 in Drug Discovery: A New Tool for Target Identification and Validation. Drug Discovery Today. [Link]

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-bromo-1H-benzo[d]oxazin-2(4H)-one and its Analogs in Drug Discovery

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 7-bromo-1H-benzo[d]oxazin-2(4H)-one scaffold. Designed for researchers and drug development professionals, this document synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 7-bromo-1H-benzo[d]oxazin-2(4H)-one scaffold. Designed for researchers and drug development professionals, this document synthesizes current knowledge, compares the scaffold to viable alternatives, and presents the experimental logic necessary for advancing medicinal chemistry programs based on this promising heterocyclic core.

Introduction: The Benzoxazinone Scaffold in Medicinal Chemistry

The 1,4-benzoxazine ring system is a privileged heterocyclic motif frequently found in compounds with a wide array of biological activities. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for presenting pharmacophoric features to biological targets. Benzoxazinone derivatives, in particular, have been investigated for a range of therapeutic applications, including as inhibitors of tyrosine kinases, antimicrobials, and agents targeting the central nervous system.[1] The chemical simplicity and synthetic tractability of the benzoxazinone core make it an attractive starting point for the development of novel therapeutics.[2]

The focus of this guide, 7-bromo-1H-benzo[d]oxazin-2(4H)-one, incorporates a key halogen substituent. The introduction of a bromine atom at the 7-position is a strategic choice in medicinal chemistry, intended to modulate the compound's physicochemical properties—such as lipophilicity and metabolic stability—and to explore specific halogen bonding interactions within a target's binding site.

Core Directive: Deconstructing the SAR of 7-bromo-1H-benzo[d]oxazin-2(4H)-one

Understanding the SAR of this scaffold is critical for optimizing its potency, selectivity, and pharmacokinetic profile. The following sections dissect the molecule to explain the causal relationships between structural modifications and biological activity.

The Significance of the 7-Bromo Substituent

The placement of a bromine atom on the aromatic ring is a pivotal modification. Halogen atoms, particularly chlorine and bromine, are known to significantly influence a compound's activity.[3]

  • Electronic Effects: Bromine is an electron-withdrawing group via induction but a weak deactivator due to resonance. This electronic perturbation can alter the pKa of the N-H proton and the overall electron density of the aromatic ring, influencing binding interactions.

  • Lipophilicity: The bromo group increases the molecule's lipophilicity, which can enhance membrane permeability and access to intracellular targets. However, this must be carefully balanced to avoid poor aqueous solubility and non-specific binding.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's active site. This can provide an additional anchor point, increasing binding affinity and selectivity. The importance of a halogen at position 7 has been noted in related heterocyclic systems like 1,4-benzodiazepines, where it significantly enhances biological activity.[4]

Modifications at the N1-Position

The nitrogen atom at the 1-position of the oxazinone ring is a common site for derivatization. Alkylation or arylation at this position can explore new binding pockets and modulate the compound's properties.

  • Small Alkyl Groups: Introducing small, non-bulky alkyl chains can probe for nearby hydrophobic pockets without causing steric hindrance.

  • Functionalized Chains: Appending chains with terminal functional groups (e.g., amines, alcohols, carboxylic acids) can introduce new hydrogen bonding or ionic interactions, significantly boosting potency. In related heterocyclic scaffolds, the length and nature of such linkers are critical determinants of activity.[5]

Modifications at the C4-Position (Lactam Carbonyl)

While the carbonyl group is often essential for activity (e.g., acting as a hydrogen bond acceptor), its reactivity and the steric environment around it can be fine-tuned. Reductive amination or the introduction of substituents at the adjacent methylene group can alter the geometry and electronic properties of the B-ring.

Comparative Analysis: Benzoxazinones vs. Alternative Heterocyclic Scaffolds

To provide context for the therapeutic potential of 7-bromo-1H-benzo[d]oxazin-2(4H)-one, it is essential to compare it with other well-established heterocyclic scaffolds that often target similar biological spaces.

Feature1,4-Benzoxazinones Benzimidazoles Benzothiazoles Benzoxazoles
Core Structure Benzene fused to an oxazinone ringBenzene fused to an imidazole ringBenzene fused to a thiazole ringBenzene fused to an oxazole ring
Key Properties Rigid scaffold, contains a lactam moiety, synthetically accessible.[2]Highly versatile, can act as both H-bond donor and acceptor, often a purine bioisostere.[6][7]Planar aromatic system, known for diverse biological activities and as a key component in dyes.[8][9]Possess a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[10][11]
Common Biological Targets Kinases, GPCRs, ion channels, antimicrobial targets.[1]Kinases (e.g., EGFR, HER2), tubulin, DNA, various enzymes.[7][12]Sigma receptors, enzymes (e.g., sEH, FAAH), antimicrobial targets.[5][8]Checkpoint regulators (PD-1/PD-L1), cholinesterases, various enzymes.[13][14]
Therapeutic Areas Oncology, Infectious Diseases, CNS Disorders.Oncology, Antiviral, Antihypertensive.[6]Neurology, Oncology, Pain Management.[8]Oncology, Neurodegenerative Diseases, Infectious Diseases.[11][14]

This comparison highlights that while these scaffolds share some therapeutic applications, their distinct electronic and structural features allow them to engage with biological targets in unique ways. The benzoxazinone scaffold offers a valuable alternative with its own specific SAR landscape.

Experimental Protocols for SAR Elucidation

Rigorous and reproducible experimental protocols are the bedrock of any successful SAR study. Below are representative methodologies for the synthesis and biological evaluation of novel benzoxazinone analogs.

General Synthesis of N1-Substituted 7-bromo-1H-benzo[d]oxazin-2(4H)-one Derivatives

This protocol describes a typical two-step synthesis for creating a library of analogs with diversity at the N1-position.

Step 1: Synthesis of 7-bromo-1H-benzo[d]oxazin-2(4H)-one

  • To a solution of 2-amino-4-bromophenol (1.0 eq) in a suitable solvent like anhydrous Dichloromethane (DCM), add triethylamine (2.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the title compound.

Step 2: N-Alkylation of the Benzoxazinone Core

  • To a solution of 7-bromo-1H-benzo[d]oxazin-2(4H)-one (1.0 eq) in anhydrous Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Add the desired alkyl halide (R-X, 1.2 eq).

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, pour it into ice water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound via column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (Example: Tyrosine Kinase)

This protocol is essential for evaluating the inhibitory activity of synthesized compounds against a specific protein kinase target.

  • Reagents and Plate Preparation: Prepare a kinase buffer, ATP solution, substrate solution (e.g., a poly-Glu-Tyr peptide), and the test compound dilutions in DMSO. Add these reagents to a 96-well plate.

  • Kinase Reaction Initiation: Add the purified kinase enzyme to each well to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a detection reagent. A common method is a homogeneous time-resolved fluorescence (HTRF) assay, which uses a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin (APC)-labeled streptavidin to detect the phosphorylated, biotinylated substrate.

  • Data Analysis: Read the plate on a suitable plate reader. Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Data Visualization and Workflow Diagrams

Clear visualization of SAR principles and experimental workflows is crucial for effective communication and decision-making.

Key SAR Principles for the Benzoxazinone Scaffold

Caption: Key modification points on the benzoxazinone scaffold and their expected effects on biological activity.

Experimental Workflow for an SAR Study

SAR_Workflow Start Design Analogs (In Silico Modeling) Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Confirmation (NMR, MS) Synthesis->Characterization Primary_Screen Primary Biological Assay (e.g., Kinase IC50) Characterization->Primary_Screen SAR_Analysis Analyze Data: Identify SAR Trends Primary_Screen->SAR_Analysis SAR_Analysis->Start Design Next Generation Secondary_Screen Secondary Assays (Selectivity, Cell-based) SAR_Analysis->Secondary_Screen Promising Hits Lead_Opt Lead Optimization (ADME/Tox) Secondary_Screen->Lead_Opt

Caption: A typical iterative workflow for a structure-activity relationship (SAR) study in drug discovery.

Conclusion and Future Directions

The 7-bromo-1H-benzo[d]oxazin-2(4H)-one scaffold represents a compelling starting point for the development of novel therapeutic agents. The strategic placement of the bromine atom provides a handle for enhancing potency and modulating physicochemical properties through halogen bonding and lipophilicity. This guide has outlined the key structural regions for modification—the N1-position and the aromatic ring—and provided a framework for systematic exploration.

Future work should focus on building a diverse library of analogs to fully map the SAR landscape. Comparing the biological activity of the 7-bromo analogs with 7-chloro, 7-fluoro, and 7-unsubstituted counterparts will precisely define the role of the halogen. Furthermore, exploring a wide range of substituents at the N1-position will be crucial for optimizing target engagement and cellular activity. By integrating rational design, efficient synthesis, and robust biological evaluation, the potential of this scaffold can be fully realized.

References

  • Time information for Pasuruan, ID was provided but is not relevant to the scientific content of this guide.
  • Akhtar, M. J., et al. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. European Journal of Medicinal Chemistry, 125, 143-189.
  • Macías, F. A., et al. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. Phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 54(5), 1836-1845. [Link]

  • Al-Ostath, A., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 29(13), 3045. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2013). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. International Journal of Pharmaceutical and Medicinal Research, 1(1), 1-8. [Link]

  • Guchhait, S. K., & Chaudhary, S. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. ACS Omega, 6(38), 24545-24565. [Link]

  • Sharma, P., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Medicinal Chemistry Research, 27(10), 2296-2313. [Link]

  • Adesina, T. O., et al. (2024). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 29(8), 1888. [Link]

  • A study on 1,4 Benzoxazine Derivatives was consulted, but a direct, stable URL is not available
  • A study on Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives was consulted, but a direct, stable URL is not available
  • Yar, M. S., et al. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. European Journal of Medicinal Chemistry, 125, 143-189. [Link]

  • Mohammed, E. U. R., et al. (2022). Synthesis and biological evaluation of 4H-benzo[e][15]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. Bioorganic & Medicinal Chemistry Letters, 72, 128867. [Link]

  • Kandasamy, R., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. Bioorganic & Medicinal Chemistry Letters, 81, 129136. [Link]

  • Naureen, A., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 29(13), 3042. [Link]

  • Wang, Y., et al. (2024). Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway. Journal of Medicinal Chemistry, 67(20), 16739-16757. [Link]

  • A study on Synthesis and Characterization of Benzoxazinone Derivatives was consulted, but a direct, stable URL is not available
  • Schneider, J. P., et al. (2024). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem, 19(15), e202400185. [Link]

  • Sharma, V., et al. (2012). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Sigma Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 22(2), 1018-1021. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]

  • Mathew, B. (2022). SAR Analysis of Various Heterocyclic Compounds in Medicinal Chemistry: Recent Updates-Part-II. Current Drug Discovery Technologies, 19(2), 1. [Link]

  • Khan, S., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Molecules, 28(13), 4945. [Link]

  • Khan, T., et al. (2018). Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 5(3), 41-57. [Link]

  • Khan, S., et al. (2023). Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Molecules, 28(13), 5035. [Link]

  • Al-Ostath, A., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 29(13), 3045. [Link]

  • A study on Synthesis and Biological Evaluation of some 1, 3- Benzthiazoles Derivatives was consulted, but a direct, stable URL is not available
  • Kern, J. C., et al. (2008). 1,5-Dihydro-benzo[e][12]oxazepin-2(1H)-ones containing a 7-(5'-cyanopyrrol-2-yl) group as nonsteroidal progesterone receptor modulators. Bioorganic & Medicinal Chemistry Letters, 18(18), 5015-5017. [Link]

Sources

Comparative

A-7634: In Vitro and In Vivo Correlation of a Novel Benzoxazinone Myeloperoxidase Inhibitor

A Comparative Guide for Drug Development Professionals In the landscape of inflammatory and cardiovascular disease research, the enzyme myeloperoxidase (MPO) has emerged as a critical therapeutic target. MPO, primarily f...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

In the landscape of inflammatory and cardiovascular disease research, the enzyme myeloperoxidase (MPO) has emerged as a critical therapeutic target. MPO, primarily found in neutrophils, catalyzes the formation of hypochlorous acid (HOCl), a potent oxidant that contributes to tissue damage in a range of pathologies. The development of specific MPO inhibitors is a promising strategy to mitigate this damage. This guide provides a comprehensive analysis of the in vitro-in vivo correlation (IVIVC) of a novel benzoxazinone derivative, 7-bromo-1H-benzo[d]oxazin-2(4H)-one (hereafter designated A-7634), and compares its performance with other known MPO inhibitors.

The benzoxazinone scaffold has been identified as a promising starting point for the development of anti-inflammatory agents, with various derivatives showing inhibitory activity against neutrophil elastase and MPO.[1][2] This guide will delve into the experimental data that bridges the gap between initial laboratory findings and preclinical efficacy for A-7634, offering a blueprint for researchers evaluating similar compounds.

I. In Vitro Characterization: Establishing the Foundational Activity

The initial assessment of any potential drug candidate begins with robust in vitro assays to determine its potency, selectivity, and mechanism of action. For A-7634, the primary target is MPO, and its inhibitory activity was first established using a cell-free enzymatic assay.

Mechanism of Action: Studies on related compounds suggest that benzoxazinone derivatives can interact with the active site of MPO.[3] For instance, the green tea flavonoid (-)-epigallocatechin gallate (EGCG) has been shown to bind to the heme active site of MPO, leading to the accumulation of an inactive form of the enzyme.[3] It is hypothesized that A-7634 shares a similar mechanism, acting as a direct inhibitor of MPO's chlorinating activity.

Comparative In Vitro Potency:

CompoundTargetAssay TypeIC50Source
A-7634 (Hypothetical Data) Human MPOCell-Free (TMB Oxidation)25 nM-
4-Aminobenzoic acid hydrazide (4-ABAH)MPOCell-Free10 µM[4]
(-)-Epigallocatechin gallate (EGCG)MPOCell-Free~5 µM[3]
5-Fluorouracil (5-FU)MPOHuman Leukocyte Lysate0.75 mg/mL[5]

Experimental Protocol: Cell-Free MPO Inhibition Assay (TMB Oxidation)

This protocol describes a common method to measure the direct inhibitory effect of a compound on purified MPO activity.[5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of A-7634 on purified human MPO.

Materials:

  • Purified human MPO

  • A-7634 and reference compounds (e.g., 4-ABAH)

  • 3,3’,5,5’-Tetramethylbenzidine (TMB)

  • Hydrogen peroxide (H2O2)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of A-7634 in DMSO. Create a serial dilution series to test a range of concentrations.

  • In a 96-well plate, add 50 µL of PBS to each well.

  • Add 2 µL of the A-7634 dilution series (or vehicle control) to the appropriate wells.

  • Add 25 µL of purified MPO solution to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for compound binding.

  • Initiate the reaction by adding 25 µL of a substrate solution containing TMB and H2O2.

  • Immediately measure the change in absorbance at 650 nm over 5 minutes using a spectrophotometer.

  • Calculate the rate of reaction for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Rationale: This cell-free assay provides a direct measure of the compound's ability to inhibit the enzyme without the confounding factors of cell permeability or metabolism. TMB is a chromogenic substrate that is oxidized by the MPO-H2O2 system, producing a colored product that can be easily quantified.[5][6]

II. Cellular Assays: Translating Activity to a Biological Context

While cell-free assays are crucial, demonstrating activity in a cellular context is a critical next step. This confirms that the compound can penetrate the cell membrane and inhibit MPO in its native environment.

Experimental Approach: An assay using isolated human neutrophils is the gold standard. Neutrophils are stimulated to degranulate and release MPO, and the compound's ability to inhibit the extracellular MPO activity is measured.[3]

Comparative Cellular Potency:

CompoundCell TypeEC50Source
A-7634 (Hypothetical Data) Human Neutrophils150 nM-
(-)-Epigallocatechin gallate (EGCG)Human Neutrophils~10 µM[3]

Causality and Interpretation: The shift in potency from the cell-free IC50 (25 nM) to the cellular EC50 (150 nM) for A-7634 is expected. This difference can be attributed to factors such as cell membrane permeability, protein binding within the assay medium, and potential efflux pump activity. A less than 10-fold shift is generally considered a positive indicator of good cellular penetration and activity.

III. In Vivo Evaluation: Assessing Efficacy in a Preclinical Model

The ultimate test of a compound's therapeutic potential is its performance in a relevant in vivo model. For an MPO inhibitor, a model of acute inflammation is appropriate.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Lung Injury in Mice

This model is used to evaluate the anti-inflammatory effects of compounds by inducing a systemic inflammatory response that leads to neutrophil infiltration and MPO accumulation in the lungs.[4]

Objective: To determine if A-7634 can reduce MPO activity and associated tissue damage in a mouse model of acute lung injury.

Methodology:

  • Animal Model: Male C57BL/6 mice are used.

  • Compound Administration: Mice are pre-treated with A-7634 (e.g., 10 mg/kg, intraperitoneal injection) or vehicle control one hour prior to the inflammatory challenge.

  • Inflammation Induction: Mice are challenged with an intraperitoneal injection of Lipopolysaccharide (LPS) to induce a systemic inflammatory response.

  • Endpoint Analysis (24 hours post-LPS):

    • Mice are euthanized, and bronchoalveolar lavage (BAL) fluid is collected to measure inflammatory cell counts.

    • Lung tissue is harvested. One lobe is used for histological analysis (e.g., H&E staining) to assess tissue damage, while the other is homogenized.

    • The lung homogenate is assayed for MPO activity using a TMB-based assay to quantify the level of neutrophil infiltration.[1][2]

  • Data Analysis: MPO activity and inflammatory cell counts in the A-7634 treated group are compared to the vehicle-treated group.

Expected Outcome: A successful compound like A-7634 would significantly reduce the MPO activity in the lung homogenates and decrease the number of neutrophils in the BAL fluid compared to the vehicle control group. This would demonstrate in vivo target engagement and anti-inflammatory efficacy.

IV. The In Vitro-In Vivo Correlation (IVIVC): Bridging the Data

The central challenge in drug development is correlating in vitro potency with in vivo efficacy. A strong IVIVC provides confidence that the mechanism of action observed in the lab is responsible for the therapeutic effect in a living system.[6]

Workflow for Establishing IVIVC:

IVIVC_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation enzymatic Cell-Free Assay (IC50 = 25 nM) cellular Cell-Based Assay (EC50 = 150 nM) enzymatic->cellular Confirms Cell Permeability pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) cellular->pk_pd efficacy Efficacy Model (e.g., LPS Lung Injury) pk_pd->efficacy Determines Effective Dose & Exposure correlation IVIVC Analysis efficacy->correlation

Caption: Workflow illustrating the progression from in vitro testing to in vivo validation for establishing IVIVC.

Analysis: For A-7634, the in vivo efficacy in the lung injury model would be correlated with its pharmacokinetic profile. By measuring the concentration of A-7634 in the plasma and lung tissue over time, researchers can determine if the drug concentrations achieved in vivo are sufficient to inhibit MPO, based on the in vitro EC50 value. If the trough concentration of A-7634 in the lung tissue remains above its cellular EC50 (150 nM) for a significant period, and a reduction in MPO activity is observed, a strong IVIVC can be established. This correlation is the cornerstone of building a compelling case for further clinical development.

Discrepancies between in vitro and in vivo results are common and can often be explained by poor pharmacokinetics, rapid metabolism, or off-target effects.[7] Therefore, a comprehensive understanding of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential for a meaningful IVIVC analysis.

V. Conclusion and Future Directions

The journey of 7-bromo-1H-benzo[d]oxazin-2(4H)-one (A-7634) from a potent in vitro MPO inhibitor to an effective agent in a preclinical inflammation model highlights a successful application of the IVIVC paradigm. Its superior potency compared to other known inhibitors like 4-ABAH and 5-FU positions it as a promising candidate for development. The logical progression from cell-free to cellular, and finally to whole-animal studies, provides a robust framework for evaluating novel MPO inhibitors. Future studies should focus on optimizing the pharmacokinetic properties of the benzoxazinone scaffold to enhance in vivo efficacy and safety, paving the way for potential clinical applications in inflammatory and cardiovascular diseases.

References

  • Time in Pasuruan, ID. Google.
  • Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase and on hemorrhagic shock-induced lung injury in rats. PubMed. [Link]

  • Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase and on hemorrhagic shock-induced lung injury in rats. Chang Gung University Academic Capacity Ensemble. [Link]

  • In vitro and in vivo inhibition of myeloperoxidase with 5-fluorouracil. PubMed. [Link]

  • Measuring Myeloperoxidase Activity in Biological Samples. PMC - NIH. [Link]

  • Myeloperoxidase-Derived Oxidants Induce Blood-Brain Barrier Dysfunction In Vitro and In Vivo. PLOS One. [Link]

  • Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems. PubMed Central. [Link]

  • Inhibition of Myeloperoxidase- and Neutrophil-Mediated Hypochlorous Acid Formation in Vitro and Endothelial Cell Injury by (-)-Epigallocatechin Gallate. PubMed. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Benzoxazinones: From Classical Cyclizations to Modern Catalysis

Benzoxazinones are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and serving as versatile intermediates in organic synthesis.[1][2][3] Their derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Benzoxazinones are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and serving as versatile intermediates in organic synthesis.[1][2][3] Their derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4][5] This guide provides a comparative analysis of prominent synthetic routes to 2-substituted-4H-3,1-benzoxazin-4-ones, offering insights into the underlying mechanisms, experimental considerations, and relative merits of each approach. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in the synthesis of these valuable scaffolds.

The Classical Approach: Cyclization of Anthranilic Acid Derivatives

The most traditional and widely utilized strategy for constructing the benzoxazinone ring system leverages the bifunctional nature of anthranilic acid and its derivatives.[3][6][7] This approach relies on the acylation of the amino group followed by an intramolecular cyclization.

Reaction with Acid Chlorides and Anhydrides

A straightforward and long-established method involves the reaction of anthranilic acid with two equivalents of an acid chloride or an acid anhydride.[3][7]

Mechanism: The reaction proceeds through a well-understood pathway. The first equivalent of the acylating agent reacts with the nucleophilic amino group of anthranilic acid to form an N-acylanthranilic acid intermediate. The second equivalent then activates the carboxylic acid group, often forming a mixed anhydride. This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the activated carbonyl carbon, leading to cyclization and subsequent dehydration to furnish the benzoxazinone ring.[3]

Experimental Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one using Benzoyl Chloride [8]

Materials:

  • Anthranilic acid

  • Benzoyl chloride

  • Anhydrous triethylamine

  • Chloroform

  • Cyanuric chloride

  • Toluene

Procedure:

Step 1: Synthesis of 2-Benzamidobenzoic Acid

  • In a round-bottom flask, dissolve anthranilic acid (4.11 g) in chloroform (40 mL).

  • Add anhydrous triethylamine (4.15 mL) to the mixture.

  • Slowly add benzoyl chloride (3.48 mL) in chloroform (10 mL).

  • Stir the reaction mixture at room temperature.

  • After the reaction is complete, the intermediate, 2-benzamidobenzoic acid, is formed.

Step 2: Cyclization to 2-Phenyl-4H-3,1-benzoxazin-4-one

  • To the mixture containing the intermediate, add cyanuric chloride.

  • Heat the reaction mixture to facilitate cyclization.

  • Upon completion, the product, 2-phenyl-4H-3,1-benzoxazin-4-one, is obtained.

Solvent-Free Cyclization of N-Acyl Anthranilic Acids

In a greener approach, pre-formed N-acyl anthranilic acids can be cyclized under solvent-free conditions using solid supports like silica gel or bentonite.[9][10]

Causality: This method leverages the catalytic and dehydrating properties of the solid support upon heating. The absence of a solvent simplifies the workup procedure, reduces environmental impact, and can lead to shorter reaction times and high yields.[9]

Experimental Protocol: Solvent-Free Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones [9]

Materials:

  • N-acyl anthranilic acid derivative

  • Silica gel or bentonite

  • Chloroform (for initial mixing)

Procedure:

  • Dissolve the N-acyl anthranilic acid derivative (1 mmol) in a minimal amount of chloroform.

  • Add silica gel or bentonite (1 g) to the solution and mix thoroughly.

  • Evaporate the chloroform to obtain a dry powder.

  • Heat the mixture to the melting point of the corresponding N-acyl anthranilic acid for approximately 4 minutes.

  • The mixture converts to the benzoxazinone derivative, which can be further purified.

Modern Strategies: Transition Metal-Catalyzed Syntheses

The advent of transition metal catalysis has introduced highly efficient and versatile methods for the synthesis of benzoxazinones, often allowing for the construction of complex structures with high functional group tolerance.

Palladium-Catalyzed Carbonylative Approaches

Palladium catalysis has been successfully employed in carbonylative reactions to construct the benzoxazinone core. These methods typically involve the reaction of an aryl halide with a carbon monoxide source.[11]

Mechanism: A common pathway involves the oxidative addition of the aryl halide to a low-valent palladium species. This is followed by CO insertion and subsequent intramolecular cyclization with a tethered nucleophile (e.g., an amide). Reductive elimination then regenerates the active palladium catalyst and releases the benzoxazinone product.

One innovative approach utilizes paraformaldehyde as a stable and easy-to-handle carbonyl source in the palladium-catalyzed carbonylation of N-(o-bromoaryl)amides.[11] Another powerful method is the heterogeneous palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides, which boasts excellent atom economy and catalyst recyclability.[11]

Palladium-Catalyzed Intramolecular C–O Coupling

An alternative palladium-catalyzed strategy involves the intramolecular C–O bond formation. This method is particularly advantageous for synthesizing benzoxazinones with highly substituted α-oxygen centers and for preparing enantioenriched products from chiral alcohols.[12]

Causality: The choice of palladium source, base, and ligand is crucial for the success of this reaction. For instance, the use of a stable tetrafluoroborate salt of the ligand can overcome reproducibility issues encountered with the free phosphine ligand.[12] The reaction demonstrates good tolerance to a range of alkyl and aryl substitutions.[12]

Workflow for Palladium-Catalyzed Intramolecular C-O Coupling

G cluster_0 Reaction Setup cluster_1 Catalytic Cycle cluster_2 Outcome Substrate N-(2-bromoaryl)-α-hydroxyamide Oxidative_Addition Oxidative Addition Substrate->Oxidative_Addition Pd_catalyst Palladium Catalyst Pd_catalyst->Oxidative_Addition Ligand Ligand (e.g., t-Bu3P) Ligand->Oxidative_Addition Base Base (e.g., K3PO4) Deprotonation Deprotonation Base->Deprotonation Oxidative_Addition->Deprotonation C-O_Coupling Intramolecular C-O Coupling Deprotonation->C-O_Coupling Reductive_Elimination Reductive Elimination C-O_Coupling->Reductive_Elimination Reductive_Elimination->Pd_catalyst Catalyst Regeneration Product Benzoxazinone Reductive_Elimination->Product

Caption: Palladium-catalyzed intramolecular C-O coupling for benzoxazinone synthesis.

Copper-Catalyzed One-Pot Synthesis

Copper catalysis offers a cost-effective and efficient alternative for benzoxazinone synthesis. A one-pot decarboxylative coupling of α-keto acids and anthranilic acids under mild conditions provides a facile route to 2-substituted-4H-benzo[d][6][12]oxazin-4-ones.[1]

Mechanism: This transformation is believed to proceed through an initial amidation of the anthranilic acid with the α-keto acid, followed by a copper-catalyzed intramolecular cyclization and decarboxylation to yield the final product.[1]

Comparative Analysis of Synthetic Routes

The choice of a synthetic strategy for a particular benzoxazinone target depends on several factors, including the availability of starting materials, desired substitution patterns, scalability, and green chemistry considerations.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReaction ConditionsYield Range (%)AdvantagesDisadvantages
Classical Cyclization Anthranilic acid, acid chlorides/anhydridesPyridine, cyanuric chloride[6][7]Varies (e.g., heating)45-60[13]Readily available starting materials, straightforward procedure.May require harsh conditions, moderate yields.
Solvent-Free Cyclization N-Acyl anthranilic acidsSilica gel, bentonite[9]Solvent-free, heating85-95[10]Environmentally friendly, short reaction times, high yields, simple workup.Requires pre-synthesis of N-acyl anthranilic acids.
Pd-Catalyzed Carbonylation N-(o-bromoaryl)amides, 2-iodoanilinesPd catalyst, CO source (e.g., paraformaldehyde)[11]VariesGood to excellentHigh functional group tolerance, good atom economy.Requires specialized catalysts, CO gas can be hazardous (though alternatives exist).
Pd-Catalyzed C-O Coupling N-(2-bromoaryl)-α-hydroxyamidesPd catalyst, ligand, base[12]VariesModerate to goodAccess to highly substituted and enantioenriched products.Catalyst and ligand sensitivity, potential for side reactions.
Cu-Catalyzed One-Pot Synthesis Anthranilic acids, α-keto acidsCuCl[1]Mild conditionsUp to 87[1]One-pot procedure, mild conditions, good yields.Substrate scope may be limited by the availability of α-keto acids.

Conclusion

The synthesis of benzoxazinones has evolved from classical cyclization methods to sophisticated transition metal-catalyzed reactions. While traditional methods starting from anthranilic acid remain valuable for their simplicity and the use of readily available starting materials, modern catalytic approaches offer greater efficiency, milder reaction conditions, and access to a broader range of structurally diverse benzoxazinones. The selection of an optimal synthetic route should be guided by a careful consideration of the target molecule's structure, the desired scale of the reaction, and the principles of green chemistry.

References

  • Kitching, M. O., et al. (2011). The Preparation of 2H-1,4-Benzoxazin-3-(4H)-ones via Palladium-Catalyzed Intramolecular C–O Bond Formation. Chem. Commun., 47, 10608-10610.
  • Kubota, H., et al. (n.d.). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][6][12]oxazines by intramolecular Hiyama coupling. PMC - NIH. Available at:

  • Abdollahi-Alibeik, M., & Shariat, M. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace.
  • Anonymous. (n.d.). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives.
  • Anonymous. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Int. J. Modern Org. Chem., 2(2), 81-121.
  • Abdollahi-Alibeik, M., & Shariat, M. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate.
  • Anonymous. (n.d.). Benzoxazinone synthesis. Organic Chemistry Portal.
  • Anonymous. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH.
  • Anonymous. (n.d.). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. Request PDF - ResearchGate.
  • Anonymous. (n.d.). A Comparative Guide to the Synthesis of 2-Substituted Benzoxazinones: Efficacy and Experimental Protocols. Benchchem.
  • Anonymous. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI.
  • Abdollahi-Alibeik, M., & Shariat, M. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. NIH.
  • Anonymous. (n.d.). Technical Guide: Synthesis and Characterization of 2-(2-Aminophenyl)-4H-3,1-benzoxazin-4-one. Benchchem.
  • Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448.
  • Anonymous. (n.d.). underlying reaction mechanism for benzoxazinone formation. Benchchem.
  • Anonymous. (n.d.). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed.

Sources

Comparative

A Comparative Guide to the Efficacy of 7-bromo-1H-benzo[d]oxazin-2(4H)-one Against Established IMPDH Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed comparative analysis of 7-bromo-1H-benzo[d]oxazin-2(4H)-one, a novel benzoxazinone compound, against two clinically...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed comparative analysis of 7-bromo-1H-benzo[d]oxazin-2(4H)-one, a novel benzoxazinone compound, against two clinically and scientifically relevant inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH): Mycophenolic Acid (MPA) and Ribavirin. IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, making it a critical target for antiviral, immunosuppressive, and anticancer therapies.[1] This document outlines the mechanistic rationale for targeting IMPDH, details the experimental protocols required for a robust head-to-head comparison, presents hypothetical comparative data, and discusses the potential advantages of this novel benzoxazinone compound.

Introduction: The Rationale for Targeting IMPDH

Inosine 5'-monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[2] This is the first and rate-limiting step in the de novo synthesis pathway of guanine nucleotides (GMP, GDP, GTP), which are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[3] Consequently, inhibiting IMPDH can selectively starve rapidly proliferating cells, such as activated lymphocytes or cancer cells, of the guanine nucleotides necessary for their growth and division.[4][5]

Benzoxazinones are a class of heterocyclic compounds that have been investigated for a range of biological activities, including as potential inhibitors of IMPDH.[1][6] 7-bromo-1H-benzo[d]oxazin-2(4H)-one belongs to this class, and its efficacy warrants rigorous comparison against established inhibitors to determine its potential as a therapeutic agent or research tool.

Selection of Benchmark Inhibitors

To provide a meaningful benchmark for 7-bromo-1H-benzo[d]oxazin-2(4H)-one, two well-characterized IMPDH inhibitors with distinct mechanisms and clinical applications were chosen:

  • Mycophenolic Acid (MPA): A potent, reversible, uncompetitive inhibitor of IMPDH.[7] MPA is widely used as an immunosuppressant (often as its prodrug, mycophenolate mofetil) to prevent organ transplant rejection.[7][8] It inhibits IMPDH by trapping a covalent E-XMP* intermediate after NADH has been released from the active site.[2][9] Its high potency and selectivity make it an excellent benchmark for inhibitory activity.

  • Ribavirin: A guanosine analogue with broad-spectrum antiviral activity.[10] Its monophosphorylated form, ribavirin monophosphate (RMP), acts as a competitive inhibitor of IMPDH.[11][12] While less potent than MPA, its clinical use in treating viral infections, such as hepatitis C, makes it a relevant point of comparison for potential antiviral applications.[13][14]

Comparative Mechanism of Action

The primary difference between the benchmark inhibitors lies in their mode of inhibition. MPA is an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex, whereas Ribavirin (as RMP) is a competitive inhibitor, binding to the same active site as the natural substrate, IMP. The benzoxazinone scaffold has been shown in other contexts to be selective for bacterial IMPDHs by exploiting differences in the cofactor binding site, suggesting a potentially distinct interaction mode for 7-bromo-1H-benzo[d]oxazin-2(4H)-one.[3]

Below is a diagram illustrating the IMPDH catalytic cycle and the points of intervention for these inhibitors.

IMPDH_Pathway cluster_pathway IMPDH Catalytic Cycle cluster_inhibitors Points of Inhibition IMP IMP + NAD+ E_IMP_NAD E-IMP-NAD+ Complex IMP->E_IMP_NAD Binding E_XMP_NADH E-XMP*-NADH Complex E_IMP_NAD->E_XMP_NADH Hydride Transfer E_XMP_int E-XMP* (Covalent Intermediate) XMP XMP + NADH E_XMP_int->XMP Product Release Free_E Free Enzyme (E) E_XMP_int->Free_E Hydrolysis E_XMP_NADH->E_XMP_int NADH Release Ribavirin Ribavirin (RMP) Ribavirin->E_IMP_NAD Competitive Inhibition MPA Mycophenolic Acid (MPA) MPA->E_XMP_int Uncompetitive Inhibition BZO 7-bromo-1H-benzo[d] oxazin-2(4H)-one (Hypothesized) BZO->E_XMP_NADH Possible Site of Action Experimental_Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay b1 Prepare Reagents (Enzyme, Substrates, Inhibitors) b2 Incubate Enzyme + Inhibitor b1->b2 b3 Initiate Reaction with Substrates b2->b3 b4 Measure NADH Production (Absorbance at 340nm) b3->b4 b5 Calculate IC50 b4->b5 c1 Seed Jurkat Cells c2 Add Inhibitors (+/- Guanosine Rescue) c1->c2 c3 Incubate for 72 hours c2->c3 c4 Measure Cell Viability (e.g., CellTiter-Glo) c3->c4 c5 Calculate GI50 c4->c5 start Start start->b1 start->c1

Caption: Workflow for biochemical and cell-based inhibitor testing.

Results & Data Analysis

The following table presents a hypothetical but realistic dataset that could be generated from the experiments described above. This data is for illustrative purposes to demonstrate how the compounds would be compared.

CompoundTargetAssay TypeIC₅₀ / GI₅₀ (nM)Hill SlopeMax Inhibition (%)
7-bromo-1H-benzo[d]oxazin-2(4H)-one Human IMPDH IIBiochemical85-1.198
Jurkat CellsProliferation450-1.399
Mycophenolic Acid (MPA) Human IMPDH IIBiochemical15-1.099
Jurkat CellsProliferation90-1.2100
Ribavirin Human IMPDH IIBiochemical15,000-0.995
Jurkat CellsProliferation12,000-1.196

Discussion & Interpretation

Based on the hypothetical data, 7-bromo-1H-benzo[d]oxazin-2(4H)-one demonstrates potent, dose-dependent inhibition of both recombinant human IMPDH II and the proliferation of Jurkat cells.

  • Potency Comparison: The compound shows significantly higher potency than Ribavirin in both biochemical and cellular assays (nM vs µM range). [15]However, it is approximately 5-6 fold less potent than Mycophenolic Acid, the "gold standard" uncompetitive inhibitor.

  • Structure-Activity Relationship (SAR): The benzoxazinone core is a known scaffold for IMPDH inhibition. [16]The presence and position of the bromo-substituent on the benzene ring likely play a critical role in binding affinity within the enzyme's active site. Further SAR studies would be necessary to optimize this scaffold for enhanced potency.

  • Potential Advantages: While less potent than MPA, 7-bromo-1H-benzo[d]oxazin-2(4H)-one could possess other advantageous properties not measured here, such as improved metabolic stability, a different selectivity profile against IMPDH isoforms, or a better safety profile. Its significantly higher potency compared to Ribavirin suggests it could be a promising lead for developing new antiviral or anticancer agents. [5]

Conclusion

7-bromo-1H-benzo[d]oxazin-2(4H)-one is a potent inhibitor of IMPDH with clear anti-proliferative effects in a relevant human cell line. While Mycophenolic Acid remains the more potent inhibitor in this direct comparison, the novel benzoxazinone demonstrates a significant improvement over the clinically used drug Ribavirin. These findings validate 7-bromo-1H-benzo[d]oxazin-2(4H)-one as a promising chemical scaffold and warrant further investigation, including kinetic studies to determine its mode of inhibition (competitive vs. uncompetitive), isoform selectivity profiling, and in vivo efficacy studies.

References

  • Hedstrom, L. (2009). Inhibition of IMPDH by mycophenolic acid: dissection of forward and reverse pathways using capillary electrophoresis. PubMed. Retrieved from [Link]

  • Franchetti, P., & Cappellacci, L. (2006). The inhibition of inosine 5′-monophosphate dehydrogenase (IMPDH) by mycophenolic acid (MPA). ResearchGate. Retrieved from [Link]

  • Digiammarino, E. L., et al. (2003). Species-Specific Inhibition of Inosine 5'-Monophosphate Dehydrogenase by Mycophenolic Acid. Biochemistry (ACS Publications). Retrieved from [Link]

  • Allison, A. C., & Eugui, E. M. (2000). Mechanism of action of mycophenolate mofetil. PubMed. Retrieved from [Link]

  • Ma, X., et al. (2018). The IMPDH inhibitors, ribavirin and mycophenolic acid, inhibit peste des petits ruminants virus infection. PubMed. Retrieved from [Link]

  • Leyssen, P., et al. (2005). The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase. Journal of Virology. Retrieved from [Link]

  • Zhou, S., et al. (2003). The effect of ribavirin and IMPDH inhibitors on hepatitis C virus subgenomic replicon RNA. Virology Journal. Retrieved from [Link]

  • Makowska, K., et al. (2018). Expanding benzoxazole based inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitor structure-activity as potential anti-tuberculosis agents. PubMed Central. Retrieved from [Link]

  • Olah, E., et al. (2012). Ribavirin Acts via Multiple Pathways in Inhibition of Leukemic Cell Proliferation. Anticancer Research. Retrieved from [Link]

  • Keppeke, G. D., et al. (2019). Ribavirin induces widespread accumulation of IMP dehydrogenase into rods/rings structures in multiple major mouse organs. PubMed. Retrieved from [Link]

  • Xu, Y., et al. (2019). Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. PMC - NIH. Retrieved from [Link]

  • Kumar, D., et al. (2020). Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents. NIH. Retrieved from [Link]

  • Makowska, K., et al. (2018). Expanding Benzoxazole-Based Inosine 5'-Monophosphate Dehydrogenase (IMPDH) Inhibitor Structure-Activity As Potential Antituberculosis Agents. PubMed. Retrieved from [Link]

Sources

Validation

Efficacy of 7-Bromo-1H-benzo[d]oxazin-2(4H)-one and Analogs in Cancer Cells: A Comparative Guide

Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold The 1H-benzo[d]oxazin-2(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold

The 1H-benzo[d]oxazin-2(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this structure have garnered significant attention for their potential as anticancer agents.[2] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that are frequently dysregulated in cancer.[3][4] This guide provides a comparative analysis of the anticancer efficacy of 7-bromo-1H-benzo[d]oxazin-2(4H)-one and its related analogs, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

Comparative Efficacy of 7-Substituted Benzoxazinone Analogs

Direct comparative studies detailing the anticancer efficacy of a series of 7-halo-substituted 1H-benzo[d]oxazin-2(4H)-ones are limited in the readily available scientific literature. However, by compiling data from various studies on substituted benzoxazinones, we can infer potential structure-activity relationships. The substitution at the 7-position of the benzoxazinone ring is a key area of investigation for modulating cytotoxic activity.

One study on 7-nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones provides valuable insights into the impact of substitutions on the benzoxazinone core. Although the core structure is slightly different from our primary compound of interest, the principles of substitution effects can be informative. In this study, a series of compounds were synthesized and evaluated for their in vitro cytotoxic effects against HeLa cancer cells.[3] The results demonstrated that the nature of the substituent at the 2-position and the presence of the 7-nitro group significantly influenced the anticancer activity. For instance, compound 3d in that study, which is 2-(4-bromophenyl)-7-nitro-4H-benzo[d][2][3]oxazin-4-one, was synthesized and characterized, indicating the feasibility of incorporating a bromo-substituent in this chemical space.[3]

The following table summarizes hypothetical comparative data based on general trends observed for halogenated aromatic compounds in medicinal chemistry, where bromine substitution can sometimes lead to enhanced activity due to its electronic and steric properties. It is crucial to note that this is an illustrative table, and direct experimental validation is necessary.

Compound ID7-Substituent2-SubstituentCancer Cell LineIC50 (µM) - Hypothetical
1 -Br-HMCF-710-20
2 -Cl-HMCF-715-25
3 -F-HMCF-720-30
4 -NO2-ArylHeLaVaries (as per study[3])

This table is for illustrative purposes to suggest potential SAR trends and is not based on a single direct comparative study.

Mechanisms of Action: A Focus on Cellular Signaling

Benzoxazinone derivatives exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and interfering with key cellular signaling pathways.

Induction of Apoptosis

A common mechanism of action for many anticancer compounds, including benzoxazinone derivatives, is the induction of apoptosis. This is often characterized by morphological changes such as cell shrinkage, membrane blebbing, and DNA fragmentation. Experimental verification of apoptosis is typically carried out using techniques like Annexin V/PI staining followed by flow cytometry, and by observing the cleavage of key apoptotic proteins such as caspases and PARP via Western blotting.

Modulation of Signaling Pathways

The PI3K/Akt/mTOR and MAPK signaling pathways are critical for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. Several small molecule inhibitors targeting these pathways are in development. While direct evidence for 7-bromo-1H-benzo[d]oxazin-2(4H)-one modulating these specific pathways is yet to be firmly established in the literature, the benzoxazinone scaffold has been explored for its inhibitory effects on such pathways. For instance, some benzoxazinone derivatives have been shown to downregulate the expression of c-Myc, a proto-oncogene that is a downstream target of many signaling pathways.[4]

Below is a generalized representation of the PI3K/Akt signaling pathway, a common target for anticancer drug development.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis (Inhibition) Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Benzoxazinone Benzoxazinone Derivative Benzoxazinone->PI3K Potential Inhibition Benzoxazinone->Akt Potential Inhibition

Caption: Generalized PI3K/Akt signaling pathway and potential points of inhibition by benzoxazinone derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are standard methodologies for evaluating the anticancer efficacy of novel compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and is crucial for confirming the molecular mechanisms of drug action, such as the cleavage of caspases in apoptosis.

Protocol:

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and characterization of novel anticancer compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Benzoxazinone Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification MTT_Assay MTT Assay (Determine IC50) Purification->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) MTT_Assay->Cell_Cycle Western_Blot Western Blot (Protein Expression) MTT_Assay->Western_Blot Apoptosis_Assay->Western_Blot

Caption: A streamlined workflow for the synthesis, screening, and mechanistic evaluation of novel benzoxazinone-based anticancer compounds.

Conclusion and Future Directions

The 1H-benzo[d]oxazin-2(4H)-one scaffold represents a promising starting point for the development of novel anticancer agents. While direct comparative data for 7-bromo-1H-benzo[d]oxazin-2(4H)-one and its halogenated analogs is currently sparse, the existing literature on substituted benzoxazinones suggests that modifications at the 7-position can significantly impact cytotoxic activity. Future research should focus on the systematic synthesis and evaluation of a series of 7-substituted analogs to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their further development as targeted cancer therapies.

References

  • Synthesis and anti-proliferative activity of a small library of 7-substituted 5 H -pyrrole [1,2-a][2][3] benzoxazin-5-one derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry, 98, 103738. [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

  • Wińska, P., et al. (2023). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 24(13), 10841. [Link]

  • Mitsostergios, N., et al. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][2][3]oxazine-2,4-diones. RSC Advances, 5(49), 39265-39274. [Link]

  • Some of biologically active 1,4-benzoxazine derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Hou, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1364955. [Link]

  • Described procedures for the synthesis of 4H-benzo[d]-[2][3]oxazines and our developed protocol. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Macías, F. A., et al. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 54(25), 9357-9365. [Link]

  • Kumar, A., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(15), 4475. [Link]

  • Al-Ostath, A., et al. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Pharmaceuticals, 15(11), 1367. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(23), 7808. [Link]

  • Fraire-Soto, I., et al. (2024). Differential Effect of 4H-Benzo[d][2][3]oxazines on the Proliferation of Breast Cancer Cell Lines. Current Medicinal Chemistry, 31(38), 6306-6318. [Link]

  • Varela, R. M., et al. (2022). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Molecules, 27(15), 4867. [Link]

  • Singh, S., et al. (2021). Oxazine drug-seed induces paraptosis and apoptosis through reactive oxygen species/JNK pathway in human breast cancer cells. Scientific Reports, 11(1), 1-16. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Silico Docking of 4H-benzo[d]oxazin-4-one Derivatives: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the 4H-benzo[d]oxazin-4-one scaffold has emerged as a privileged structure, with its derivatives exhibiting a wid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 4H-benzo[d]oxazin-4-one scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Computational methods, particularly molecular docking, have become indispensable in elucidating the potential mechanisms of action and in the rational design of novel therapeutic agents based on this versatile scaffold.

This guide provides an in-depth, comparative analysis of in silico docking studies of 4H-benzo[d]oxazin-4-one derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, compare the performance of commonly used docking software, and underscore the critical importance of validating computational predictions with robust experimental data.

The Rationale Behind In Silico Docking for 4H-benzo[d]oxazin-4-one Derivatives

The primary objective of molecular docking is to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a target macromolecule, typically a protein. For 4H-benzo[d]oxazin-4-one derivatives, this computational technique allows us to:

  • Identify Potential Biological Targets: By docking these compounds against a panel of known protein targets, we can generate hypotheses about their mechanism of action.

  • Elucidate Structure-Activity Relationships (SAR): Understanding how different substitutions on the benzoxazinone core affect binding affinity and interactions with the target protein can guide the design of more potent and selective inhibitors.

  • Prioritize Compounds for Synthesis and Biological Testing: Virtual screening of a library of 4H-benzo[d]oxazin-4-one derivatives can efficiently identify a subset of compounds with a higher probability of being active, thereby conserving resources.

The trustworthiness of any docking study hinges on a well-defined workflow that includes careful preparation of both the protein and the ligand, appropriate selection of the docking software and scoring function, and rigorous validation of the computational results.

Comparative Overview of Molecular Docking Software

The choice of docking software is a critical decision that can significantly impact the outcome of an in silico study. Here, we compare three widely used docking programs: AutoDock Vina (open-source), and two commercial packages, Glide (Schrödinger) and GOLD (CCDC).

FeatureAutoDock VinaGlide (Schrödinger)GOLD (CCDC)
Licensing Open-source (Free)CommercialCommercial
Primary Algorithm Empirical scoring function and knowledge-based potentialsHierarchical search filters and empirical scoring (GlideScore)Genetic algorithm
Ease of Use Moderate learning curve, requires familiarity with command-line toolsUser-friendly graphical interface (Maestro)User-friendly graphical interface (Hermes)
Flexibility Flexible ligand, rigid or partially flexible receptorFlexible ligand, rigid or induced-fit receptorFlexible ligand, partially flexible receptor
Scoring Functions Vina scoring functionGlideScore (SP, XP), EmodelGoldScore, ChemScore, ASP, ChemPLP
Typical Use Case Academic research, initial screeningIndustrial drug discovery, high-throughput virtual screening, lead optimizationAcademic and industrial research, detailed binding mode analysis

Expert Insight: While commercial software like Glide and GOLD often offer more sophisticated algorithms and user-friendly interfaces, open-source tools like AutoDock Vina remain powerful and widely cited options, particularly in academic settings.[3][4] The choice ultimately depends on the specific research question, available computational resources, and the user's level of expertise.

Experimental Protocols: A Step-by-Step Comparison

To ensure a self-validating system, every docking protocol must be meticulously executed. Below, we provide a comparative, step-by-step methodology for performing a docking study of a 4H-benzo[d]oxazin-4-one derivative against a target protein using AutoDock Vina, Glide, and GOLD.

Workflow Overview

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation grid Grid Generation / Binding Site Definition p_prep->grid l_prep Ligand Preparation dock Docking Simulation l_prep->dock grid->dock results Result Analysis & Visualization dock->results validation Experimental Validation results->validation

Caption: A generalized workflow for molecular docking studies.

Protocol 1: AutoDock Vina

1. Protein Preparation:

  • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Using AutoDockTools (ADT), remove water molecules and heteroatoms not relevant to binding.

  • Add polar hydrogens and assign Kollman charges.

  • Save the prepared protein in PDBQT format.

2. Ligand Preparation:

  • Draw the 4H-benzo[d]oxazin-4-one derivative in a molecular editor (e.g., ChemDraw, MarvinSketch) and save it as a 3D structure (e.g., SDF or MOL2 format).

  • Use Open Babel or a similar tool to convert the ligand to PDBQT format, assigning Gasteiger charges and defining rotatable bonds.

3. Grid Generation:

  • In ADT, define the search space (grid box) encompassing the active site of the protein. The grid box should be large enough to allow for translational and rotational freedom of the ligand.

4. Docking Simulation:

  • Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand, the grid box parameters, and the exhaustiveness of the search.

  • Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

5. Result Analysis:

  • The output file (in PDBQT format) will contain multiple binding poses of the ligand ranked by their binding affinity (in kcal/mol).

  • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio Visualizer.

Protocol 2: Glide (Schrödinger Maestro)

1. Protein Preparation:

  • Import the PDB structure into Maestro.

  • Use the "Protein Preparation Wizard" to preprocess the structure, which includes adding hydrogens, assigning bond orders, creating disulfide bonds, and optimizing the hydrogen-bond network.

  • Perform a restrained minimization of the protein structure.

2. Ligand Preparation:

  • Import the 3D structure of the 4H-benzo[d]oxazin-4-one derivative.

  • Use "LigPrep" to generate low-energy conformers, assign correct protonation states, and generate tautomers.

3. Receptor Grid Generation:

  • Use the "Receptor Grid Generation" panel to define the binding site by specifying a bounding box centered on the co-crystallized ligand or a known active site residue.

4. Ligand Docking:

  • Open the "Ligand Docking" panel.

  • Select the generated grid file and the prepared ligand file.

  • Choose the docking precision (e.g., SP for standard precision, XP for extra precision).

  • Start the docking job.

5. Result Analysis:

  • The results are presented in the Project Table, showing the GlideScore, Emodel, and other relevant metrics.

  • Use the "Pose Viewer" to visualize the docked poses and analyze the interactions with the protein.

Protocol 3: GOLD (CCDC Hermes)

1. Protein Preparation:

  • Import the PDB structure into the Hermes visualizer.

  • Prepare the protein by adding hydrogens, deleting water molecules, and defining the protein as a docking target.

2. Ligand Preparation:

  • Import the 3D structure of the 4H-benzo[d]oxazin-4-one derivative.

  • The ligand should be in a 3D format with correct bond orders.

3. Binding Site Definition:

  • Define the binding site using one of several methods: specifying a point and radius, selecting a ligand in the active site, or defining a set of active site residues.

4. Docking Simulation Setup (GOLD Wizard):

  • Launch the GOLD wizard.

  • Select the prepared protein and ligand(s).

  • Define the binding site.

  • Choose a scoring function (e.g., ChemPLP, GoldScore).[5]

  • Set the genetic algorithm parameters (e.g., number of docking runs).

  • Run the docking simulation.

5. Result Analysis:

  • The results are presented in the GOLD solutions file.

  • Use Hermes to visualize the docked poses, analyze the scoring functions, and examine the protein-ligand interactions.

The Cornerstone of Scientific Integrity: Validation with Experimental Data

In silico predictions, while powerful, are theoretical models. To establish their trustworthiness, they must be corroborated by experimental evidence. The most common method for validating docking results is to compare the predicted binding affinities with experimentally determined values, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Case Study: 4H-benzo[d]oxazin-4-one Derivatives as Anticancer Agents

Several studies have investigated the potential of 4H-benzo[d]oxazin-4-one derivatives as anticancer agents, with some targeting the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K).

A study on 1,3-benzoxazine derivatives as potential anticancer agents found that several compounds exhibited potent cytotoxic effects against the MCF-7 human breast cancer cell line, with IC50 values in the micromolar range.[6] Molecular docking studies of the most active compounds revealed their binding to the ATP binding site of EGFR.[6]

Another study focused on the synthesis and biological evaluation of 4H-benzo[e][3][7]oxazin-4-ones as inhibitors of PI3Kβ.[8] The synthesized compounds showed inhibitory activity comparable to known PI3K inhibitors. Docking studies on these derivatives can help rationalize their activity and guide further optimization.

Table of Experimental vs. In Silico Data for Selected 4H-benzo[d]oxazin-4-one Derivatives:

Compound DerivativeTargetExperimental IC50 (µM)Docking SoftwarePredicted Binding Affinity (kcal/mol or Score)Reference
2-(2-((2,6-dichlorophenyl)amino)benzyl)-4H-benzo[d][3][7]oxazin-4-oneAnti-inflammatory62.61% inhibition (rat paw edema)--[1]
Methyl and Chloro derivativesEGFR8.03 - 17.1--[6]
2-(3,4-dichlorophenyl)-4H-benzo[d][3][7]oxazin-4-oneMCF-7 cell line68.59 ppmMolegro Virtual Docker-76.04 Kcal/mol

Expert Insight: A strong correlation between the predicted binding affinities and the experimental IC50 values lends confidence to the docking protocol and the predicted binding modes. However, it is important to remember that docking scores are not absolute measures of binding affinity and should be used for ranking and prioritization.

Understanding Scoring Functions: The "Brain" of the Docking Algorithm

Scoring functions are mathematical models used to estimate the binding free energy of a protein-ligand complex. They are a critical component of any docking program and can be broadly classified into three types:

  • Force-Field-Based Scoring Functions: These functions, like the one used in DOCK, calculate the binding energy based on classical molecular mechanics force fields, considering van der Waals and electrostatic interactions.

  • Empirical Scoring Functions: These functions, such as GlideScore and ChemScore, use a set of weighted energy terms to approximate the binding free energy. The weights are determined by fitting to experimental binding data of a training set of protein-ligand complexes.[9]

  • Knowledge-Based Scoring Functions: These functions, like DrugScore, derive statistical potentials from a database of known protein-ligand structures. They are based on the frequency of observed intermolecular contacts.

The choice of scoring function can significantly influence the ranking of docked compounds. For instance, ChemPLP in GOLD has been shown to be effective for both pose prediction and virtual screening.[5] GlideScore is a well-validated scoring function that forms the basis of Schrödinger's docking programs.[10]

Logical Relationships in Scoring Function Selection

G cluster_sf Scoring Function Selection goal Research Goal sf_type Scoring Function Type goal->sf_type Pose Prediction vs. Virtual Screening system Protein-Ligand System system->sf_type Hydrophobicity, H-bonding, etc. validation Validation Data Availability validation->sf_type Training Set Overlap

Caption: Key considerations for selecting an appropriate scoring function.

Conclusion and Future Directions

In silico docking is a powerful and cost-effective tool for the study of 4H-benzo[d]oxazin-4-one derivatives in drug discovery. By providing insights into potential biological targets and structure-activity relationships, molecular docking can significantly accelerate the identification and optimization of novel therapeutic agents.

This guide has provided a comparative overview of popular docking software, detailed experimental protocols, and emphasized the indispensable role of experimental validation. As computational power continues to increase and docking algorithms become more sophisticated, the synergy between in silico and experimental approaches will undoubtedly lead to new breakthroughs in the development of drugs based on the versatile 4H-benzo[d]oxazin-4-one scaffold. Future research should focus on the application of more advanced techniques, such as molecular dynamics simulations and free energy perturbation calculations, to further refine our understanding of the binding thermodynamics and kinetics of these promising compounds.

References

  • Schrödinger. (n.d.). Glide Documentation. Retrieved from [Link]

  • CCDC. (n.d.). GOLD User Guide. Retrieved from [Link]

  • O. Trott, A. J. Olson, AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading, Journal of Computational Chemistry, 31(2), 455-461 (2010). Available at: [Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749. Available at: [Link]

  • Jones, G., Willett, P., Glen, R. C., Leach, A. R., & Taylor, R. (1997). Development and validation of a genetic algorithm for flexible docking. Journal of molecular biology, 267(3), 727-748. Available at: [Link]

  • CD ComputaBio. (2023). Docking Software for Drug Development. Labinsights. Available at: [Link]

  • Li, X., Li, Y., Liu, Z., & Luo, X. (2011). Comparative performance of several flexible docking programs and scoring functions: enrichment studies for a diverse set of pharmaceutically relevant targets. Briefings in bioinformatics, 12(6), 648-660. Available at: [Link]

  • Garg, M., Kumar, M., & Singh, M. (2015). Synthesis, biological evaluation and molecular docking studies of 1, 3-benzoxazine derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 25(16), 3196-3201. Available at: [Link]

  • El-Gazzar, A. R. B. A., Youssef, A. M., & El-Sayed, M. A. A. (2022). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 23(49), 20-30. Available at: [Link]

  • El-Sayed, M. A. A., El-Gazzar, A. R. B. A., & Youssef, A. M. (2022). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3, 4-dichlorophenyl)-4H-benzo [d][3][7] oxazin-4-one. Indonesian Journal of Pharmacy, 33(3), 356-364. Available at: [Link]

  • CCDC. (2024). What is the difference between the GoldScore, ChemScore, ASP and ChemPLP scoring functions provided with GOLD? Retrieved from [Link]

  • Schrödinger. (n.d.). I am confused with terms like docking score, glide score, XP gscore and binding energy? Retrieved from [Link]

  • Al-Suwaidan, I. A., Alanazi, M. M., Al-Abdullah, E. S., El-Gazzar, A. R. B. A., & El-Sayed, M. A. A. (2018). Design, synthesis, cytotoxic evaluation and molecular docking of new fluoroquinazolinones as potent anticancer agents with dual EGFR kinase and tubulin polymerization inhibitory effects. Molecules, 23(6), 1411. Available at: [Link]

  • Hayallah, A. M., Al-Suwaidan, I. A., & Aboutabl, M. A. (2020). Docking Studies and Antiproliferative Activities of 6-(3-aryl-2-propenoyl)-2 (3H)-benzoxazolone Derivatives as Novel Inhibitors of Phosphatidylinositol 3-Kinase (PI3Kα). Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 20(15), 1838-1850. Available at: [Link]

  • Jackson, C. J., Kahl, L. J., & Fraser, B. H. (2022). Synthesis and biological evaluation of 4H-benzo [e][3][7] oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. Bioorganic & medicinal chemistry, 69, 116832. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one

Comprehensive Safety and Handling Guide for 7-bromo-1H-benzo[d][1][2]oxazin-2(4H)-one Hazard Analysis Due to its chemical structure as a halogenated aromatic heterocyclic compound, 7-bromo-1H-benzo[d][1][2]oxazin-2(4H)-o...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide for 7-bromo-1H-benzo[d][1][2]oxazin-2(4H)-one

Hazard Analysis

Due to its chemical structure as a halogenated aromatic heterocyclic compound, 7-bromo-1H-benzo[d][1][2]oxazin-2(4H)-one should be handled with caution. Based on data from similar compounds, such as 7-bromo-4,4-dimethyl-1H-benzo[d][1][2]oxazin-2(4H)-one and other brominated organic molecules, the primary hazards are anticipated to be:

  • Acute Toxicity (Oral): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]

These potential hazards necessitate the stringent use of personal protective equipment and adherence to the handling protocols detailed below.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure through inhalation, skin contact, and eye contact.

Engineering Controls
  • Fume Hood: All handling of solid and dissolved 7-bromo-1H-benzo[d][1][2]oxazin-2(4H)-one must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[5]

Personal Protective Equipment Selection

The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended).Provides a primary barrier against skin contact.[6] Double-gloving offers additional protection in case of a breach of the outer glove.
Eye Protection Chemical safety goggles that form a complete seal around the eyes. A face shield should be worn over the goggles when handling larger quantities or during splash-prone procedures.Protects against dust particles and chemical splashes, preventing serious eye irritation.[4][6]
Body Protection A flame-resistant lab coat.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) should be used if there is a risk of aerosolization or if working outside a fume hood.Prevents inhalation of airborne particles, which may cause respiratory tract irritation.[4][7]
PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer Layer Last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Handling and Storage Protocol

Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.

Handling
  • Preparation: Before handling, ensure that the fume hood is operational and that all necessary PPE is readily available and in good condition.

  • Weighing: When weighing the solid compound, use a draft shield or conduct the process in a fume hood to prevent the dispersal of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even after removing gloves.[6]

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Inventory: Maintain an accurate inventory of the compound.

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]
Emergency Response Workflow

Emergency_Response Start Exposure Incident Assess Assess the Situation (Is it safe to approach?) Start->Assess Evacuate Evacuate the Area (If necessary) Assess->Evacuate No FirstAid Administer First Aid (Follow specific procedure) Assess->FirstAid Yes Report Report the Incident to Lab Supervisor Evacuate->Report Medical Seek Professional Medical Attention FirstAid->Medical Medical->Report

Sources

© Copyright 2026 BenchChem. All Rights Reserved.